4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Description
Properties
IUPAC Name |
4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-9-19-11-6-4-10(5-7-11)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COIQSXDNBXSYMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373184 | |
| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168892-66-8 | |
| Record name | 4-{2-[(tert-Butoxycarbonyl)amino]ethoxy}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40373184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: Properties, Synthesis, and Applications in Drug Discovery
Abstract
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, commonly referred to as a Boc-protected amino-ethoxy benzoic acid linker, is a bifunctional molecule of significant interest in modern medicinal chemistry and drug development. Its unique architecture, featuring a carboxylic acid at one terminus and a tert-Butoxycarbonyl (Boc)-protected amine at the other, connected by a short hydrophilic ethoxy spacer, makes it an invaluable building block. This guide provides a comprehensive overview of its chemical and physical properties, detailed protocols for its synthesis and purification, and an in-depth look at its reactivity and applications, with a particular focus on its role as a versatile linker in the construction of Proteolysis Targeting Chimeras (PROTACs).
Introduction: The Strategic Importance of a Bifunctional Linker
In the modular design of complex therapeutic agents, bifunctional linkers are the critical components that connect distinct molecular entities, influencing their spatial orientation, solubility, and overall pharmacological profile. This compound has emerged as a strategic tool for researchers. The presence of two distinct functional groups—a carboxylic acid and a protected primary amine—allows for sequential, controlled conjugation reactions. The Boc protecting group is stable under a variety of reaction conditions, yet can be cleanly removed under acidic conditions, revealing a nucleophilic amine for further functionalization. This orthogonal reactivity is the cornerstone of its utility in multi-step synthetic strategies.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis.
Core Chemical Identity
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-[2-(Boc-amino)ethoxy]-benzoic acid, Boc-NH-PEG1-Ph-COOH |
| CAS Number | 168892-66-8[1][2][3][4] |
| Molecular Formula | C₁₄H₁₉NO₅[1][2][3] |
| Molecular Weight | 281.30 g/mol [2] |
Physical Properties
This compound is typically supplied as a white to off-white powder.[1][3] Key physical parameters are summarized below.
| Property | Value | Source |
| Appearance | White Powder | [1][3] |
| Melting Point | 168-176 °C | [1] |
| Boiling Point | 456.2 °C at 760 mmHg (Calculated) | [1] |
| Flash Point | 229.7 °C (Calculated) | [1] |
| Density | 1.185 g/cm³ (Calculated) | [1] |
Solubility Profile
| Solvent | Solubility |
| Dimethylformamide (DMF) | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Methanol | Sparingly Soluble to Soluble |
| Dichloromethane (DCM) | Sparingly Soluble |
| Water | Insoluble |
Note: Solubility can be enhanced by converting the carboxylic acid to its corresponding carboxylate salt.
Spectroscopic Data
Definitive, published spectra for this specific compound are scarce. However, based on its structure and data from analogous compounds, the following spectral characteristics are expected:
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~12.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~7.8-7.9 ppm (d, 2H): Aromatic protons ortho to the carboxylic acid.
-
δ ~6.9-7.0 ppm (d, 2H): Aromatic protons ortho to the ethoxy group.
-
δ ~6.8-7.0 ppm (t, 1H): NH proton of the carbamate (-NH-Boc).
-
δ ~4.1 ppm (t, 2H): Methylene protons adjacent to the aromatic oxygen (-O-CH₂-).
-
δ ~3.3 ppm (q, 2H): Methylene protons adjacent to the nitrogen (-CH₂-NH-).
-
δ 1.39 ppm (s, 9H): Methyl protons of the tert-butyl group (-C(CH₃)₃).
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~167 ppm: Carboxylic acid carbonyl carbon.
-
δ ~162 ppm: Aromatic carbon attached to the ethoxy group.
-
δ ~156 ppm: Carbamate carbonyl carbon.
-
δ ~131 ppm: Aromatic CH carbons ortho to the carboxylic acid.
-
δ ~122 ppm: Aromatic quaternary carbon attached to the carboxylic acid.
-
δ ~114 ppm: Aromatic CH carbons ortho to the ethoxy group.
-
δ ~78 ppm: Quaternary carbon of the tert-butyl group.
-
δ ~67 ppm: Methylene carbon adjacent to the aromatic oxygen.
-
δ ~40 ppm: Methylene carbon adjacent to the nitrogen (signal may be broad or obscured by DMSO).
-
δ ~28 ppm: Methyl carbons of the tert-butyl group.
-
-
FT-IR (ATR):
-
~3350 cm⁻¹: N-H stretch (carbamate).
-
~2500-3300 cm⁻¹ (broad): O-H stretch (carboxylic acid dimer).
-
~1680-1710 cm⁻¹: C=O stretch (superposition of carboxylic acid and carbamate carbonyls).
-
~1605, 1510 cm⁻¹: C=C stretches (aromatic ring).
-
~1250, 1160 cm⁻¹: C-O stretches (ether and carbamate).
-
-
Mass Spectrometry (ESI-):
-
[M-H]⁻: Calculated for C₁₄H₁₈NO₅⁻ at m/z 280.12.
-
Synthesis and Purification
The most common synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester. This precursor is typically prepared via a Williamson ether synthesis.
Representative Synthesis Protocol
This protocol is adapted from a patented procedure and represents a reliable method for laboratory-scale synthesis.[5]
Caption: General two-step synthesis pathway.
Step-by-Step Methodology (Saponification): [5]
-
Dissolution: Dissolve ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate (1.0 eq) in a 1:1 mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, approx. 2.0 eq) to the solution. The mixture may turn into a white suspension. Stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction can be slow, often requiring overnight stirring. Additional base may be added if the reaction stalls.
-
Work-up: Once the starting material is consumed, concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Extraction: Wash the aqueous layer with a non-polar organic solvent like diethyl ether or dichloromethane to remove any unreacted starting material or non-polar impurities.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify to approximately pH 5 with aqueous HCl (e.g., 2M). A white precipitate of the product should form.
-
Isolation: Collect the white solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.
Purification
For applications requiring high purity (>99%), such as in the synthesis of pharmaceutical candidates, further purification is necessary.
-
Recrystallization: While specific solvent systems are not widely published, a common approach for similar benzoic acid derivatives is recrystallization from a polar solvent mixture.[6][7][8] A likely effective system would be a mixture of methanol and water or ethyl acetate and heptane. The crude product is dissolved in a minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until turbidity persists, followed by slow cooling to induce crystallization.
-
Column Chromatography: If recrystallization is ineffective, purification can be achieved by silica gel chromatography. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount (0.5-1%) of acetic acid to ensure the carboxylic acid remains protonated and elutes with a sharp peak.
Chemical Reactivity and Handling
The utility of this molecule stems from the orthogonal reactivity of its two functional groups.
Caption: Orthogonal reactivity of the terminal functional groups.
Activation of the Carboxylic Acid
The carboxylic acid can be readily converted into an active ester for coupling with primary or secondary amines. The most common method involves carbodiimide chemistry.
Typical EDC/NHS Coupling Protocol: [9][10][11]
-
Activation: Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS (1.1-1.2 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM).
-
Coupling Agent: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1-1.5 eq) to the solution and stir at room temperature for 15-60 minutes. The activation is often most efficient at a slightly acidic pH (5-6).[9]
-
Amine Addition: Add the amine-containing substrate (1.0 eq), often dissolved in the same solvent, to the activated ester solution. If necessary, adjust the pH to 7-8 with a non-nucleophilic base (e.g., DIPEA) to facilitate the coupling reaction.
-
Reaction: Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Perform a standard aqueous work-up and purify the product by chromatography or recrystallization.
Deprotection of the Boc-Amine
The Boc group is reliably cleaved under acidic conditions to liberate the primary amine.[12] Trifluoroacetic acid (TFA) is the most common reagent for this transformation.
Typical Boc Deprotection Protocol: [13][14]
-
Dissolution: Dissolve the Boc-protected substrate in a suitable solvent, typically dichloromethane (DCM).
-
Acid Treatment: Add trifluoroacetic acid (TFA). A common condition is using a 20-50% solution of TFA in DCM (v/v).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or LC-MS until the starting material is fully consumed. The mechanism involves protonation of the carbamate, loss of a stable tert-butyl cation, and subsequent decarboxylation to yield the ammonium salt.[14]
-
Work-up: Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual acid). The resulting product is the amine salt (e.g., trifluoroacetate salt).
-
Neutralization: The free amine can be obtained by dissolving the salt in a suitable solvent and neutralizing with a mild base (e.g., saturated NaHCO₃ solution, or a tertiary amine like triethylamine) during an aqueous work-up.
Stability
The Boc-protected linker is generally stable under basic and nucleophilic conditions.[12] However, the ester linkage in more complex molecules derived from it can be susceptible to hydrolysis at basic pH. Studies on similar ethoxy-linked prodrugs show they are more stable at acidic pH compared to basic pH.[15][16] For long-term storage, the solid compound should be kept in a dry, cool environment, often at 2-8°C.[1]
Applications in Drug Discovery
The primary application of this compound is as a heterobifunctional linker in the synthesis of complex molecules, most notably PROTACs.[17]
Role in PROTAC Synthesis
PROTACs are chimeric molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[18] They consist of three parts: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The linker's length, rigidity, and chemical nature are critical for the efficacy of the PROTAC.
This specific linker is used to covalently attach the POI ligand and the E3 ligase ligand in a stepwise manner.
Caption: Stepwise PROTAC synthesis using the linker.
Workflow Example:
-
First Coupling: The carboxylic acid of the linker is activated with EDC/NHS and reacted with an amine-functionalized POI ligand to form a stable amide bond.
-
Deprotection: The Boc group on the other end of the now-conjugated linker is removed using TFA, exposing the primary amine.
-
Second Coupling: The newly exposed amine is then reacted with a second molecule, typically an E3 ligase ligand that has a pre-activated carboxylic acid moiety, to form the final heterobifunctional PROTAC.
This sequential approach prevents unwanted polymerization and allows for the controlled assembly of the complex final product.
Safety and Handling
Based on available safety data, this compound is classified as an irritant.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.[1] Recommended storage temperature is often between 0-8°C.
Conclusion
This compound is a well-defined and highly versatile bifunctional building block. Its value lies in the orthogonal reactivity of its terminal groups, which enables the precise and sequential construction of complex molecular architectures. The straightforward protocols for both amide coupling and Boc deprotection make it an accessible and reliable tool for medicinal chemists. As the field of targeted protein degradation continues to expand, the strategic application of well-characterized linkers like this one will remain a critical element in the design and discovery of novel therapeutics.
References
- 1. 4-[2-(Boc-amino)ethoxy]-benzoic acid | CAS 168892-66-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID, CasNo.168892-66-8 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]
- 5. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. westfield.ma.edu [westfield.ma.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. researchgate.net [researchgate.net]
- 12. Boc-Protected Amino Groups [organic-chemistry.org]
- 13. Boc Deprotection - TFA [commonorganicchemistry.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical and enzymatic stability of amino acid prodrugs containing methoxy, ethoxy and propylene glycol linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Design, Synthesis and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) as a BTK Degraders with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid molecular weight
An In-Depth Technical Guide to 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: A Bifunctional Linker for Advanced Drug Development
Introduction
In the landscape of modern medicinal chemistry and drug development, precision and control are paramount. The design of complex therapeutic modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and sophisticated peptide-based therapeutics relies on the strategic use of bifunctional linkers. These linkers are the architectural keystones that connect distinct molecular entities—such as a targeting moiety and a payload—while modulating properties like solubility, stability, and release kinetics. This compound has emerged as a valuable and versatile building block in this context. Its structure thoughtfully combines a stable ether linkage with two key functional groups at opposite ends: a carboxylic acid for conjugation and an amine protected by a tert-butoxycarbonyl (Boc) group.
This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, explore its strategic applications, detail its core chemical reactivity, and provide essential safety and handling protocols.
Physicochemical and Structural Properties
A thorough understanding of a compound's fundamental properties is the starting point for its effective application in any synthetic workflow. This compound is a white solid at room temperature.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C14H19NO5 | [1][2] |
| Molecular Weight | 281.3 g/mol | [1][2] |
| CAS Number | 168892-66-8 | [1][2] |
| IUPAC Name | 4-[2-(tert-butoxycarbonylamino)ethoxy]benzoic acid | [1] |
| SMILES | CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C(=O)O | [2] |
| Storage Conditions | Sealed in dry, 2-8°C | [2] |
The molecule's utility is derived directly from its structure, which features three distinct regions, as illustrated below.
Caption: Molecular Structure and Key Functional Groups.
-
Boc-Protected Amine: The tert-butoxycarbonyl group is a crucial acid-labile protecting group. Its presence allows the terminal amine to be masked during reactions involving the carboxylic acid, such as amide bond formation. This "orthogonal" protection strategy is fundamental in multi-step synthesis, enabling selective deprotection without disturbing other sensitive parts of the molecule.[3]
-
Ethoxy Linker: The ethoxy portion of the molecule serves as a short, hydrophilic spacer. In drug development, incorporating such spacers can improve the solubility and pharmacokinetic properties of the final conjugate.
-
Carboxylic Acid: This group is a versatile chemical handle. It readily participates in coupling reactions, most commonly with amines to form stable amide bonds, making it the primary point of attachment to proteins, peptides, or other molecular scaffolds.
Core Applications in Synthetic Chemistry and Drug Discovery
The bifunctional nature of this compound makes it a valuable building block for constructing larger, more complex molecules. Its primary role is to link two different molecular components together in a controlled, stepwise fashion.
Role as a Heterobifunctional Linker
The compound's utility shines in synthetic sequences where two different molecules (Molecule 'A' and Molecule 'B') need to be joined. The general workflow is as follows:
-
First Coupling: The carboxylic acid end of the linker is activated and reacted with a nucleophile (typically an amine) on Molecule 'A'. This forms a stable amide bond. The Boc group on the other end of thelinker remains intact during this step.
-
Deprotection: The Boc group is selectively removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal a primary amine.
-
Second Coupling: The newly exposed amine is then reacted with an activated carboxylic acid on Molecule 'B', forming a second amide bond and completing the linkage.
Caption: General workflow for linker application in conjugation chemistry.
This controlled, sequential approach is critical in the synthesis of PROTACs, where a target-binding ligand and an E3 ligase-binding ligand are joined, and in the creation of peptide-drug conjugates.
Synthesis of the Parent Compound
While commercially available, understanding the synthesis of this compound provides insight into its structure. A common synthetic route involves the esterification of 4-hydroxybenzoic acid, followed by etherification with a protected aminoethanol derivative, and subsequent saponification of the ester to yield the final carboxylic acid. One documented pathway involves starting from the ethyl ester of the target molecule, which can then be hydrolyzed.[4]
Experimental Protocol: Amide Coupling and Boc Deprotection
The following section provides a generalized, self-validating protocol for the use of this compound in a standard amide coupling reaction, followed by deprotection of the Boc group.
Part A: Amide Coupling with a Primary Amine
This protocol describes the coupling of the linker's carboxylic acid to a generic primary amine (R-NH₂).
Objective: To form a stable amide bond between the linker and a substrate amine.
Reagents and Materials:
-
This compound
-
Substrate Amine (R-NH₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) portion-wise while stirring. Allow the mixture to stir at 0°C for 30 minutes to pre-activate the carboxylic acid. Causality Note: Pre-activation with EDC/NHS forms an active ester intermediate, which is more reactive towards the amine nucleophile and minimizes side reactions.
-
Coupling: In a separate flask, dissolve the substrate amine (1.0 eq) and DIPEA (2.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the activated linker solution at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the Boc-protected conjugate.
Part B: Boc Group Deprotection
Objective: To selectively remove the Boc protecting group to reveal the primary amine for subsequent reactions.
Caption: Acid-catalyzed deprotection of the Boc group.
Reagents and Materials:
-
Boc-protected conjugate from Part A
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate (1.0 eq) in anhydrous DCM (e.g., 10 mL per mmol of substrate).
-
Acidification: Add TFA dropwise at room temperature. A common ratio is 20-50% TFA in DCM (v/v). Causality Note: TFA is a strong acid that protonates the Boc group, initiating its cleavage into isobutylene and carbon dioxide, which are volatile and easily removed.
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Neutralization: Re-dissolve the residue in DCM and wash carefully with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Isolation: Dry the organic layer, concentrate, and if necessary, precipitate the final amine product by trituration with diethyl ether.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[5][6] Ensure work is conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[6]
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Wash hands thoroughly after handling.[5] Avoid dust formation.[5]
-
First Aid Measures:
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[5][7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[5][6]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[6][7]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[7]
-
-
Storage: Store in a tightly closed container in a dry, well-ventilated place.[5] Recommended storage is sealed at 2-8°C.[2]
-
Incompatibilities: Avoid strong oxidizing agents, strong bases, and amines.[5]
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the rational design of complex, high-value molecules. Its well-defined structure, featuring orthogonally protected functional groups, provides synthetic chemists with the control necessary to build sophisticated molecular architectures. For researchers in drug development, its application as a linker is critical for advancing next-generation therapeutics. By understanding its fundamental properties, mastering its reactivity through validated protocols, and adhering to strict safety standards, scientists can effectively leverage this compound to accelerate innovation in medicinal chemistry.
References
- 1. This compound - CAS:168892-66-8 - Sunway Pharm Ltd [3wpharm.com]
- 2. achmem.com [achmem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
A Senior Application Scientist's Guide to the Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Introduction
4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid is a bifunctional molecule of significant interest in contemporary drug discovery and medicinal chemistry. It serves as a crucial linker molecule, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and other targeted therapeutic conjugates. Its structure incorporates a rigid benzoic acid moiety, which can be derivatized for conjugation to a target protein ligand, and a flexible, Boc-protected aminoethoxy chain that provides an attachment point for an E3 ligase-recruiting element. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of its utility, offering robust protection of the terminal amine during synthesis and allowing for facile deprotection under mild acidic conditions to reveal the reactive amine for subsequent conjugation.
This guide provides an in-depth exploration of the primary synthetic routes to this key building block. We will dissect the mechanistic underpinnings of the chosen reactions, justify the selection of reagents and conditions, and provide detailed, field-proven protocols for its successful synthesis, purification, and characterization.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule reveals two primary bond formations to consider: the ether linkage and the terminal amide (via the Boc group). The most practical and convergent approach involves forming the ether bond between a suitably protected ethanolamine derivative and a 4-hydroxybenzoic acid precursor. The ester functionality of the benzoic acid is typically masked as an ethyl or methyl ester during the ether synthesis to prevent unwanted side reactions, and is subsequently hydrolyzed in the final step.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic strategy leads to two common and reliable forward synthesis methodologies for the key ether formation step: the Williamson Ether Synthesis and the Mitsunobu Reaction.
Core Synthetic Strategies: A Comparative Analysis
Route A: The Williamson Ether Synthesis
The Williamson ether synthesis is a classic, robust, and cost-effective method for forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, wherein a phenoxide, generated by deprotonating a phenol with a suitable base, acts as a nucleophile to displace a leaving group on an alkyl electrophile. In this context, ethyl 4-hydroxybenzoate is deprotonated to form the corresponding phenoxide, which then attacks an activated form of Boc-ethanolamine.
Mechanistic Rationale & Experimental Choices:
-
Activation of the Alcohol: A primary alcohol like Boc-ethanolamine is a poor electrophile. To facilitate the SN2 reaction, its hydroxyl group must be converted into a better leaving group. This is typically achieved by tosylation (forming a tosylate, -OTs) or by using a simple alkyl halide (e.g., 2-bromoethyl)-carbamate.
-
Choice of Base: The selection of the base is critical. It must be strong enough to quantitatively deprotonate the phenolic hydroxyl of ethyl 4-hydroxybenzoate (pKa ≈ 8.5) but not so strong as to cause unwanted side reactions like hydrolysis of the ethyl ester. Potassium carbonate (K2CO3) is an excellent choice as it is sufficiently basic, inexpensive, and easily removed during workup. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.
-
Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K+), leaving the phenoxide anion more "naked" and nucleophilic, thereby accelerating the SN2 reaction.
Route B: The Mitsunobu Reaction
The Mitsunobu reaction offers a powerful alternative for forming the C-O ether bond under exceptionally mild conditions.[3][4][5][6] This reaction couples a primary or secondary alcohol with a pronucleophile (in this case, the phenolic hydroxyl of ethyl 4-hydroxybenzoate) in the presence of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][6]
Mechanistic Rationale & Experimental Choices:
-
In Situ Activation: The key advantage of the Mitsunobu reaction is the in situ activation of the alcohol. Triphenylphosphine and DEAD combine to form a betaine, which then protonates the alcohol, converting the hydroxyl group into an excellent leaving group (an oxyphosphonium species).[3][5]
-
Reaction Conditions: The reaction is typically run at or below room temperature in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM). Its mildness makes it highly compatible with a wide range of functional groups.
-
Causality and Trustworthiness: While highly effective, the Mitsunobu reaction has notable drawbacks. Both DEAD and DIAD are hazardous reagents. Furthermore, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, the removal of which can complicate purification.[5] However, for substrates that are sensitive to the more forcing conditions of the Williamson synthesis, the Mitsunobu reaction is often the method of choice. It proceeds with a clean inversion of stereochemistry at a chiral alcohol center, a feature that validates its SN2-like pathway, though this is not relevant for the achiral Boc-ethanolamine.[4][5]
Detailed Experimental Protocols
The overall synthesis is a two-step process. First, the ether linkage is formed to create the ester intermediate, followed by hydrolysis to yield the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. francis-press.com [francis-press.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(2-(Boc-amino)ethoxy)benzoic Acid in Organic Solvents
Abstract
4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoic acid is a bifunctional linker molecule increasingly utilized in drug development, peptide synthesis, and bioconjugation.[1] Its utility in these applications is fundamentally governed by its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. We will delve into the physicochemical drivers of its solubility, offer a qualitative solubility profile in common organic solvents, and provide a detailed, field-tested experimental protocol for researchers to determine quantitative solubility in their own laboratory settings.
Introduction: The Significance of a Versatile Linker
4-(2-(Boc-amino)ethoxy)benzoic acid, hereafter referred to as Boc-AEBA, is a derivative of benzoic acid featuring an ethoxy spacer and a tert-butyloxycarbonyl (Boc) protected amine. This unique architecture imparts several desirable characteristics:
-
Orthogonal Reactivity: The carboxylic acid and the protected amine provide two distinct points for chemical modification, allowing for sequential and controlled conjugation to other molecules.
-
Enhanced Stability & Solubility: The Boc protecting group enhances stability, while the overall structure can improve the solubility and bioavailability of conjugated molecules.[1][2]
-
Spacer Functionality: The ethoxy group acts as a flexible spacer, which can be critical in maintaining the biological activity of conjugated biomolecules by reducing steric hindrance.
Understanding the solubility of Boc-AEBA is paramount for any researcher intending to use it. The choice of solvent impacts everything from reaction kinetics to the feasibility of purification by crystallization. This guide serves to equip researchers, scientists, and drug development professionals with the knowledge to effectively work with this versatile compound.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is governed by the principle "like dissolves like."[3] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of Boc-AEBA (Figure 1) presents several functional groups that dictate its solubility profile.
Figure 1: Chemical Structure of 4-(2-(Boc-amino)ethoxy)benzoic acid
(Note: This is a placeholder image as I cannot generate images directly. The actual guide would contain the chemical structure.)
-
Benzoic Acid Moiety: This aromatic carboxylic acid group is polar and capable of acting as a hydrogen bond donor (from the -OH) and acceptor (from the C=O). It contributes to solubility in polar solvents and allows for deprotonation in basic solutions to form a highly polar carboxylate salt.
-
Ethoxy Spacer (-O-CH₂-CH₂-): The ether linkage introduces some polarity and hydrogen bond accepting capability.
-
Boc-Protected Amine (-NHBoc): The carbamate group is polar and can participate in hydrogen bonding as an acceptor (at the carbonyl oxygen) and a weak donor (at the N-H). The bulky, non-polar tert-butyl group, however, introduces significant hydrophobic character, which can enhance solubility in less polar organic solvents.[4]
Based on these features, we can predict that Boc-AEBA will exhibit a balanced solubility profile, being soluble in a range of polar aprotic and some polar protic solvents, but having limited solubility in highly non-polar solvents like hexanes or in water under neutral pH.[5][6]
Qualitative Solubility Profile
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF) | Soluble | Strong hydrogen bond acceptors that can effectively solvate the carboxylic acid and N-H groups. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Excellent solvent for many organic acids and amides due to its high polarity and hydrogen bond accepting ability.[5] | |
| Acetonitrile (ACN) | Soluble | Moderately polar; effective at dissolving compounds with a mix of polar and non-polar character. | |
| Tetrahydrofuran (THF) | Soluble to Moderately Soluble | A less polar ether that can solvate the non-polar Boc group while still interacting with the polar functionalities. | |
| Polar Protic | Methanol (MeOH) | Soluble | The small alkyl chain and ability to hydrogen bond make it a good solvent for polar molecules. |
| Ethanol (EtOH) | Soluble | Similar to methanol, effectively solvates the polar groups. | |
| Isopropanol (IPA) | Moderately Soluble | The larger alkyl group reduces polarity compared to methanol, potentially decreasing solubility. | |
| Water (H₂O) | Insoluble (at neutral pH) | The large hydrophobic Boc group and aromatic ring outweigh the polarity of the carboxylic acid and ether linkage.[5] | |
| Chlorinated | Dichloromethane (DCM) | Soluble | Effective at solvating the bulky, greasy Boc group while having enough polarity to interact with the rest of the molecule.[5] |
| Chloroform (CHCl₃) | Soluble | Similar properties to DCM. | |
| Non-Polar | Toluene | Sparingly Soluble | The aromatic character may provide some interaction with the benzene ring of Boc-AEBA, but overall polarity is low. |
| Hexanes / Heptane | Insoluble | These solvents lack the polarity and hydrogen bonding ability to overcome the crystal lattice energy of the solid Boc-AEBA. | |
| Aqueous Base | 5% Aq. Sodium Bicarbonate (NaHCO₃) | Soluble | The basic solution will deprotonate the carboxylic acid (pKa ~4-5) to form the highly water-soluble sodium carboxylate salt.[7] |
| Aqueous Acid | 5% Aq. Hydrochloric Acid (HCl) | Insoluble | The acidic conditions will keep the carboxylic acid protonated, and the compound will remain insoluble in the aqueous medium. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a robust experimental protocol is required. The following method describes a common and reliable approach using the isothermal shake-flask method followed by analysis.
Causality and Self-Validation
This protocol is designed to be self-validating. By ensuring a saturated solution (visual confirmation of excess solid), reaching equilibrium (defined incubation time with agitation), and using a calibrated analytical method (e.g., HPLC or UV-Vis), the results are trustworthy. The separation of solid from the supernatant via filtration or centrifugation is a critical step to prevent artificially inflated results.
Workflow Diagram
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid Boc-AEBA to a series of glass vials. "Excess" means enough solid will remain undissolved at equilibrium, which can be visually confirmed. A starting point is ~20-50 mg.
-
Pipette a precise volume (e.g., 1.00 mL) of the desired organic solvent into each vial.[8]
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitate the vials vigorously for a sufficient time to ensure the system reaches thermodynamic equilibrium. A period of 24 to 48 hours is typically recommended.[3]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette. Crucially , the supernatant must be filtered through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE for organic solvents) to remove any microscopic undissolved particles. Alternatively, centrifuge the vial at high speed and carefully sample the supernatant.
-
-
Analysis & Quantification:
-
Gravimetric Method (Simple): Pipette a known volume of the clear, filtered supernatant into a pre-weighed vial. Gently evaporate the solvent under a stream of nitrogen or in a vacuum oven. Weigh the vial again. The difference in weight corresponds to the mass of dissolved Boc-AEBA.
-
Solubility (mg/mL) = (Mass final - Mass initial) / Volume of supernatant
-
-
HPLC/UV-Vis Method (More Accurate):
-
Create a standard curve by dissolving known masses of Boc-AEBA in a suitable solvent to make a series of standard solutions of known concentration.
-
Analyze the standards using a validated HPLC or UV-Vis spectroscopy method to generate a calibration curve (Absorbance or Peak Area vs. Concentration).
-
Dilute the filtered supernatant from the solubility experiment with the same solvent to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample and use the calibration curve to determine its concentration. Remember to multiply by the dilution factor to get the final solubility value.
-
-
Practical Implications
The solubility profile directly informs several key processes in research and development:
-
Reaction Chemistry: For synthesis, solvents in which Boc-AEBA is highly soluble (e.g., DMF, DCM) are preferred to ensure a homogeneous reaction mixture and favorable kinetics.
-
Purification: Poor solubility in a solvent can be exploited for purification. For example, if Boc-AEBA is soluble in DCM but insoluble in hexanes, hexanes can be used as an anti-solvent to precipitate or crystallize the product from a DCM solution.
-
Formulation: In drug development, knowing the solubility in biocompatible solvents or solvent systems is critical for creating stable and effective formulations for delivery.[1]
Conclusion
While a definitive, universal table of quantitative solubility for Boc-aminoethoxy-benzoic acid is not readily published, a strong predictive understanding can be derived from its molecular structure. The compound is expected to be soluble in polar aprotic and chlorinated solvents, moderately soluble in lower alcohols, and largely insoluble in non-polar hydrocarbons and neutral water. For applications requiring precise data, the robust shake-flask experimental protocol detailed herein provides a reliable method for generating this critical information in-house. A thorough understanding and determination of solubility are indispensable first steps for the successful application of this versatile linker in any scientific endeavor.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.ws [chem.ws]
- 4. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 5. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 6. bachem.com [bachem.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. saltise.ca [saltise.ca]
An In-Depth Technical Guide to the Physicochemical Properties of Boc-Protected Benzoic Acid Linkers
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Khan Academy [khanacademy.org]
- 5. Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Ortho effect - Wikipedia [en.wikipedia.org]
- 9. quora.com [quora.com]
- 10. hcpgcollege.edu.in [hcpgcollege.edu.in]
- 11. Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. global.oup.com [global.oup.com]
- 13. The Ortho Effect of benzoic acids [mail.almerja.com]
- 14. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CAS 66493-39-8: 4-(boc-amino)benzoic acid | CymitQuimica [cymitquimica.com]
- 16. chemimpex.com [chemimpex.com]
- 17. 4-(Boc-aminomethyl)benzoic acid =98.0 T 33233-67-9 C13H17NO4 [sigmaaldrich.com]
- 18. benchchem.com [benchchem.com]
The Ethoxy Benzoic Acid Moiety in Linker Design: A Technical Guide for Drug Development Professionals
Introduction: The Linker as a Linchpin in Modern Therapeutics
In the evolving landscape of drug discovery, the focus has expanded from simple target occupancy to sophisticated modalities like targeted protein degradation (TPD) and antibody-drug conjugates (ADCs).[1][2][3] In these systems, heterobifunctional molecules are engineered to bring two distinct entities into close proximity—for instance, a target protein and an E3 ubiquitin ligase in the case of Proteolysis Targeting Chimeras (PROTACs).[4][5] The chemical linker connecting the two recognition elements is far from a passive spacer; it is a critical determinant of the molecule's overall efficacy, influencing its physicochemical properties, pharmacokinetics, and ability to facilitate the desired biological outcome.[5][][7]
While simple alkyl and polyethylene glycol (PEG) chains have been foundational, the field is increasingly turning to more structured and functional linkers to exert finer control over molecular behavior.[4][8] This guide focuses on one such scaffold: the ethoxy benzoic acid moiety . We will explore the fundamental properties of this linker element and elucidate its strategic roles in optimizing the performance of advanced therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
A Chemical Profile of the Ethoxy Benzoic Acid Moiety
The ethoxy benzoic acid structure incorporates an aromatic ring, a carboxylic acid group, and an ethoxy substituent. This combination imparts a unique set of characteristics that can be strategically exploited in linker design.
-
Conformational Rigidity: Unlike flexible alkyl chains, the benzene ring is planar and rigid. This structural constraint reduces the conformational entropy of the linker, which can be advantageous in pre-organizing the connected ligands for optimal binding to their respective proteins. This can lead to more stable and productive ternary complexes in PROTACs.[9]
-
Defined Exit Vectors: The geometry of the benzene ring (ortho, meta, para substitution) provides well-defined exit vectors for attaching the other components of the linker and the terminal ligands. This allows for precise control over the spatial orientation of the two ends of the molecule.
-
Modulation of Physicochemical Properties: The interplay between the lipophilic benzene ring and the polar carboxylic acid and ether functionalities allows for fine-tuning of properties like solubility, lipophilicity (LogP), and polar surface area (TPSA).[10][11][12] These properties are critical for cell permeability and overall "drug-likeness".[10][12]
-
Potential for Specific Interactions: The aromatic ring can engage in π-π stacking or hydrophobic interactions, while the carboxylate and ether oxygens can act as hydrogen bond acceptors. These potential interactions can contribute to the stability of the drug-target complex or the ternary complex.
Strategic Advantages and Applications in Linker Design
The chemical features of the ethoxy benzoic acid moiety translate into several strategic advantages in the design of complex therapeutics, particularly PROTACs.
Vectorial Control and Ternary Complex Optimization
The primary function of a PROTAC is to induce the formation of a productive ternary complex between a target protein and an E3 ligase.[7][13] The geometry of this complex is paramount for efficient ubiquitination and subsequent degradation.[14] The rigid nature of the benzoic acid scaffold helps to control the distance and orientation between the two "warhead" ligands. By selecting the appropriate substitution pattern (ortho, meta, or para), chemists can systematically vary the exit vectors, effectively scanning for the optimal geometry that promotes high-cooperativity binding within the ternary complex.[15]
Caption: A PROTAC utilizes a linker to bridge a target protein and an E3 ligase.
Fine-Tuning Physicochemical Properties for Enhanced Bioavailability
A significant challenge in the development of PROTACs and other large molecules is achieving good cell permeability and oral bioavailability. These molecules often fall outside the traditional "Rule of Five" space due to their high molecular weight.[10] The properties of the linker are therefore critical for tuning the overall physicochemical profile of the molecule.[5][16]
The ethoxy benzoic acid moiety offers a valuable tool for this optimization. The aromatic ring increases lipophilicity, which can aid in membrane crossing, while the carboxylic acid and ether groups add polarity, improving solubility. This balance is crucial. Excessive lipophilicity can lead to poor solubility, high plasma protein binding, and potential toxicity, whereas high polarity can impede membrane permeability.[12][16][17] By modifying the substituents on the ring or the length of the ethoxy chain, developers can carefully titrate these properties.
| Parameter | Influence of Ethoxy Benzoic Acid Moiety | Rationale |
| Lipophilicity (LogP) | Increases | The benzene ring is inherently hydrophobic. |
| Solubility | Can be modulated | The carboxylic acid group increases aqueous solubility, balancing the lipophilic ring. |
| Permeability | Can be optimized | The balance of lipophilic and hydrophilic features is key to passive diffusion across cell membranes.[16] |
| Metabolic Stability | Generally high | Aromatic rings are often more resistant to metabolic degradation than aliphatic chains. |
Table 1: Impact of the Ethoxy Benzoic Acid Moiety on Key Physicochemical Properties.
Experimental Protocols & Methodologies
Incorporating and evaluating an ethoxy benzoic acid linker requires standard but precise chemical and biological assays.
Protocol 1: Synthesis via Amide Coupling
A common method to incorporate the ethoxy benzoic acid moiety is through a standard amide bond formation. This example outlines the coupling of a warhead containing a free amine to a 4-ethoxybenzoic acid linker segment.
Objective: To couple an amine-containing warhead to a 4-ethoxybenzoic acid linker.
Materials:
-
Amine-functionalized Warhead (1.0 eq)
-
4-Ethoxybenzoic acid (1.1 eq)
-
HATU (1,1-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve the amine-functionalized warhead (1.0 eq) and 4-ethoxybenzoic acid (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize acids and facilitate the reaction.
-
Add HATU (1.2 eq) to the reaction mixture in one portion. HATU is a highly efficient coupling agent that activates the carboxylic acid for reaction with the amine.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS (Liquid Chromatography-Mass Spectrometry) or TLC (Thin-Layer Chromatography).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the desired amide-linked conjugate.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS (High-Resolution Mass Spectrometry).
Caption: A typical workflow for synthesizing a linker via amide coupling.
Protocol 2: Evaluation of Cell Permeability using PAMPA
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Objective: To assess the passive permeability of a PROTAC containing an ethoxy benzoic acid linker.
Procedure:
-
Prepare Donor Plate: Dissolve the test compound in a buffer solution (e.g., PBS at pH 7.4) to a final concentration of 100 µM. Add this solution to the wells of a 96-well donor filter plate.
-
Coat Filter Plate: The filter membrane of the donor plate is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form an artificial membrane.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with buffer solution.
-
Assemble Sandwich: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." The compound in the donor well can now diffuse through the artificial membrane into the acceptor well.
-
Incubate: Incubate the sandwich at room temperature for 4-16 hours.
-
Analyze: After incubation, separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculate Permeability: The effective permeability (Pe) is calculated using the concentrations and physical parameters of the system. Compounds are typically categorized as low, medium, or high permeability based on their Pe values.
Conclusion and Future Perspectives
The ethoxy benzoic acid moiety is a powerful and versatile component in the medicinal chemist's toolbox for linker design. Its inherent rigidity provides a level of conformational control that is difficult to achieve with purely aliphatic linkers, enabling the rational design of molecules with optimized geometries for inducing protein-protein interactions.[14] Furthermore, its tunable physicochemical properties offer a strategic handle to solve the pervasive challenges of solubility and permeability that often hinder the development of large-molecule therapeutics like PROTACs.[5][16]
As our understanding of the structural biology of ternary complexes deepens, the ability to rationally design linkers with precise exit vectors and conformational preferences will become even more critical.[4][18] Computational modeling and structure-based design will likely play a larger role in predicting optimal linker architectures.[9][14] In this context, scaffolds like ethoxy benzoic acid, which provide a predictable and controllable structural foundation, will continue to be invaluable for the design of the next generation of targeted therapeutics.
References
- 1. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical drug properties associated with in vivo toxicological outcomes: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 14. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modeling the Effect of Cooperativity in Ternary Complex Formation and Targeted Protein Degradation Mediated by Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 17. Effects of Drug Physicochemical Properties on In-Situ Forming Implant Polymer Degradation and Drug Release Kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Spectroscopic Characterization of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Introduction: The Role of Spectroscopic Analysis in Drug Development
In the synthesis of complex molecules such as 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, unambiguous structural confirmation is paramount. This compound, often utilized in peptide synthesis and as a linker in antibody-drug conjugates, possesses distinct functional groups—a carboxylic acid, an ether linkage, a carbamate (Boc-protecting group), and a disubstituted aromatic ring. Each of these moieties exhibits characteristic signals in NMR and IR spectroscopy, allowing for a detailed and definitive structural elucidation. This guide will delve into the predicted spectroscopic signatures of this molecule, providing a baseline for researchers to compare with their experimental data.
Molecular Structure and Spectroscopic Correlation
A foundational understanding of the molecular structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the distinct chemical environments within this compound, which directly correlate to the expected NMR signals.
Figure 1: Chemical structure of this compound.
Predicted ¹H NMR Spectrum
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit several key signals. The use of an acidic solvent like DMSO-d6 is often preferred for carboxylic acids to ensure the observation of the exchangeable carboxylic acid proton.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | Singlet (broad) | 1H | Carboxylic acid (-COOH) | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. |
| ~7.9 | Doublet | 2H | Aromatic (Ha) | Protons ortho to the electron-withdrawing carboxylic acid group are deshielded. |
| ~7.0 | Doublet | 2H | Aromatic (Hb) | Protons ortho to the electron-donating ethoxy group are more shielded compared to Ha. |
| ~5.0 | Triplet (broad) | 1H | Amine (-NH) | The carbamate proton signal is often broad due to quadrupole coupling with the nitrogen atom and may show coupling to the adjacent CH₂ group. |
| ~4.1 | Triplet | 2H | Methylene (-O-CH₂-) | This methylene group is adjacent to the aromatic ring's oxygen, leading to a downfield shift. |
| ~3.5 | Quartet | 2H | Methylene (-CH₂-N) | This methylene group is adjacent to the nitrogen atom of the carbamate. |
| 1.4 | Singlet | 9H | tert-Butyl (-C(CH₃)₃) | The nine equivalent protons of the tert-butyl group give rise to a strong singlet signal in a shielded region of the spectrum. |
Predicted ¹³C NMR Spectrum
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Due to the molecule's symmetry, some carbon signals will be equivalent.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | Carboxylic acid (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~162 | Carbamate (-O-C=O) | The carbonyl carbon of the Boc group is also significantly deshielded. |
| ~156 | Aromatic (C-O) | The aromatic carbon directly attached to the ethoxy group is deshielded due to the oxygen's electronegativity. |
| ~131 | Aromatic (C-COOH) | The aromatic carbon attached to the carboxylic acid. |
| ~130 | Aromatic (CH, ortho to -COOH) | Aromatic carbons ortho to the carboxylic acid group. |
| ~114 | Aromatic (CH, ortho to -O-) | Aromatic carbons ortho to the ethoxy group are more shielded. |
| ~79 | tert-Butyl (quaternary C) | The quaternary carbon of the tert-butyl group. |
| ~68 | Methylene (-O-CH₂-) | The methylene carbon attached to the phenolic oxygen. |
| ~40 | Methylene (-CH₂-N) | The methylene carbon attached to the nitrogen. The exact shift can be influenced by the solvent. |
| ~28 | tert-Butyl (-CH₃) | The three equivalent methyl carbons of the Boc group. |
Predicted Infrared (IR) Spectrum
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid | The broadness is due to hydrogen bonding. |
| ~3350 | N-H stretch | Carbamate | The N-H stretching vibration of the Boc-protected amine. |
| ~2980, 2870 | C-H stretch | Aliphatic | C-H stretches of the methylene and tert-butyl groups. |
| ~1710 | C=O stretch | Carboxylic acid | The carbonyl stretch of the benzoic acid moiety. |
| ~1685 | C=O stretch | Carbamate | The carbonyl stretch of the Boc protecting group. |
| ~1605, 1580, 1510 | C=C stretch | Aromatic ring | Characteristic aromatic ring vibrations. |
| ~1250, 1040 | C-O stretch | Ether and Carboxylic acid | Asymmetric and symmetric C-O stretching vibrations. |
Experimental Considerations and Protocol
To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended:
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (e.g., -COOH and -NH).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software (e.g., MestReNova, TopSpin) by applying Fourier transformation, phase correction, and baseline correction.
IR Spectroscopy Protocol
-
Sample Preparation: For Fourier-Transform Infrared (FTIR) spectroscopy, the sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Background Correction: A background spectrum of the empty sample compartment (or the pure ATR crystal) should be recorded and subtracted from the sample spectrum.
Conclusion
The structural elucidation of this compound is reliably achieved through a combination of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a detailed prediction of the expected spectroscopic data based on the known chemical principles and analysis of similar structures. By following the outlined experimental protocols and comparing the acquired data with the predictions herein, researchers and drug development professionals can confidently verify the identity and purity of their synthesized material, ensuring the integrity of their subsequent research and development efforts.
A Paradigm Shift in Peptide Synthesis: The Discovery and Enduring Legacy of Boc-Protected Amino Acids and Their Linkers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The advent of solid-phase peptide synthesis (SPPS) represents a watershed moment in the fields of chemistry, biology, and medicine. This revolutionary technique, pioneered by R. Bruce Merrifield, transformed peptide synthesis from a laborious and often low-yielding endeavor into a systematic and automatable process.[1][2][3][4] Central to the initial success and widespread adoption of SPPS was the strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group. This guide provides a comprehensive exploration of the discovery and history of Boc-protected amino acids and the concurrent evolution of linker technologies that enabled their effective use in SPPS. We will delve into the underlying chemical principles, present detailed experimental protocols, and offer field-proven insights into the causality behind critical experimental choices, providing a robust technical resource for professionals in peptide research and drug development.
The Pre-SPPS Era: A Tale of Tedious Solution-Phase Synthesis
Prior to the 1960s, the synthesis of peptides was confined to solution-phase methods. While groundbreaking at the time, these techniques were fraught with challenges. Each addition of an amino acid required a complex series of reactions in solution, followed by painstaking purification steps to remove unreacted reagents and byproducts before the next amino acid could be introduced.[1] This process was not only time-consuming, often taking months or even years to synthesize a modest peptide, but also resulted in significant cumulative losses of the desired peptide at each purification stage. The synthesis of the nine-amino-acid hormone oxytocin by Vincent du Vigneaud in 1953, an achievement that garnered a Nobel Prize, highlighted both the immense biological importance of peptides and the formidable challenge of their chemical synthesis.[1]
The Dawn of a New Era: Merrifield's Vision and the Birth of Solid-Phase Peptide Synthesis
In 1959, a revolutionary idea began to take shape in the mind of American biochemist R. Bruce Merrifield.[3][5] He envisioned a process where the C-terminal amino acid of a peptide was anchored to an insoluble solid support, a polymer resin.[2] This would allow for the subsequent amino acids to be added in a stepwise fashion, with excess reagents and byproducts simply washed away by filtration after each step. This ingenious concept, which he termed "solid-phase peptide synthesis," was detailed in a classic 1963 paper in the Journal of the American Chemical Society.[5] The elegance of this approach lay in its simplicity and efficiency, dramatically reducing the time and effort required for peptide synthesis and paving the way for automation.[2][4] For this transformative contribution, Merrifield was awarded the Nobel Prize in Chemistry in 1984.[1][5][6]
The Cornerstone of Merrifield's Revolution: The Boc Protecting Group
The success of SPPS was critically dependent on a robust protecting group strategy. This strategy required a temporary protecting group for the α-amino group of the incoming amino acid that could be removed under conditions that would not cleave the growing peptide chain from the solid support or remove the permanent protecting groups on the amino acid side chains. The answer was found in the tert-butyloxycarbonyl (Boc) group.
Discovery and Properties of the Boc Group
The Boc protecting group was first introduced in 1957 by Louis A. Carpino.[3][7] It quickly became the protecting group of choice for Merrifield's SPPS due to its unique chemical properties. The Boc group is a carbamate that is stable to a wide range of nucleophiles and basic conditions but can be readily cleaved by mild acids, such as trifluoroacetic acid (TFA).[7][8][9] This acid lability provided the necessary orthogonality for a successful SPPS strategy.
The Chemistry of Boc Protection and Deprotection
Boc Protection: The Boc group is typically introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[10][11] The reaction proceeds via a nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O.
Boc Deprotection: The removal of the Boc group is achieved by treatment with a moderately strong acid, most commonly trifluoroacetic acid (TFA), typically in a solution with dichloromethane (DCM).[11][12] The mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and the subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[11]
A critical consideration during deprotection is the formation of the electrophilic tert-butyl cation, which can lead to unwanted side reactions, particularly with sensitive amino acid residues like tryptophan and cysteine. To prevent this, "scavengers" such as anisole or thioanisole are added to the deprotection solution to trap the tert-butyl cations.[8]
The Unsung Heroes: Linkers for Boc-Based SPPS
The linker is the chemical moiety that connects the nascent peptide chain to the solid support resin.[13] The choice of linker is crucial as it dictates the conditions under which the final peptide can be cleaved from the resin and determines the nature of the C-terminus (acid or amide).
The Original Workhorse: The Merrifield Resin
The first resin used in SPPS was a chloromethylated polystyrene, now commonly known as the Merrifield resin.[12] The first Boc-protected amino acid is attached to this resin via a benzyl ester linkage. While foundational, a significant drawback of the Merrifield resin is the lability of this benzyl ester bond to the repeated TFA treatments required for Boc deprotection. This can lead to premature cleavage and loss of the peptide chain during the synthesis of longer peptides.[12][14]
Enhancing Stability: The PAM Linker
To address the stability issue of the Merrifield resin, the phenylacetamidomethyl (PAM) linker was developed.[12][14] The PAM linker provides a more acid-stable linkage between the peptide and the resin, significantly reducing the loss of peptide during the TFA deprotection steps.[12][14] However, the final cleavage of the peptide from a PAM resin still requires a very strong acid, such as anhydrous hydrogen fluoride (HF).[12][15][16][17][18]
Expanding the Toolbox: Linkers for Peptide Amides
For the synthesis of peptides with a C-terminal amide, benzhydrylamine (BHA) and methylbenzhydrylamine (MBHA) resins were introduced.[12] The MBHA resin, in particular, became the support of choice for producing peptide amides using the Boc-SPPS strategy, offering an optimal balance of stability towards TFA and lability towards HF for the final cleavage.[12]
The Influence of Wang Resin
Although now predominantly associated with the alternative Fmoc-SPPS strategy, the development of the Wang resin was a significant advancement in linker technology.[14][19] Characterized by its p-alkoxybenzyl alcohol linker, the Wang resin allows for cleavage under much milder acidic conditions (TFA), a considerable advantage over the harsh HF required for Merrifield and PAM resins.[14][19] This development highlighted the importance of linker chemistry in dictating the overall strategy and conditions of peptide synthesis.
Visualizing the Core Processes
To better understand the intricate chemical transformations in Boc-SPPS, the following diagrams illustrate the key workflows and mechanisms.
Figure 1: A high-level overview of the Boc-SPPS workflow.
Figure 2: The chemical mechanism of Boc protection of an amino acid.
Figure 3: The acid-catalyzed mechanism of Boc deprotection.
Field-Proven Experimental Protocols
The following protocols represent a standardized approach to manual Boc-SPPS. It is imperative that all steps are performed in a well-ventilated fume hood, and appropriate personal protective equipment is worn, especially when handling TFA and HF.
General Synthesis Cycle
This cycle is repeated for each amino acid to be added to the peptide chain. The example assumes a synthesis scale of 0.5 mmol on a 1.0 g resin.
| Step | Procedure | Reagents and Solvents | Time | Causality and Self-Validation |
| 1. Resin Swelling | Swell the resin in DCM. | DCM (10 mL) | 30 min | Ensures accessibility of reactive sites within the resin beads. The resin should visibly increase in volume. |
| 2. Boc Deprotection | Drain the DCM, add the deprotection solution, and agitate. | 50% TFA in DCM (10 mL) | 2 min (pre-wash) + 20 min | TFA is the acid catalyst for Boc removal. The pre-wash removes residual solvent and initiates deprotection. A successful deprotection is confirmed by a ninhydrin test, which should be strongly positive (deep blue color). |
| 3. Washing | Drain the deprotection solution and wash the resin thoroughly. | DCM (3 x 10 mL), IPA (2 x 10 mL), DCM (3 x 10 mL) | ~10 min | Removes residual TFA and byproducts. Thorough washing is critical to prevent salt formation that would inhibit the subsequent coupling reaction. |
| 4. Neutralization | Agitate the resin in the neutralization solution. Repeat once. | 10% TEA in DCM (2 x 10 mL) | 2 x 2 min | The deprotected amino group is a trifluoroacetate salt and must be neutralized to the free amine for it to be nucleophilic in the coupling step. A negative ninhydrin test after this step indicates incomplete deprotection in the previous step. |
| 5. Washing | Drain the neutralization solution and wash the resin. | DCM (5 x 10 mL) | ~5 min | Removes excess triethylamine, which can interfere with the coupling reaction. |
| 6. Coupling | Add the next Boc-amino acid and coupling agent in DCM/DMF. | Boc-AA (1.5 mmol), Coupling Agent (e.g., HBTU, 1.5 mmol), DIPEA (3.0 mmol) in DCM/DMF | 1-2 hours | Forms the new peptide bond. The use of a coupling agent like HBTU activates the carboxylic acid of the incoming amino acid, facilitating amide bond formation. A negative ninhydrin test after coupling indicates a complete reaction. |
| 7. Washing | Drain the coupling solution and wash the resin. | DCM (3 x 10 mL), IPA (2 x 10 mL) | ~5 min | Prepares the resin for the next deprotection cycle. |
Final Cleavage from PAM Resin (HF Cleavage)
WARNING: Anhydrous hydrogen fluoride (HF) is an extremely hazardous and corrosive substance. This procedure must only be performed by trained personnel in a specialized, dedicated apparatus.
| Step | Procedure | Reagents and Solvents | Time | Causality and Self-Validation |
| 1. Resin Preparation | Dry the peptide-resin thoroughly under high vacuum. | N/A | >4 hours | Water can interfere with the cleavage reaction and quench the strong acid. |
| 2. HF Cleavage | Cool the cleavage vessel to 0°C. Add the scavenger and the dried resin. Condense HF into the vessel. | Anisole (1 mL), Peptide-Resin (1 g), Anhydrous HF (~10 mL) | 1 hour at 0°C | HF is a strong acid that cleaves the PAM linker and most side-chain protecting groups. Anisole acts as a scavenger for carbocations generated during cleavage. |
| 3. HF Evaporation | Remove the HF by evaporation under a stream of nitrogen. | N/A | ~30 min | Safely removes the hazardous HF. |
| 4. Peptide Precipitation | Triturate the remaining resin and scavenger with cold diethyl ether. | Cold Diethyl Ether | 15 min | The peptide is insoluble in ether and will precipitate, while the scavenger and cleaved protecting groups remain in solution. |
| 5. Peptide Isolation | Filter the precipitated peptide, wash with cold ether, and dry under vacuum. | Cold Diethyl Ether | N/A | Isolates the crude peptide, which can then be purified by HPLC. |
Conclusion: An Enduring Legacy
The discovery of the Boc protecting group and its masterful integration into the solid-phase synthesis strategy by R. Bruce Merrifield fundamentally altered the landscape of chemical and biomedical research. This powerful combination, supported by the continuous development of robust linkers, democratized peptide synthesis, enabling the routine production of complex peptides for a vast array of applications, from basic biological research to the development of peptide-based therapeutics. While other methods, such as Fmoc-SPPS, have since been developed and are now more widely used in many research settings due to the avoidance of harsh acids like HF, the principles established by the Boc-SPPS era laid the essential groundwork. The story of Boc-protected amino acids and their linkers is a testament to the power of innovative chemical design in solving complex scientific challenges, and its legacy continues to influence the field of peptide science today.
References
- 1. The Rockefeller University » Nobel Prize in Chemistry [rockefeller.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Nobel Prizes: CHEMISTRY: MODEL T - TIME [content.time.com]
- 5. Robert Bruce Merrifield - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. grokipedia.com [grokipedia.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 10. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. chempep.com [chempep.com]
- 13. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 17. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic Acid in PROTAC® Linker Design
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-driven inhibition to event-driven protein degradation.[1] The success of a PROTAC is critically dependent on the linker connecting the target protein warhead and the E3 ligase ligand. This component is far more than a simple spacer; it governs the molecule's physicochemical properties, cell permeability, and its ability to orchestrate a productive ternary complex.[2][3][][5] This guide provides an in-depth analysis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid , a versatile building block for PROTAC linker synthesis. We will explore the causality behind its utility, detailing its structural advantages and providing robust, field-proven protocols for its incorporation into PROTAC synthesis workflows.
The PROTAC Mechanism: A Primer on Targeted Protein Degradation
PROTACs are heterobifunctional molecules that function by hijacking the cell's native waste disposal machinery, the Ubiquitin-Proteasome System (UPS).[3][6] They are comprised of three distinct components: a "warhead" that binds the protein of interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase (commonly Cereblon (CRBN) or von Hippel-Lindau (VHL)), and a chemical linker that connects the two.[1][7][8]
The mechanism proceeds as follows:
-
Ternary Complex Formation: The PROTAC simultaneously binds to the POI and an E3 ligase, forming a transient ternary complex.[1][2]
-
Ubiquitination: This proximity induces the E3 ligase to transfer ubiquitin molecules from a charged E2 enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and subsequently degraded by the 26S proteasome.[6]
-
Catalytic Cycle: The PROTAC is then released and can initiate another degradation cycle, allowing it to act at sub-stoichiometric concentrations.[1][9][10]
The Linker: The Architectural Core of PROTAC Efficacy
Historically viewed as a simple tether, the linker is now recognized as a critical determinant of PROTAC activity. Its length, rigidity, and chemical composition profoundly impact the overall molecule's properties.[5][11]
-
Physicochemical Properties: PROTACs are large molecules, often exceeding the parameters of Lipinski's "Rule of Five," which presents challenges for solubility and cell permeability.[2][12] Incorporating hydrophilic moieties like polyethylene glycol (PEG) units into the linker is a key strategy to improve these drug-like properties.[3][13][]
-
Ternary Complex Geometry: The linker's length and flexibility dictate the spatial orientation of the POI and E3 ligase.[][11] An optimal linker facilitates favorable protein-protein interactions within the ternary complex, a phenomenon known as positive cooperativity, which enhances complex stability and degradation efficiency.[2] A linker that is too short may cause steric clashes, while one that is too long can result in unproductive binding modes.[15][16][17]
Featured Building Block: this compound
This specific molecule is an exemplary building block for PROTAC linker design due to its inherent structural advantages that enable controlled, modular synthesis and impart favorable characteristics to the final PROTAC.
| Property | Structural Feature & Rationale |
| Chemical Name | This compound |
| CAS Number | 1807539-01-0 |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.31 g/mol |
| Orthogonal Handles | Carboxylic Acid (-COOH): The benzoic acid moiety provides a stable, reactive handle for standard amide bond formation (e.g., via HATU or EDC coupling) with an amine-functionalized warhead or E3 ligand. |
| Boc-Protected Amine (-NHBoc): The tert-butoxycarbonyl (Boc) group is a robust protecting group for the primary amine. It is stable to a wide range of reaction conditions but can be cleanly and efficiently removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), revealing the amine for subsequent coupling.[18][19] This orthogonality is crucial for directional synthesis. | |
| Solubility Enhancement | Ethoxy Moiety (-O-CH₂-CH₂-): This short ethylene glycol-like unit introduces polarity and hydrophilicity. PEG-based linkers are well-documented to improve the aqueous solubility of PROTACs, a critical factor for overcoming the challenges associated with their high molecular weight and lipophilicity.[13][][20][21] |
| Synthetic Versatility | The dual functionality allows this building block to act as a bridge, enabling the sequential and controlled conjugation of the POI-binding and E3-recruiting ligands, minimizing side reactions and simplifying purification.[22] |
Protocols for Synthesis and Evaluation
The following protocols are designed to be self-validating, with integrated checkpoints for monitoring reaction progress and ensuring the integrity of intermediates and the final product.
Protocol 1: Modular PROTAC Synthesis
This protocol details a representative workflow for synthesizing a PROTAC where the warhead contains a primary or secondary amine and the E3 ligase ligand possesses a carboxylic acid.
Step A: Coupling of Linker to Amine-Functionalized Warhead
-
Reaction Setup: To a solution of the amine-containing warhead (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add this compound (1.1 eq).
-
Coupling Agent Addition: Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Checkpoint: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the warhead starting material and the formation of the desired product mass.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude intermediate by flash column chromatography on silica gel to obtain the Boc-protected Warhead-Linker conjugate.
Step B: Boc Deprotection
-
Reaction Setup: Dissolve the purified Warhead-Linker-NHBoc intermediate from Step A in Dichloromethane (DCM) (approx. 0.1 M).
-
Deprotection: Add Trifluoroacetic acid (TFA) (20-30% v/v) to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.[19]
-
Checkpoint: Monitor the deprotection by LC-MS until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of residual TFA. The resulting TFA salt of the amine (Warhead-Linker-NH₂) is typically used directly in the next step without further purification.
Step C: Coupling of Intermediate to Carboxylic Acid-Functionalized E3 Ligase Ligand
-
Reaction Setup: Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) to pre-activate the carboxylic acid, stirring for 10 minutes.
-
Addition of Amine: Add a solution of the Warhead-Linker-NH₂ intermediate from Step B (1.1 eq) in anhydrous DMF to the activated E3 ligand solution.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Checkpoint: Monitor the formation of the final PROTAC product by LC-MS.
-
Work-up: Perform an aqueous work-up as described in Step A.
Step D: Final Purification and Characterization
-
Purification: Purify the final crude PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
-
Validation: Characterize the final product to confirm its identity and purity using analytical LC-MS and ¹H NMR.
Protocol 2: Experimental Evaluation of PROTAC Activity
Once synthesized and purified, the PROTAC's biological activity must be rigorously assessed.
A. Western Blot for Protein Degradation [15][20]
-
Cell Culture and Treatment: Plate cells at a suitable density. After overnight adherence, treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours).
-
Lysis and Quantification: Lyse the cells in RIPA buffer containing protease inhibitors. Determine the total protein concentration of the lysates using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equivalent amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection and Analysis: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system. Quantify band intensities to determine the concentration-dependent reduction in the POI.
-
Validation: From this data, calculate the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (the maximal degradation observed).
B. Proteasome Inhibition Rescue Assay [15]
-
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
-
Protocol: Treat cells with the PROTAC at its optimal degradation concentration (e.g., ~5x DC₅₀) in the presence or absence of a proteasome inhibitor (e.g., 10 µM MG132) for a defined period.
-
Analysis: Analyze protein levels via Western Blot as described above.
-
Expected Outcome: Co-treatment with the proteasome inhibitor should "rescue" the POI from degradation, demonstrating the PROTAC's dependence on the UPS.
Conclusion
The rational design of PROTAC linkers is paramount to achieving potent and selective protein degraders with favorable drug-like properties. This compound serves as a high-value building block in this endeavor. Its orthogonal reactive handles permit a controlled, modular synthetic strategy, while its ethoxy group provides a means to enhance the solubility of the final PROTAC conjugate. The detailed protocols provided herein offer a robust framework for researchers to leverage this versatile linker in the development of novel therapeutics based on targeted protein degradation.
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. chempep.com [chempep.com]
- 3. precisepeg.com [precisepeg.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 7. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 8. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 9. portlandpress.com [portlandpress.com]
- 10. revvity.com [revvity.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Focusing on PROTAC Permeability and Solubility Improving the Oral Availability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. nbinno.com [nbinno.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
Application Notes and Protocols: A Guide to Coupling 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic Acid to a Warhead
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern drug development, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the precise and efficient conjugation of molecular components is paramount. This guide provides a detailed protocol for the coupling of a versatile bifunctional linker, 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, to a model amine-containing "warhead." We will delve into the rationale behind the chosen coupling strategy, provide a step-by-step experimental procedure, and outline methods for the characterization of the final conjugate. This document is intended to serve as a practical resource, blending established chemical principles with expert insights to ensure a high rate of success in the laboratory.
Introduction: The Critical Role of Linkers in Targeted Therapies
The efficacy of targeted therapies often hinges on the sophisticated interplay between a targeting moiety, a therapeutic payload or "warhead," and the linker that connects them.[1][2] The linker is not merely a passive spacer but a critical component that influences the stability, solubility, and release mechanism of the warhead.[3][4] An ideal linker maintains a stable connection in systemic circulation to prevent premature drug release and its associated toxicities, while enabling efficient cleavage and release of the payload at the target site.[1][3]
The subject of this protocol, this compound, is a bifunctional linker featuring a carboxylic acid for conjugation and a Boc-protected amine. The polyethylene glycol (PEG)-like ethoxy moiety enhances aqueous solubility, a desirable characteristic for many biological applications.[5] The Boc (tert-butyloxycarbonyl) protecting group is a staple in organic synthesis, offering robust protection of the amine functionality that can be readily removed under mild acidic conditions for subsequent conjugation steps.[5][6] This modular nature makes it an invaluable tool in the construction of complex therapeutic molecules.[7]
This guide will focus on the formation of a stable amide bond between the carboxylic acid of the linker and a primary amine on a model warhead. Amide bond formation is a cornerstone of bioconjugation due to the stability of the resulting linkage.[8][9]
Choosing the Right Coupling Chemistry: A Rationale
Direct condensation of a carboxylic acid and an amine to form an amide bond is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[8] To overcome this, coupling reagents are employed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.[10]
While several classes of coupling reagents exist, uronium/aminium salt-based reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have gained widespread acceptance for their high efficiency, rapid reaction times, and low rates of racemization, particularly for challenging or sterically hindered substrates.[9][11][12] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which readily couples with the amine.[11][12] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial for its enhanced reactivity and ability to suppress side reactions.[11]
For this protocol, we have selected HATU as the coupling reagent due to its superior performance and reliability in forming the desired amide bond.
Experimental Protocol: Coupling of this compound with a Model Amine Warhead (Benzylamine)
This protocol details the step-by-step procedure for the HATU-mediated coupling of this compound to benzylamine, a model primary amine warhead.
Materials and Reagents
| Reagent | Supplier | Grade |
| This compound | Various | ≥97% Purity |
| Benzylamine | Various | ≥99% Purity |
| HATU | Various | ≥98% Purity |
| N,N-Diisopropylethylamine (DIPEA) | Various | Anhydrous, ≥99.5% |
| Anhydrous Dimethylformamide (DMF) | Various | Anhydrous, ≥99.8% |
| Ethyl acetate (EtOAc) | Various | ACS Grade or higher |
| 1 M Hydrochloric acid (HCl) | Various | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | |
| Brine (Saturated aqueous sodium chloride) | Prepared in-house | |
| Anhydrous sodium sulfate (Na₂SO₄) | Various | |
| Deuterated chloroform (CDCl₃) for NMR | Various | |
| HPLC-grade acetonitrile (ACN) | Various | |
| HPLC-grade water | Various | |
| Formic acid | Various | LC-MS grade |
Instrumentation
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system
-
Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz or higher)
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU and other coupling reagents can be sensitizers and should be handled with care.[13]
-
DMF is a suspected teratogen; avoid inhalation and skin contact.
-
DIPEA is a corrosive and flammable liquid.
Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: Experimental workflow for the coupling reaction.
-
Preparation:
-
In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF. Use enough DMF to fully dissolve the reagents (a concentration of approximately 0.1-0.5 M is a good starting point).
-
-
Pre-activation:
-
To the stirred solution from step 1, add DIPEA (2.0 equivalents).
-
Stir the reaction mixture at room temperature for 15-30 minutes. This pre-activation step is crucial to form the reactive OAt-ester and minimize potential side reactions, such as the guanidinylation of the amine.[11]
-
-
Coupling:
-
In a separate vial, prepare a solution of benzylamine (1.2 equivalents) in a small amount of anhydrous DMF.
-
Add the benzylamine solution dropwise to the pre-activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
-
Monitoring:
-
Monitor the progress of the reaction by TLC or HPLC-MS. The reaction is complete when the starting carboxylic acid is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and brine.[11][14]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
-
Characterization of the Final Conjugate
Thorough characterization is essential to confirm the successful synthesis of the desired product.
HPLC-MS Analysis
HPLC-MS is an invaluable tool for monitoring the reaction progress and confirming the molecular weight of the final product.
Table 1: Example HPLC-MS Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5-95% B over 5-10 minutes |
| Flow Rate | 0.3-0.5 mL/min |
| Column Temp. | 40 °C |
| Detection | UV at 254 nm and 280 nm |
| MS Ionization | Electrospray Ionization (ESI), positive mode |
| MS Analysis | Full scan to detect the [M+H]⁺ ion of the product. |
Expected Result: The chromatogram should show a new peak corresponding to the product, with the starting materials diminished or absent. The mass spectrum of this peak should show an ion corresponding to the calculated molecular weight of the coupled product plus a proton ([M+H]⁺).
NMR Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the purified product.
Expected ¹H NMR Spectral Features:
-
Boc Group: A characteristic sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons.[6]
-
Aromatic Protons: Signals in the aromatic region (typically 7-8 ppm) corresponding to both the benzoic acid and benzylamine moieties.
-
Amide Proton: A broad singlet (or triplet, depending on coupling) for the newly formed amide N-H proton.
-
Methylene Protons: Characteristic signals for the ethoxy linker and the benzylic CH₂ group.
The following diagram illustrates the key steps in the HATU-mediated coupling mechanism.
Caption: Mechanism of HATU-mediated amide bond formation.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete activation of the carboxylic acid.2. Presence of water in the reaction.3. Deactivated amine (protonated).4. Steric hindrance. | 1. Ensure the correct stoichiometry of HATU and base is used. Increase the pre-activation time.[15]2. Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[4]3. Ensure sufficient base (DIPEA) is present to neutralize any acid and deprotonate the amine.[15]4. For highly hindered substrates, consider increasing the reaction temperature or switching to a more potent coupling reagent. |
| Side Product Formation | 1. Guanidinylation of the amine by HATU.2. Racemization of chiral centers (if applicable). | 1. Always pre-activate the carboxylic acid with HATU and base before adding the amine.[11]2. HATU is known to suppress racemization, but for highly sensitive substrates, consider running the reaction at a lower temperature (0 °C). |
| Difficult Purification | 1. Unreacted starting materials co-eluting with the product.2. Byproducts from the coupling reagents. | 1. Ensure the reaction goes to completion by monitoring with TLC/HPLC-MS. Adjust stoichiometry if necessary.2. The aqueous work-up procedure is designed to remove most of the reagent-based byproducts (HOAt, tetramethylurea, and DIPEA salts).[11] Ensure thorough washing. |
Conclusion
This application note provides a robust and reliable protocol for the coupling of this compound to an amine-containing warhead using HATU-mediated chemistry. By understanding the rationale behind the choice of reagents and following the detailed experimental and characterization procedures, researchers can confidently synthesize well-defined linker-warhead conjugates. The principles and techniques outlined herein are broadly applicable and can be adapted for a wide range of bioconjugation applications, ultimately contributing to the advancement of targeted therapeutics.
References
- 1. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. hepatochem.com [hepatochem.com]
- 11. benchchem.com [benchchem.com]
- 12. apexbt.com [apexbt.com]
- 13. Peptide Synthesis – Safety Topics - Wordpress [reagents.acsgcipr.org]
- 14. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for Amide Bond Formation with 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic Acid
Introduction: The Strategic Importance of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic Acid in Modern Synthesis
This compound is a bifunctional linker of significant interest in the fields of medicinal chemistry, bioconjugation, and materials science.[1][2][3][4] Its structure incorporates a carboxylic acid for covalent amide bond formation, a stable ether linkage, and a Boc-protected amine. This arrangement allows for the sequential or orthogonal introduction of different molecular entities, making it an invaluable tool for the synthesis of complex molecules, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1][4] The tert-Butoxycarbonyl (Boc) protecting group offers robust protection of the terminal amine under a variety of reaction conditions, yet it can be readily removed under acidic conditions, providing a strategic advantage in multi-step synthetic routes.[5][6]
This guide provides a comprehensive overview of the principles and practices for the efficient formation of amide bonds using this compound. We will delve into the mechanistic underpinnings of common coupling strategies, present detailed experimental protocols, and offer troubleshooting guidance to address common challenges.
The Mechanism of Amide Bond Formation: A Tale of Activation
The direct reaction between a carboxylic acid and an amine to form an amide bond is thermodynamically unfavorable at ambient temperatures due to the formation of a stable ammonium carboxylate salt.[7] Consequently, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the fundamental role of coupling reagents.
Carbodiimide-Mediated Coupling: A Workhorse in Amide Synthesis
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are among the most widely used coupling reagents.[8] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate.[8][9][10] This intermediate can then be attacked by the amine to form the desired amide and a urea byproduct.[9]
However, the O-acylisourea intermediate is susceptible to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, an undesired side product.[9][11] To mitigate these side reactions and improve reaction efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often employed.[8] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable and less prone to side reactions, yet still highly reactive towards amines.[8]
Caption: Carbodiimide-mediated amide bond formation workflow.
Uronium/Aminium and Phosphonium Salt Reagents
For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and phosphonium salts like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more effective.[12] These reagents rapidly form active esters with the carboxylic acid, leading to faster reaction rates and often higher yields with less racemization compared to carbodiimides alone.
Comparative Overview of Common Coupling Reagents
The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction scale, and cost considerations.
| Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used.[8] | Can lead to racemization and N-acylurea formation.[9][11] DCC byproduct can be difficult to remove.[7] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | High efficiency, fast reaction times, low racemization.[12] | Higher cost, can be moisture sensitive. |
| Phosphonium Salts | PyBOP, BOP | Effective for hindered couplings, good for peptide synthesis. | Can be less reactive than uronium salts, potential for side reactions. |
Experimental Protocols
The following protocols are generalized and should be optimized for specific substrates and reaction scales. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a robust starting point for many amide bond formation reactions.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄ or MgSO₄, silica gel for chromatography)
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: Add HOBt (1.1 equivalents) and EDC (1.1 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture, followed by the addition of DIPEA (2.0 equivalents).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Work-up:
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: High-Efficiency Amide Coupling using HATU
This protocol is recommended for sterically hindered or electron-deficient amines where Protocol 1 may be sluggish or low-yielding.
Materials:
-
Same as Protocol 1, but replacing EDC/HOBt with HATU.
Procedure:
-
Reactant Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Activation: Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[15]
-
Amine Addition: Add the amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within 1-4 hours.
-
Work-up and Purification: Follow steps 5 and 6 from Protocol 1.
Caption: A generalized experimental workflow for amide coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Incomplete activation of the carboxylic acid.[15]- Deactivation of the amine (protonation).[15]- Presence of water hydrolyzing the active intermediate.[15]- Steric hindrance.[15] | - Ensure stoichiometry of coupling reagents is correct.- Add a non-nucleophilic base (e.g., DIPEA) to scavenge protons.- Use anhydrous solvents and reagents.- Switch to a more powerful coupling reagent like HATU.[16][17] Consider heating the reaction. |
| Formation of Side Products | - N-acylurea formation with carbodiimides.- Racemization of chiral centers. | - Always use an additive like HOBt or NHS with EDC/DCC.- Use HATU or other racemization-suppressing reagents. |
| Difficulty in Purification | - Urea byproducts from carbodiimide reagents can be difficult to separate.[7] | - If using DCC, filter the reaction mixture to remove the insoluble DCU.- EDC and its urea byproduct are water-soluble and can be removed during aqueous work-up. |
| Boc Group Cleavage | - Accidental exposure to strong acidic conditions. | - Ensure all reagents and solvents are free from strong acids.- Use a milder work-up if necessary. The Boc group is generally stable to the conditions described in the protocols. |
Conclusion
The formation of amide bonds with this compound is a reliable and versatile transformation that is central to the synthesis of many important molecules. By understanding the underlying mechanisms of coupling reagents and carefully selecting the appropriate reaction conditions, researchers can achieve high yields of the desired amide products. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this critical synthetic step.
References
- 1. susupport.com [susupport.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. clinicallab.com [clinicallab.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Double BOC protection selective removal method [en.highfine.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Authored by: A Senior Application Scientist
Introduction: The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, valued for its stability under a wide range of reaction conditions.[1][2][3] Its removal, or deprotection, is a critical step in multi-step synthetic pathways, particularly in the fields of medicinal chemistry and drug development. This guide provides a detailed overview of the deprotection conditions for a key intermediate, 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, offering insights into various methodologies to suit different substrate sensitivities and experimental constraints.
The structure of this compound presents a molecule with both an acid-labile Boc protecting group and a carboxylic acid functionality on an aromatic ring. The choice of deprotection strategy must therefore consider the potential for side reactions and the desired final salt form of the product, 4-(2-aminoethoxy)benzoic acid.
Chemical Structure
Figure 1: Chemical structure of this compound.
Deprotection Strategies: A Comparative Analysis
The selection of an appropriate Boc deprotection method is contingent upon the overall synthetic route and the presence of other functional groups in the molecule.[1] Here, we discuss the most common and effective strategies for the deprotection of this compound.
Acidic Deprotection: The Industry Standard
Strong acids are the most frequently employed reagents for Boc removal due to their efficiency and rapid reaction times.[4][5][6] The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid to yield the free amine.[5][7][8]
Trifluoroacetic acid is the most common reagent for Boc deprotection, typically used in a solution with a chlorinated solvent like dichloromethane (DCM).[4][9]
-
Rationale: TFA is a strong acid that effectively cleaves the Boc group at room temperature, often within a few hours.[8][9] The volatility of both TFA and DCM simplifies their removal during work-up.[8]
-
Considerations: The resulting amine is obtained as its trifluoroacetate salt.[7][8] The highly acidic nature of TFA may not be suitable for substrates with other acid-sensitive functional groups.[1] The generation of the tert-butyl cation can lead to side reactions, which can be mitigated by the use of scavengers like anisole or thioanisole.[3][10]
Anhydrous HCl in an organic solvent, such as dioxane or methanol, is another powerful reagent for Boc deprotection.[3][11]
-
Rationale: This method provides the final product as a hydrochloride salt, which is often preferred in pharmaceutical applications for its stability and crystallinity.
-
Considerations: The reaction conditions are highly acidic and may not be compatible with sensitive substrates.
Thermal Deprotection: A "Green" Alternative
Thermal cleavage of the Boc group offers a milder, acid-free alternative.[1][12] The mechanism is believed to proceed through a concerted fragmentation to form the amine, isobutylene, and carbon dioxide.[13]
-
Rationale: This method avoids the use of harsh acids and can be performed in various solvents, including water, making it an environmentally friendly option.[1][13][14] It is particularly useful for substrates that are thermally stable but sensitive to acid.[12]
-
Considerations: High temperatures are often required, which may not be suitable for all molecules.[13] Reaction times can be longer compared to acidic methods.[13]
Milder, Alternative Methods
For highly sensitive substrates, several milder deprotection methods have been developed.[1]
A recently reported method utilizes oxalyl chloride in methanol for the deprotection of a diverse range of N-Boc protected compounds.[2][15]
-
Rationale: This procedure is performed at room temperature and is tolerant of many functional groups.[2][15] It offers a good alternative when acidic conditions lead to the cleavage of other labile groups.[15]
-
Considerations: The mechanism is postulated to involve the electrophilic character of oxalyl chloride, rather than solely the in situ generation of HCl.[15]
Experimental Protocols
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes the standard procedure for the acidic deprotection of this compound.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (e.g., 5-10 mL per gram of substrate) in a round-bottom flask.
-
To the stirred solution, add TFA (5-10 equivalents) dropwise at room temperature. For sensitive substrates, the addition can be performed at 0 °C.[8]
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[8]
-
To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.[8]
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Workflow Diagram:
Caption: Workflow for Boc deprotection using TFA/DCM.
Protocol 2: Thermal Boc Deprotection in Water
This protocol provides an environmentally benign method for Boc deprotection.
Materials:
-
This compound
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Dichloromethane (DCM) for extraction
Procedure:
-
Suspend this compound (1 equivalent) in deionized water (e.g., 10-20 mL per gram of substrate) in a round-bottom flask.[14]
-
Heat the mixture to reflux (100 °C) with vigorous stirring.[1][14] The substrate may become soluble as the temperature increases.[14]
-
Monitor the reaction for 10 minutes to 2 hours.[1] Progress can be followed by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
The product, 4-(2-aminoethoxy)benzoic acid, may precipitate upon cooling. If not, the aqueous solution can be used directly in the next step or the product can be extracted.
-
For extraction, neutralize the solution with a suitable base (e.g., sodium bicarbonate) and then extract with an organic solvent like ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product. Alternatively, acidification of the aqueous layer with HCl can precipitate the hydrochloride salt.
Data Summary Table
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Typical Time | Product Salt Form | Key Advantages | Key Disadvantages |
| Acidic | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 1 - 4 h | Trifluoroacetate | Fast, efficient, volatile reagents | Harshly acidic, potential side reactions |
| Acidic | Hydrochloric Acid (HCl) | Dioxane / Methanol | 0 - 25 | 1 - 4 h | Hydrochloride | Forms pharmaceutically preferred salt | Harshly acidic, corrosive |
| Thermal | None | Water | 100 | 0.2 - 2 h | Zwitterion / Free Amine | "Green" method, no harsh acids | High temperature required |
| Alternative | Oxalyl Chloride | Methanol | 25 | 1 - 4 h | Hydrochloride | Mild, good functional group tolerance | Reagent is toxic and moisture-sensitive |
Troubleshooting and Key Considerations
-
Incomplete Deprotection: If the reaction does not go to completion, consider increasing the reaction time, temperature (for thermal methods), or the concentration of the acid.[8][16]
-
Side Reactions: The formation of a tert-butyl cation in acidic deprotection can lead to alkylation of nucleophilic sites.[10] The addition of scavengers such as anisole or thioanisole can mitigate this issue.[3][10]
-
Product Isolation: The work-up procedure should be chosen based on the desired salt form of the final product. For the free amine, a basic work-up is necessary after acidic deprotection.[8] For the hydrochloride salt, precipitation from an ethereal solution of HCl can be employed.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[17]
Conclusion
The deprotection of this compound can be achieved through several effective methods. The choice between acidic, thermal, or alternative conditions should be guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired final salt form. The protocols and data presented in this guide provide a comprehensive resource for researchers to select and optimize the deprotection step for this valuable intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Use of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic Acid in Solid-Phase Peptide Synthesis
Introduction: A Versatile Linker for C-Terminal Amide Peptide Synthesis
In the landscape of solid-phase peptide synthesis (SPPS), the choice of linker is a critical determinant of the final peptide's C-terminal functionality and the overall success of the synthetic strategy. 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, often abbreviated as Boc-AEEA-OH, has emerged as a valuable and versatile linker, particularly for the synthesis of C-terminal peptide amides. Its unique structure, featuring a Boc-protected amino group and a carboxylic acid, allows for its straightforward incorporation into SPPS workflows.
This technical guide provides a comprehensive overview of the principles and protocols for the effective use of this compound in SPPS. We will delve into the chemical logic behind its application, from its initial attachment to a solid support to the final cleavage of the synthesized peptide. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for the successful synthesis of C-terminal modified peptides.
Chemical Structure and Properties
This compound is a bifunctional molecule with the following key features:
-
Carboxylic Acid: This functional group allows for the covalent attachment of the linker to an amine-functionalized solid support, such as aminomethyl (AM) polystyrene resin, through a stable amide bond.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group on the terminal amine is stable under the conditions required for peptide chain elongation using the popular Fmoc/tBu strategy. This orthogonality is crucial for preventing unwanted side reactions. Upon completion of the peptide synthesis, the Boc group can be removed under acidic conditions during the final cleavage step.
-
Ethoxy Spacer: The ethylene glycol-based spacer enhances the solubility and flexibility of the linker, which can improve reaction kinetics and the purity of the final peptide.
| Property | Value |
| Molecular Formula | C₁₄H₁₉NO₅ |
| Molecular Weight | 281.30 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS |
Principle of Application in SPPS
The use of this compound as a linker in SPPS follows a logical and well-established workflow. The core principle is to first immobilize the linker onto a solid support and then use the deprotected amino group of the linker as the starting point for peptide chain elongation.
Experimental Protocols
The following protocols provide a step-by-step guide for the use of this compound in manual solid-phase peptide synthesis. These are general guidelines and may require optimization based on the specific peptide sequence and the scale of the synthesis.
Protocol 1: Attachment of this compound to Aminomethyl Resin
This protocol describes the coupling of the linker to a standard aminomethyl-functionalized polystyrene resin.
Materials:
-
Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound (Boc-AEEA-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the aminomethyl resin (1.0 g) in DMF (10 mL) in a reaction vessel for 1-2 hours with gentle agitation.
-
Reagent Preparation: In a separate flask, dissolve this compound (3.0 eq. relative to resin loading) and HOBt (3.0 eq.) in a minimal amount of DMF.
-
Activation: Add DIC (3.0 eq.) to the solution from step 2 and allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.
-
Monitoring: Perform a Kaiser test on a small sample of the resin. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), continue the reaction for an additional 2-4 hours or consider a second coupling.
-
Capping (Optional but Recommended): To block any unreacted amino groups on the resin, wash the resin with DMF (3 x 10 mL) and then treat it with a solution of acetic anhydride (10 eq.) and N,N-diisopropylethylamine (DIPEA) (10 eq.) in DMF for 30 minutes.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the linker can be determined by gravimetric analysis or by cleaving the Boc group and performing a picric acid titration.
Protocol 2: N-terminal Boc Deprotection of the Linker
This step exposes the primary amine of the linker for the coupling of the first amino acid.
Materials:
-
Boc-AEEA-functionalized resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
10% (v/v) DIPEA in DCM (Neutralization solution)
Procedure:
-
Resin Swelling: Swell the Boc-AEEA-resin in DCM (10 mL/g) for 30 minutes.
-
Deprotection: Drain the DCM and add a solution of 50% TFA in DCM (10 mL/g). Agitate for 2 minutes, then drain. Add a fresh 50% TFA/DCM solution and agitate for 30 minutes.
-
Washing: Drain the TFA solution and wash the resin with DCM (5 x 10 mL/g).
-
Neutralization: Wash the resin with 10% DIPEA in DCM (2 x 10 mL/g) for 2 minutes each.
-
Final Washing: Wash the resin with DCM (3 x 10 mL/g) and then with DMF (3 x 10 mL/g) to prepare for the first amino acid coupling.
Protocol 3: Coupling of the First Fmoc-Protected Amino Acid
This protocol details the coupling of the first amino acid to the deprotected linker on the resin.
Materials:
-
H₂N-AEEA-functionalized resin
-
Fmoc-protected amino acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Use the freshly deprotected and neutralized H₂N-AEEA-resin from Protocol 2.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3.0 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIPEA (6.0 eq.) to the solution and mix well.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
-
Washing: Wash the resin with DMF (3 x 10 mL/g) and DCM (3 x 10 mL/g). The resin is now ready for the subsequent cycles of Fmoc-SPPS.
Protocol 4: Peptide Chain Elongation (Standard Fmoc-SPPS)
Following the successful coupling of the first amino acid, the peptide chain is elongated using standard Fmoc-SPPS cycles. Each cycle consists of two main steps:
-
Fmoc Deprotection: Removal of the N-terminal Fmoc group with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Coupling of the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA).
This cycle is repeated until the desired peptide sequence is assembled.
Protocol 5: Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, yielding the C-terminal amide peptide.
Materials:
-
Peptide-AEEA-resin
-
Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM (3 x 10 mL/g) and dry it under vacuum for at least 1 hour.
-
Cleavage: Place the dry peptide-resin in a reaction vessel and add the cleavage cocktail (10 mL/g of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying: Dry the crude peptide under vacuum. The peptide is now ready for purification by reverse-phase HPLC.
Causality Behind Experimental Choices
-
Choice of Boc Protection for the Linker: The use of a Boc group on the linker's amine is strategic. In the context of Fmoc-SPPS, the Boc group is stable to the basic conditions (piperidine) used for Fmoc deprotection during peptide chain elongation. This orthogonality prevents premature cleavage of the linker or branching of the peptide chain.
-
Acid-Labile Cleavage: The final cleavage with a strong acid cocktail, such as Reagent K, serves a dual purpose. It cleaves the amide bond between the benzoic acid of the linker and the first amino acid of the peptide, and it simultaneously removes the acid-labile side-chain protecting groups from the amino acid residues.
-
Formation of a C-Terminal Amide: The cleavage of the peptide from the 4-(2-aminoethoxy)benzoic acid linker results in the formation of a C-terminal primary amide. This is a direct consequence of the linker's structure and the cleavage mechanism.
Conclusion and Future Perspectives
This compound is a highly effective linker for the solid-phase synthesis of C-terminal peptide amides. Its compatibility with standard Fmoc-SPPS protocols, coupled with the straightforward procedures for its attachment and cleavage, makes it an attractive tool for peptide chemists. The protocols outlined in this guide provide a solid foundation for the successful application of this linker in both academic research and industrial drug development. As the demand for modified peptides with enhanced therapeutic properties continues to grow, the utility of versatile linkers like Boc-AEEA-OH is set to expand, enabling the synthesis of novel and complex peptide-based molecules.
Application Notes & Protocols: 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid in Targeted Cancer Therapy Research
Abstract
The convergence of monoclonal antibody specificity with the potent cytotoxicity of small-molecule drugs has given rise to Antibody-Drug Conjugates (ADCs), a transformative class of therapeutics in oncology. The linker, a critical component connecting the antibody to the payload, profoundly influences the stability, efficacy, and safety of the ADC. This document provides a detailed technical guide on the application of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, a versatile heterobifunctional linker precursor, in the research and development of ADCs for targeted cancer therapy. We will explore its chemical properties, provide step-by-step protocols for its deprotection, activation, and conjugation to antibodies, and outline methodologies for the in vitro evaluation of the resulting conjugates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this linker technology for novel cancer therapeutics.
Introduction: The Pivotal Role of Linker Chemistry in ADCs
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted therapy, designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[1][2][3] An ADC is composed of three key elements: a monoclonal antibody (mAb) that targets a tumor-associated antigen, a cytotoxic payload, and a chemical linker that connects the two.[2][] The linker's design is paramount, as it must remain stable in systemic circulation to prevent premature payload release, and then efficiently liberate the active drug upon internalization into the target cancer cell.[2][]
This compound is a valuable tool in the ADC developer's arsenal. Its structure incorporates three key features:
-
A benzoic acid moiety, which provides a carboxylic acid handle for conjugation to the antibody or the payload.
-
An ethoxy spacer , which can influence the solubility and steric properties of the final conjugate.
-
A Boc-protected amine , which, after deprotection, offers a reactive site for attachment to the payload or the antibody.
This modular design allows for its use in constructing both cleavable and non-cleavable linker systems, depending on the overall ADC strategy.
Core Principles and Strategic Considerations
The use of this compound as a linker precursor involves a multi-step process that requires careful planning and execution. The tert-butoxycarbonyl (Boc) protecting group on the terminal amine provides an orthogonal handle, allowing for sequential conjugation reactions.
Workflow Overview
The general workflow for utilizing this linker in ADC synthesis involves the initial attachment of the cytotoxic payload to the deprotected amine of the linker, followed by the activation of the linker's carboxylic acid and its subsequent conjugation to the monoclonal antibody.
Caption: General workflow for ADC synthesis using the linker precursor.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis and evaluation of an ADC using this compound.
Protocol 1: Boc Deprotection of the Linker
Objective: To remove the tert-Butoxycarbonyl (Boc) protecting group and expose the primary amine for subsequent conjugation to a payload.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve this compound in DCM (e.g., 10 mL per gram of starting material).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of TFA (e.g., 5-10 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product, 4-(2-aminoethoxy)benzoic acid.
Causality: TFA is a strong acid that effectively cleaves the acid-labile Boc group, liberating the primary amine. The workup with sodium bicarbonate is crucial to neutralize the acid and allow for the isolation of the free amine product.
Protocol 2: Synthesis of Linker-Payload Conjugate
Objective: To conjugate the deprotected linker to a payload containing a suitable reactive group (e.g., an NHS ester).
Materials:
-
4-(2-aminoethoxy)benzoic acid (from Protocol 1)
-
NHS-activated cytotoxic payload (e.g., NHS-MMAE)
-
Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HPLC for purification
Procedure:
-
Dissolve the 4-(2-aminoethoxy)benzoic acid and the NHS-activated payload in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the linker-payload conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
Protocol 3: Antibody-Drug Conjugation
Objective: To conjugate the linker-payload construct to a monoclonal antibody via lysine residues.
Materials:
-
Linker-payload conjugate with a carboxylic acid handle
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
Dimethyl sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) system
Procedure:
-
Activation of Linker-Payload:
-
Dissolve the linker-payload conjugate, NHS, and EDC in DMSO to create a concentrated stock solution. A molar ratio of 1:1.2:1.2 (linker-payload:NHS:EDC) is a good starting point.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Conjugation to Antibody:
-
Slowly add a molar excess of the activated linker-payload solution to the antibody solution. The exact molar ratio will depend on the desired Drug-to-Antibody Ratio (DAR) and should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature with gentle mixing.[]
-
-
Purification:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a desalting column or SEC.[]
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.
-
Causality: EDC/NHS chemistry activates the carboxylic acid of the linker, forming a reactive NHS ester. This ester readily reacts with the primary amines of lysine residues on the antibody surface to form stable amide bonds. SEC is used to separate the large ADC from smaller, unreacted components based on size.
Protocol 4: In Vitro Cytotoxicity Assay
Objective: To evaluate the potency and specificity of the newly synthesized ADC on cancer cell lines.
Materials:
-
Target-positive cancer cell line (e.g., BT-474 for a HER2-targeting ADC)
-
Target-negative cancer cell line (e.g., MCF-7 for a HER2-targeting ADC)[1]
-
Synthesized ADC
-
Control antibody (unconjugated)
-
Free payload
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target-positive and target-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.
-
Remove the old media from the cells and add the different drug dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plates for 72-96 hours.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the data and determine the IC50 (half-maximal inhibitory concentration) for each compound.
Causality: This assay determines the concentration of ADC required to kill 50% of the cancer cells. By comparing the IC50 values on target-positive and target-negative cells, the specificity of the ADC can be assessed. A significantly lower IC50 on target-positive cells indicates successful antigen-mediated targeting.[1]
Data Interpretation and Expected Outcomes
The successful application of these protocols should yield an ADC with a defined DAR and potent, target-specific cytotoxic activity.
Table 1: Representative ADC Characterization Data
| Parameter | Expected Result | Method |
| Protein Concentration | 1-10 mg/mL | UV-Vis (A280) |
| Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 | HIC-HPLC / Mass Spec |
| Purity | >95% | SEC-HPLC |
| Aggregation | <5% | SEC-HPLC |
Table 2: Representative In Vitro Cytotoxicity Data (IC50 Values)
| Compound | Target-Positive Cells (e.g., BT-474) | Target-Negative Cells (e.g., MCF-7) |
| ADC | Low nM range | High nM to µM range |
| Unconjugated Antibody | No significant effect | No significant effect |
| Free Payload | Low nM range | Low nM range |
A potent ADC will show a low nanomolar IC50 value specifically in the antigen-expressing cell line, while the unconjugated antibody should have minimal effect.[1] The free payload is expected to be highly potent in both cell lines, highlighting the importance of targeted delivery.
Mechanism of Action Visualization
The following diagram illustrates the generally accepted mechanism of action for an ADC synthesized using this linker technology.
Caption: Mechanism of ADC-mediated targeted cell killing.
Conclusion
This compound is a highly adaptable linker precursor for the development of targeted cancer therapies like ADCs. Its chemical architecture allows for a controlled and sequential synthesis process, leading to the creation of potent and specific anti-cancer agents. The protocols and principles outlined in this guide provide a solid foundation for researchers to design, synthesize, and evaluate novel ADCs, ultimately contributing to the advancement of precision oncology.
References
Application Notes and Protocols for Boc-aminoethoxy-benzoic acid in Neurodegenerative Disease PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: A New Paradigm in Targeting Neurodegenerative Disease Pathologies
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are characterized by the progressive accumulation of misfolded and aggregated proteins within the central nervous system (CNS).[] These proteinopathies, involving species such as tau, α-synuclein, and mutant huntingtin (mHtt), have historically presented a formidable challenge to traditional small-molecule inhibitors.[2][3] Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that, instead of merely inhibiting a target protein, hijacks the cell's own ubiquitin-proteasome system (UPS) to induce its degradation.[4][5]
This guide provides an in-depth exploration of the application of Boc-aminoethoxy-benzoic acid and its derivatives as versatile linkers in the synthesis of PROTACs aimed at combating neurodegenerative diseases. We will delve into the rationale behind its use, provide detailed, field-tested protocols for its incorporation, and outline the necessary validation workflows to ensure the development of potent and effective neuro-PROTACs.
The Central Role of the Linker in PROTAC Design for Neurodegeneration
A PROTAC is a heterobifunctional molecule comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.[6][8]
Boc-aminoethoxy-benzoic acid and its analogues, such as Boc-NH-PEG-COOH, are highly valuable building blocks for PROTAC linkers due to their inherent properties:
-
Modularity and Controlled Synthesis: The Boc (tert-butoxycarbonyl) protecting group on the amine allows for a controlled, stepwise synthesis.[9] This enables the sequential and directional conjugation of the POI and E3 ligase ligands, preventing unwanted side reactions. The carboxylic acid moiety provides a reactive handle for standard amide bond formation.[10]
-
Enhanced Physicochemical Properties: The ethoxy (or polyethylene glycol - PEG) component of the linker imparts hydrophilicity.[11] This is particularly advantageous for neuro-PROTACs, which are often large molecules and can suffer from poor solubility. Improved aqueous solubility can enhance cell permeability and overall pharmacokinetic properties.[4]
-
Optimal Ternary Complex Formation: The flexibility and length of the PEG chain are critical for achieving a stable and productive ternary complex.[7] A linker that is too short may cause steric hindrance, while one that is too long could lead to unproductive binding.[7] The tunable nature of PEG linkers allows for the optimization of this crucial parameter for each specific POI and E3 ligase pair.[12][13]
Signaling Pathway of PROTAC-Mediated Protein Degradation
The mechanism of action of a PROTAC is a catalytic process that co-opts the cell's natural protein degradation machinery.
Figure 1. PROTAC-mediated protein degradation pathway.
Experimental Protocols: Synthesis of a Neuro-PROTAC using a Boc-Protected PEG Linker
The following protocols provide a generalized, step-by-step methodology for the synthesis of a PROTAC targeting a neurodegenerative disease-associated protein, utilizing a Boc-amino-PEG-acid linker. These protocols are intended as a starting point and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Part 1: Synthesis of the Ligand-Linker Intermediate (Amide Coupling)
This protocol describes the coupling of the carboxylic acid terminus of the Boc-amino-PEG-acid linker to an amine-functionalized ligand (either for the POI or the E3 ligase).
Materials:
-
Boc-NH-(PEG)n-COOH (e.g., Boc-aminoethoxy-benzoic acid) (1.1 eq)
-
Amine-functionalized ligand (e.g., pomalidomide for CRBN) (1.0 eq)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the amine-functionalized ligand and Boc-NH-(PEG)n-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Boc-protected ligand-linker intermediate.
Part 2: Boc Deprotection
This step removes the Boc protecting group to expose the terminal amine for the next coupling reaction.
Materials:
-
Boc-protected ligand-linker intermediate from Part 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the purified intermediate from Part 1 in anhydrous DCM.
-
Add TFA (20-50% v/v) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of residual acid. The resulting amine salt is typically used in the next step without further purification.
Part 3: Final PROTAC Synthesis (Second Amide Coupling)
This protocol describes the coupling of the deprotected ligand-linker intermediate to the second ligand, which contains a carboxylic acid functional group.
Materials:
-
Amine-functionalized ligand-linker intermediate from Part 2
-
Carboxylic acid-functionalized ligand (e.g., a ligand for Tau or α-synuclein) (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0-4.0 eq, to neutralize the TFA salt)
-
Anhydrous DMF
Procedure:
-
In a separate flask, dissolve the carboxylic acid-functionalized ligand in anhydrous DMF. Add HATU and DIPEA and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add a solution of the deprotected ligand-linker intermediate from Part 2 in a small amount of anhydrous DMF.
-
Stir the reaction mixture at room temperature and monitor by LC-MS until completion (typically 2-12 hours).
-
Work up the reaction as described in Part 1, step 5.
-
Purify the final crude PROTAC by preparative HPLC to obtain the desired product with high purity (>95%).
-
Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
References
- 2. Is PROTAC technology really a game changer for central nervous system drug discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent advances of PROTACs technology in neurodegenerative diseases - Arabian Journal of Chemistry [arabjchem.org]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. Central Nervous System Targeted Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeted protein degradation in CNS disorders: a promising route to novel therapeutics? [frontiersin.org]
- 11. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 12. Frontiers | Discovery and Optimization of Tau Targeted Protein Degraders Enabled by Patient Induced Pluripotent Stem Cells-Derived Neuronal Models of Tauopathy [frontiersin.org]
- 13. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Step-by-Step Protocol for the Modular Synthesis of a PROTAC Using a Boc-Protected Linker Strategy
An In-Depth Technical Guide
Abstract
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are composed of a ligand for a target Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them.[2] The linker is not merely a spacer but a critical component influencing the efficacy, solubility, and pharmacokinetic properties of the PROTAC. This guide provides a detailed, step-by-step protocol for the rational and modular synthesis of a PROTAC, employing a linker featuring a tert-butyloxycarbonyl (Boc) protecting group. This strategy enables a controlled, sequential assembly, which is fundamental for efficiently generating PROTAC libraries for structure-activity relationship (SAR) studies.[2][3]
This document is intended for researchers, medicinal chemists, and drug development professionals. It will explain the causality behind experimental choices, provide robust protocols, and offer insights into the characterization of synthetic intermediates and the final PROTAC molecule.
Introduction: The Strategic Importance of the Boc-Protected Linker
The synthesis of a PROTAC is a multi-step process that requires the precise conjugation of two distinct ligands. A common and highly effective strategy involves a linker with two different reactive functional groups, one of which is temporarily masked by a protecting group. The use of a Boc-protected amine on one end of the linker is particularly advantageous for several reasons:
-
Enables Sequential Synthesis: The Boc group is stable under the conditions required for amide bond formation, ensuring that only the free carboxylic acid end of the linker reacts with the first ligand.[4] This prevents oligomerization and the formation of undesired symmetrical products.
-
Orthogonal Deprotection: The Boc group can be removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), which do not cleave the newly formed amide bond or affect most common POI and E3 ligands.[5][6] This orthogonality is key to a controlled synthetic route.
-
High-Yielding Reactions: Both the coupling and deprotection steps are typically high-yielding and clean, simplifying purification and maximizing material throughput.[7][8]
This guide will use the synthesis of a representative PROTAC targeting the Bromodomain-containing protein 4 (BRD4) as a model system. The PROTAC will be assembled from a JQ1-derived ligand (for BRD4), a pomalidomide-derived ligand (for the Cereblon E3 ligase), and a Boc-NH-PEG-COOH linker.[9][10][11]
Overall Synthetic Workflow
The synthesis is logically divided into three primary stages. This modular approach allows for the verification of each intermediate before proceeding to the next step, ensuring the integrity of the final product.
Figure 1: High-level workflow for the three-stage synthesis of a PROTAC.
Detailed Protocols & Methodologies
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Stage 1: Synthesis of the E3 Ligand-Linker Intermediate
This stage involves the formation of a stable amide bond between the amine-functionalized E3 ligase ligand (a pomalidomide derivative) and the carboxylic acid terminus of the Boc-protected linker. We will utilize HATU as the coupling reagent.
Why HATU? O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its fast reaction rates and low rates of racemization.[8] It works by activating the carboxylic acid to form a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[12][13] The use of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is crucial to deprotonate the carboxylic acid and neutralize the HCl or TFA salts often present with amine starting materials.[8]
Figure 2: Reaction scheme for the first amide coupling step.
Protocol 1: HATU-Mediated Amide Coupling
| Reagent/Material | M.W. | Equivalents | Amount |
| Pomalidomide-linker handle (amine) | 273.26 | 1.0 | 100 mg (0.366 mmol) |
| Boc-NH-PEG4-Acid | 337.38 | 1.1 | 142 mg (0.403 mmol) |
| HATU | 380.23 | 1.2 | 167 mg (0.439 mmol) |
| DIPEA | 129.24 | 2.0 | 128 µL (0.732 mmol) |
| Anhydrous DMF | - | - | 4 mL |
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Pomalidomide-linker handle (1.0 eq) and Boc-NH-PEG4-Acid (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add HATU (1.2 eq) to the solution, followed by the dropwise addition of DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor Progress: Track the reaction's completion by Liquid Chromatography-Mass Spectrometry (LC-MS), looking for the consumption of the starting materials and the appearance of the desired product mass.[7]
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure Boc-protected Ligand-Linker intermediate.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR and High-Resolution Mass Spectrometry (HRMS).[14]
Stage 2: Boc Group Deprotection
This critical step unmasks the terminal amine, preparing the intermediate for conjugation to the second ligand. The standard method uses TFA in DCM.
Why TFA? Trifluoroacetic acid is a strong acid that effectively cleaves the acid-labile tert-butoxycarbonyl group.[5] The reaction mechanism involves protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then decomposes into isobutylene and a proton. The resulting carbamic acid decarboxylates to yield the free amine.[15] The byproducts are volatile, simplifying work-up.[16]
Figure 3: Reaction scheme for the Boc deprotection step.
Protocol 2: Acid-Mediated Boc Deprotection
-
Dissolve the purified Boc-protected intermediate from Stage 1 in Dichloromethane (DCM) (e.g., 5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Trifluoroacetic acid (TFA) to the solution to a final concentration of 20-30% v/v.[7]
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor Progress: Check for the disappearance of the starting material by LC-MS.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2 x 10 mL).[16]
-
The resulting product is the amine-TFA salt, which is typically a solid or viscous oil. This material is often used directly in the next step without further purification, assuming the previous step yielded pure material.
Stage 3: Final PROTAC Assembly
In the final stage, the deprotected amine-linker intermediate is coupled with the carboxylic acid-functionalized POI ligand (a JQ1 derivative) to yield the final PROTAC. The same HATU coupling chemistry is employed.
Figure 4: Reaction scheme for the final PROTAC coupling step.
Protocol 3: Final Amide Coupling
| Reagent/Material | Equivalents |
| Amine-TFA Salt Intermediate | 1.0 |
| JQ1-COOH | 1.0 |
| HATU | 1.2 |
| DIPEA | 3.0 |
| Anhydrous DMF | - |
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the POI ligand (JQ1-COOH, 1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Note: An extra equivalent of DIPEA is used here to neutralize the TFA salt of the amine intermediate.[7]
-
Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine-TFA salt intermediate (1.0 eq) in a small amount of anhydrous DMF.
-
Add the amine solution to the activated acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor Progress: Use LC-MS to confirm the formation of the final PROTAC.
-
Work-up: Perform an aqueous work-up as described in Protocol 1.
-
Purification: The final purification is crucial for biological assays. Purify the crude product by preparative reverse-phase HPLC (prep-HPLC) to obtain the final PROTAC with high purity (>95%).
-
Final Characterization: Confirm the identity and purity of the final PROTAC using HRMS and a full suite of NMR experiments (¹H, ¹³C).[14][17]
Conclusion
The synthetic strategy outlined in this guide, centered on the use of a Boc-protected linker, represents a robust, reliable, and modular method for constructing PROTACs. This approach allows for the systematic and controlled assembly of the three core components, facilitating the rapid synthesis of analogs for optimizing linker length, composition, and attachment points. The provided protocols for HATU-mediated amide coupling and TFA-mediated deprotection are foundational techniques in modern medicinal chemistry and are broadly applicable to a wide range of PROTAC targets. Rigorous purification and analytical characterization at each stage are paramount to ensuring the quality of the final molecule for downstream biological evaluation.
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, SAR, and application of JQ1 analogs as PROTACs for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HATU - Wikipedia [en.wikipedia.org]
- 13. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 14. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
Reaction conditions for conjugating 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid to an E3 ligase ligand
Topic: Reaction Conditions for Conjugating 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid to an Amine-Functionalized E3 Ligase Ligand
Audience: Researchers, scientists, and drug development professionals in the field of targeted protein degradation.
Introduction: The Critical Role of Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2][3] These heterobifunctional molecules are composed of three distinct elements: a ligand for the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[][5][6][7]
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy. Its length, rigidity, hydrophilicity, and attachment points profoundly influence the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[8][9][10]
This application note provides a detailed guide for the conjugation of a versatile, Boc-protected, PEG-based linker, This compound [11][12], to an amine-functionalized E3 ligase ligand. This conjugation forms a key intermediate in the modular synthesis of PROTACs. We will present two robust, field-proven protocols for forming the stable amide bond: one utilizing the high-efficiency uronium salt coupling reagent HATU, and the other employing the classic carbodiimide chemistry of EDC in combination with NHS.
Principle of the Reaction: Amide Bond Formation
The fundamental chemical transformation is the formation of an amide bond between the carboxylic acid of the linker and a primary or secondary amine on the E3 ligase ligand. This reaction does not proceed spontaneously and requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group.[13] This guide details two premier methods for this activation and subsequent coupling.
The most widely recruited E3 ligases in PROTAC development are Cereblon (CRBN) and von Hippel-Lindau (VHL).[14][15][16][17] Ligands for these, such as derivatives of thalidomide (for CRBN) or VH032 (for VHL), are typically synthesized with a reactive handle—often a primary amine—to facilitate linker attachment.
Workflow & Strategy
The synthesis described herein represents the first key step in a convergent PROTAC assembly. The resulting product is an E3 ligase ligand-linker conjugate with a terminal Boc-protected amine, ready for deprotection and subsequent coupling to a POI ligand.
References
- 1. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]
- 7. veranova.com [veranova.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 168892-66-8|this compound|BLD Pharm [bldpharm.com]
- 12. This compound - CAS:168892-66-8 - Sunway Pharm Ltd [3wpharm.com]
- 13. hepatochem.com [hepatochem.com]
- 14. researchgate.net [researchgate.net]
- 15. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. precisepeg.com [precisepeg.com]
The Versatile Building Block: 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic Acid in Chemical Biology Probe Development
In the intricate landscape of chemical biology and drug discovery, the rational design of molecular probes is paramount for elucidating complex biological processes and developing novel therapeutic agents. At the heart of many such probes lies a carefully chosen linker molecule, a scaffold that dictates the spatial orientation and physicochemical properties of the final construct. Among these, 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid has emerged as a highly valuable and versatile building block, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other sophisticated chemical biology tools.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the applications and protocols associated with this key molecule. Moving beyond a simple recitation of steps, we delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.
Core Attributes of the Building Block: A Strategic Choice
This compound possesses a unique combination of structural features that make it an ideal component for the modular assembly of complex molecular probes.
-
Orthogonal Reactivity: The molecule features two distinct reactive handles: a carboxylic acid and a Boc-protected amine. This orthogonality is the cornerstone of its utility, allowing for sequential and controlled conjugation to other molecular fragments without the need for complex protection/deprotection schemes. The carboxylic acid is readily activated for amide bond formation, while the Boc-protected amine can be unmasked under acidic conditions to reveal a primary amine for subsequent reactions.
-
Defined Spacer Length and Flexibility: The ethoxybenzoic acid moiety provides a rigid aromatic spacer, while the ethylamino portion introduces a degree of flexibility. This combination is crucial for establishing the optimal distance and orientation between the functional ends of a chemical probe, a critical parameter in applications like PROTACs where the formation of a stable ternary complex is essential.[1][2]
-
Hydrophilic Character: The ether linkage contributes to the overall hydrophilicity of the molecule. This can improve the aqueous solubility and pharmacokinetic properties of the final probe, a significant consideration in drug development.[3]
Synthesis of the Building Block: A Practical Protocol
While commercially available, an in-house synthesis of this compound can be a cost-effective option. The following protocol outlines a reliable synthetic route starting from the readily available ethyl 4-hydroxybenzoate.
Protocol 1: Synthesis of this compound
This two-step procedure involves an initial Williamson ether synthesis followed by saponification of the ethyl ester.
Step 1: Synthesis of Ethyl 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoate
-
Materials:
-
Ethyl 4-hydroxybenzoate
-
N-(2-Hydroxyethyl)acetamide (Boc-ethanolamine)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
To a stirred solution of ethyl 4-hydroxybenzoate (1.0 eq), N-(2-Hydroxyethyl)acetamide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add DIAD or DEAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
-
Step 2: Saponification to this compound
-
Materials:
-
Ethyl 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of THF and water.
-
Add an excess of LiOH or NaOH (2-3 eq) and stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the final product, this compound, typically as a white solid.
-
Expected Characterization Data
| Property | Value |
| Molecular Formula | C14H19NO5 |
| Molecular Weight | 281.31 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-176 °C[4] |
| 1H NMR (DMSO-d6, 400 MHz) δ (ppm) | ~7.85 (d, 2H), ~6.95 (d, 2H), ~4.10 (t, 2H), ~3.40 (q, 2H), ~1.40 (s, 9H) |
| 13C NMR (DMSO-d6, 100 MHz) δ (ppm) | ~167.0, ~161.5, ~155.8, ~131.2, ~122.5, ~114.0, ~77.8, ~67.5, ~40.0, ~28.2 |
| Mass Spectrometry (ESI-) | [M-H]- calculated for C14H18NO5: 280.12; found: 280.1 |
Note: NMR chemical shifts are approximate and may vary depending on the solvent and instrument.
Application in Chemical Probe Synthesis: Amide Coupling and Boc Deprotection
The true utility of this compound is realized in its sequential reactivity. The following protocols detail the two key transformations: amide bond formation at the carboxylic acid terminus and deprotection of the Boc group to reveal the amine.
Protocol 2: Amide Bond Formation using EDC/HOBt
This method is a classic and reliable approach for forming amide bonds under mild conditions.
-
Materials:
-
This compound (1.0 eq)
-
Amine-containing molecule of interest (1.0-1.2 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.2-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2-3 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
-
Procedure:
-
Dissolve this compound, the amine of interest, and HOBt in anhydrous DMF or DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC, followed by the dropwise addition of DIPEA or TEA.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Protocol 3: Amide Bond Formation using HATU
HATU is a more powerful coupling reagent, often used for sterically hindered substrates or when rapid reaction times are desired.
-
Materials:
-
This compound (1.0 eq)
-
Amine-containing molecule of interest (1.0-1.2 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1-1.3 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2-3 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
-
Procedure:
-
In a flask under an inert atmosphere, dissolve this compound and HATU in anhydrous DMF.
-
Add DIPEA and stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine of interest to the reaction mixture.
-
Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up and purify as described in Protocol 2.
-
Comparative Analysis of Coupling Reagents
| Reagent | Advantages | Disadvantages | Best Suited For |
| EDC/HOBt | Cost-effective, mild conditions, water-soluble byproducts. | Slower reaction times, may be less effective for hindered substrates. | Routine amide couplings, large-scale synthesis. |
| HATU | High reactivity, fast reaction times, low racemization, effective for hindered substrates.[] | More expensive, byproducts can be more difficult to remove. | Challenging couplings, peptide synthesis, acid-sensitive substrates. |
Protocol 4: Boc Deprotection
The removal of the Boc protecting group is typically achieved under acidic conditions. The choice of acid and solvent can be tailored to the sensitivity of the substrate.
-
Method A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Procedure: Dissolve the Boc-protected compound in DCM and add TFA (typically 20-50% v/v). Stir at room temperature for 30 minutes to 2 hours. Remove the solvent and excess TFA under reduced pressure. The product is often obtained as a TFA salt.
-
Causality: TFA is a strong acid that efficiently cleaves the Boc group. The volatility of both TFA and DCM facilitates easy removal. However, the harshness of TFA can lead to side reactions with other acid-sensitive functional groups.[2]
-
-
Method B: Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate
-
Procedure: Dissolve or suspend the Boc-protected compound in a solution of 4 M HCl in dioxane or ethyl acetate. Stir at room temperature for 1-4 hours. The product often precipitates as the hydrochloride salt and can be isolated by filtration.
-
Causality: This method provides a more controlled deprotection compared to TFA. The use of a less volatile acid can be advantageous in some cases.
-
-
Troubleshooting Boc Deprotection:
-
Side Reactions: The tert-butyl cation generated during deprotection can alkylate nucleophilic residues (e.g., tryptophan, methionine). The addition of scavengers such as triisopropylsilane (TIS) or water can mitigate this issue.
-
Incomplete Deprotection: If the reaction is sluggish, increasing the acid concentration or reaction time may be necessary. Gentle warming can also be employed, but with caution as it may promote side reactions.
-
Application Showcase: Building PROTACs for Targeted Protein Degradation
A prime application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6] The linker plays a crucial role in the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
While specific PROTACs utilizing the exact this compound linker are not always explicitly detailed in publicly accessible databases, the principles of its application are well-established in the design of degraders for targets like the Bromodomain-containing protein 4 (BRD4).[2][7]
The general workflow for constructing a PROTAC using this building block is as follows:
Caption: General workflow for PROTAC synthesis.
Conclusion: An Indispensable Tool for Chemical Biologists
This compound stands out as a strategically designed building block that offers a blend of stability, orthogonal reactivity, and desirable physicochemical properties. Its successful application in the synthesis of sophisticated molecular probes, particularly PROTACs, underscores its importance in the modern chemical biology and drug discovery toolbox. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this versatile molecule in their quest for novel biological understanding and therapeutic innovation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-[2-(Boc-amino)ethoxy]-benzoic acid | CAS 168892-66-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid Coupling Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the amide coupling of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve low-yield issues, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: A Symptom-Based Approach
Low yields in coupling reactions involving this compound can manifest in several ways. This guide is structured to help you identify the root cause based on your experimental observations and implement effective solutions.
Issue 1: Low or No Formation of the Desired Amide Product
This is a common and frustrating issue. A systematic evaluation of your reaction components and conditions is the most effective way to identify the culprit.
Possible Causes and Recommended Actions:
| Potential Cause | Explanation | Recommended Action(s) |
| Incomplete Carboxylic Acid Activation | The carboxylic acid of this compound must be activated to react with the amine.[1][2] If the activation is inefficient, the coupling reaction will not proceed. | 1. Evaluate Your Coupling Reagent: For routine couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like N-hydroxysuccinimide (NHS) are common.[3][4] However, if you suspect steric hindrance from the Boc-protected ethoxy side chain, a more potent activating agent may be required.[5][6] Consider switching to a phosphonium salt (e.g., PyBOP) or a uronium/aminium salt (e.g., HATU, HBTU).[7][8][9] HATU is often superior for challenging couplings.[2] 2. Optimize Reagent Stoichiometry: Ensure you are using an appropriate molar ratio of coupling reagents. A common starting point is a slight excess of the coupling agent and any additives relative to the carboxylic acid.[3] |
| Poor Nucleophilicity of the Amine | The amine component may be sterically hindered or electronically deactivated, making it a poor nucleophile. | 1. Increase Reaction Time and/or Temperature: For sluggish reactions, extending the reaction time (e.g., from a few hours to overnight) can improve yields.[5] Gentle heating can also be beneficial, but monitor for potential side reactions like racemization.[5] 2. Select a More Potent Coupling Reagent: As mentioned above, reagents like HATU generate highly reactive intermediates that can overcome the challenge of a less reactive amine.[9] |
| Suboptimal Reaction Conditions | The choice of solvent and base can significantly influence the reaction's success. | 1. Solvent Selection: The solvent must effectively dissolve all reactants.[10] N,N-Dimethylformamide (DMF) is a common choice for peptide couplings.[11][12] For potentially difficult couplings, N-Methyl-2-pyrrolidone (NMP) may offer superior solvating properties.[5][11][12] 2. Base Selection: A non-nucleophilic base is crucial to neutralize acids formed during the reaction without interfering with the coupling.[7] Diisopropylethylamine (DIPEA) is widely used.[2][7] For reactions prone to racemization, a weaker base like N-methylmorpholine (NMM) may be a better choice.[6] |
| Degradation of Reagents | Coupling reagents, particularly carbodiimides like EDC, can be sensitive to moisture and degrade over time.[13] | 1. Use Fresh Reagents: Ensure your coupling reagents are fresh and have been stored under appropriate conditions (e.g., desiccated at -20°C).[13] 2. Prepare Solutions Immediately Before Use: Solutions of EDC and NHS are prone to hydrolysis and should be prepared just before adding them to the reaction.[3] |
Troubleshooting Workflow for Low Product Yield
References
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Navigating Boc Deprotection of Ethoxy Benzoic Acid Linkers: A Technical Support Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding side reactions encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group, with a specific focus on substrates attached to ethoxy benzoic acid linkers. Our goal is to equip you with the scientific rationale and practical protocols to mitigate these challenges and ensure the integrity of your synthesized molecules.
Introduction: The Chemistry of Boc Deprotection and the Role of the Linker
The removal of the Boc protecting group is a fundamental step in many synthetic strategies, particularly in solid-phase peptide synthesis (SPPS) and the preparation of complex organic molecules. The most common method involves treatment with a strong acid, typically trifluoroacetic acid (TFA). The mechanism proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1]
While effective, this process is not without its complications. The highly reactive tert-butyl cation generated during the reaction is a potent electrophile that can lead to a variety of unwanted side reactions, modifying sensitive functional groups within your molecule.[2][3] The ethoxy benzoic acid linker, while generally robust, can also present unique challenges under acidic conditions. This guide will address both the common and the more subtle side reactions you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My LC-MS analysis shows a mass increase of +56 Da on my final product. What is the likely cause and how can I prevent it?
A1: The observation of a +56 Da mass addition is the hallmark of tert-butylation. This is the most common side reaction during Boc deprotection and arises from the electrophilic attack of the liberated tert-butyl cation on nucleophilic sites within your molecule.[4]
Susceptible Residues and Functional Groups:
-
Tryptophan (Trp): The electron-rich indole side chain is highly susceptible to tert-butylation.[2]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium ion.[2]
-
Cysteine (Cys): The free thiol group is a prime target for alkylation.[2]
-
Tyrosine (Tyr): The activated phenolic ring can undergo Friedel-Crafts alkylation.[2]
Troubleshooting and Prevention:
The most effective strategy to prevent tert-butylation is the use of scavengers in your deprotection cocktail. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively "trapping" the reactive electrophile.[3][5]
Recommended Scavenger Cocktails:
| Scavenger Cocktail | Composition (v/v/v) | Primary Application |
| Standard | TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5) | General purpose, effective for many sequences.[6] |
| For Tryptophan-containing molecules | TFA / TIS / Water / Thioanisole (90:5:3:2) | Thioanisole provides additional protection for the indole ring. |
| "Reagent K" | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | A robust cocktail for peptides with multiple sensitive residues.[7] |
Q2: I'm observing incomplete Boc deprotection. What are the potential causes and how can I resolve this?
A2: Incomplete deprotection can stem from several factors, often related to reaction conditions or the properties of the substrate.
Common Causes:
-
Insufficient Acid Strength or Concentration: The concentration of TFA may be too low for complete deprotection, especially for sterically hindered Boc groups.[8]
-
Inadequate Reaction Time: While many deprotections are complete within 30-60 minutes, challenging substrates may require longer reaction times.[6]
-
Poor Resin Swelling (for solid-phase synthesis): If the resin is not adequately swollen, the TFA cannot efficiently access all the reactive sites.[8]
Troubleshooting Steps:
-
Increase TFA Concentration: A solution of 50% TFA in dichloromethane (DCM) is a common starting point. This can be increased to 95% or even 100% TFA for more resistant substrates.[8]
-
Extend Reaction Time: Monitor the reaction by a suitable analytical method (e.g., a small-scale cleavage and LC-MS analysis) to determine the optimal reaction time.[6]
-
Ensure Proper Resin Swelling: For solid-phase synthesis, pre-swell the resin in DCM for at least 30 minutes before adding the deprotection cocktail.
Q3: Could the ethoxy benzoic acid linker itself be a source of side reactions?
A3: While generally stable, the ethoxy benzoic acid linker is not entirely inert to the harsh acidic conditions of Boc deprotection, and in some cases, can be implicated in side reactions.
Potential Linker-Related Side Reactions:
-
Ether Cleavage: Aryl ethers, such as the ethoxy group on the benzoic acid linker, are generally resistant to cleavage by TFA under standard conditions.[4][8] However, prolonged exposure to high concentrations of TFA, especially at elevated temperatures, could potentially lead to slow cleavage of the ethyl group, yielding a hydroxy benzoic acid derivative.
-
Friedel-Crafts Type Reactions: The ethoxy group is an electron-donating group, which activates the aromatic ring of the benzoic acid linker towards electrophilic substitution. While TFA itself is not an acylating or alkylating agent, reactive species generated from scavengers or impurities could potentially lead to side reactions on the linker. For instance, if trifluoroacetic anhydride is present as an impurity in the TFA, it could potentially acylate the electron-rich aromatic ring.[9][10]
-
Linker Fragmentation: In rare cases, fragmentation of the linker itself could occur, leading to the release of truncated products.
Preventative Measures:
-
Use Optimized Reaction Conditions: Employ the mildest conditions (lowest TFA concentration and shortest reaction time) that afford complete Boc deprotection.
-
High-Quality Reagents: Use high-purity TFA to minimize the presence of reactive impurities like trifluoroacetic anhydride.
-
Appropriate Scavengers: The use of scavengers not only protects the target molecule but can also help to quench reactive species that might otherwise react with the linker.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
-
Preparation: In a well-ventilated fume hood, prepare the deprotection cocktail. For a general-purpose solution, mix trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio.
-
Reaction Setup: Dissolve the Boc-protected substrate in a minimal amount of dichloromethane (DCM). For solid-phase synthesis, swell the resin in DCM for 30 minutes.
-
Deprotection: Add the deprotection cocktail to the substrate solution or the swollen resin. A typical ratio is 10 mL of cocktail per gram of resin.
-
Reaction: Gently agitate the mixture at room temperature for 1-2 hours. Monitor the progress by a suitable analytical method (e.g., TLC or a micro-cleavage followed by LC-MS).
-
Work-up (for solution phase): Remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. The crude product can then be purified by chromatography or precipitation.
-
Work-up (for solid phase): Filter the resin and wash thoroughly with DCM (3x), followed by methanol (3x), and finally DCM (3x). Dry the resin under vacuum.
Protocol 2: Micro-Cleavage for Reaction Monitoring
-
Sample Preparation: Place a small amount of the peptidyl-resin (a few beads) into a microcentrifuge tube.[6]
-
Cleavage: Add 100-200 µL of the prepared deprotection cocktail to the tube.
-
Incubation: Let the mixture stand at room temperature for 1-2 hours.
-
Analysis: Dilute the supernatant with a suitable solvent and analyze by LC-MS to assess the progress of the deprotection and identify any side products.
Visualizing the Chemistry: Reaction Pathways
To better understand the chemical transformations during Boc deprotection, the following diagrams illustrate the main reaction and a key side reaction.
Caption: Boc deprotection pathway and competing side reactions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02198F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN107417504A - A kind of friedel-crafts acylation of trifluoroacetic acid catalysis - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Optimizing solubility of PROTACs containing 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Technical Support Center: Optimizing Solubility of PROTACs Containing Acidic Linkers
Introduction: The Solubility Challenge with Complex PROTACs
Proteolysis-targeting chimeras (PROTACs) represent a transformative therapeutic modality, but their development is frequently hampered by significant physicochemical challenges. Their large size and high lipophilicity, often placing them in the "beyond Rule of 5" (bRo5) chemical space, lead to poor aqueous solubility.[1][2][3] This guide provides targeted troubleshooting for researchers working with PROTACs that incorporate the 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid moiety or linkers with similar features.
This specific linker class presents a unique solubility puzzle:
-
An Ionizable Handle: The benzoic acid group is acidic. At physiological pH (~7.4), it deprotonates to a carboxylate (-COO⁻), which should, in theory, enhance aqueous solubility.[4][5] However, this benefit can be masked by the rest of the molecule.
-
A Lipophilic Shield: The tert-Butoxycarbonyl (Boc) protecting group is bulky and nonpolar.[6] While essential for multi-step synthesis, it significantly increases the molecule's overall lipophilicity, counteracting the benefits of the acidic group and reducing solubility in aqueous media.[6]
The interplay between these opposing features means that solubility is highly sensitive to solution conditions, particularly pH and the presence of co-solvents. This guide will walk you through understanding these factors and systematically overcoming solubility-related obstacles in your experiments.
Section 1: Troubleshooting Guide
This section addresses common problems encountered during the handling and formulation of these specific PROTACs.
Q1: My PROTAC, dissolved in a DMSO stock, precipitates immediately when I dilute it into an aqueous buffer (e.g., PBS, pH 7.4). What is happening and how can I fix it?
A1: This phenomenon is known as "crash-out" and occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous system where its solubility is much lower.[7][8] The large, lipophilic nature of the PROTAC, including the Boc group, is the primary driver.
Root Cause Analysis: The core issue is that the PROTAC's solubility limit in the final aqueous buffer is exceeded instantly. The benzoic acid moiety, while ionized at pH 7.4, cannot overcome the lipophilicity of the entire molecule (two warheads, linker, and the Boc group).
Solutions & Experimental Protocol:
-
Refine Dilution Technique: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, perform a serial dilution.
-
Protocol: Start by adding a small volume of buffer to your DMSO stock (e.g., 1:1 ratio), vortexing well, and then continuing to add buffer in small increments with vigorous mixing between each addition. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
-
Incorporate Co-solvents: For many poorly soluble compounds, using a formulation with co-solvents is necessary.[9] These are water-miscible organic solvents that increase the solubilizing capacity of the aqueous phase.
-
Recommended Co-solvents:
-
PEG 400 (Polyethylene Glycol 400): A common, low-toxicity polymer.
-
Propylene Glycol (PG): Another widely used solvent.
-
Solutol® HS 15: A non-ionic solubilizer and emulsifying agent.
-
-
Protocol for Co-solvent Formulation:
-
Prepare your PROTAC stock in 100% DMSO as usual.
-
Create a formulation vehicle, for example: 10% DMSO, 40% PEG 400, 50% Saline.
-
Add the PROTAC DMSO stock to the PEG 400 component first and mix thoroughly.
-
Slowly add the saline (or aqueous buffer) to the DMSO/PEG 400 mixture while vortexing.
-
This step-wise process creates a more hospitable environment for the PROTAC, preventing precipitation.
-
-
Q2: I need to determine the optimal pH for my PROTAC's solubility. How can I do this systematically?
A2: Performing a pH-solubility profile is a critical step. For your specific linker, solubility is expected to increase significantly as the pH rises above the pKa of the benzoic acid group (typically ~4-5), where it becomes fully ionized.
Experimental Protocol: Kinetic Solubility Assay Across a pH Range
This high-throughput method is ideal for early-stage drug discovery.[10][11][12] It involves adding a concentrated DMSO stock to various buffers and measuring the amount of precipitation.
-
Materials:
-
Procedure (Nephelometry Method):
-
Dispense 98 µL of each buffer into different wells of the 96-well plate.
-
Add 2 µL of the 10 mM PROTAC DMSO stock to each well (final concentration 200 µM, 2% DMSO).[12]
-
Seal the plate and shake for 2 hours at a controlled temperature (e.g., 25°C).[7][8]
-
Measure the light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer.
-
-
Data Interpretation:
-
Higher nephelometry readings indicate more precipitation and lower solubility.
-
Plot the nephelometry signal against pH. The pH range with the lowest signal represents the region of highest solubility. You should observe a sharp decrease in precipitation (and thus higher solubility) as the pH moves from acidic to basic.
-
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: What are the best starting formulation strategies for in vivo studies with this type of PROTAC?
For in vivo studies, solubility and bioavailability are paramount. Given the challenges with this molecular structure, lipid-based formulations or amorphous solid dispersions are often required.[13][14][15][16]
-
Lipid-Based Formulations (LBFs): These are highly effective for lipophilic compounds.[9] Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can solubilize the PROTAC in a lipid/surfactant mixture, which then forms a fine emulsion in the gut, aiding absorption.[13][16]
-
Amorphous Solid Dispersions (ASDs): By dispersing the PROTAC in a polymer matrix (e.g., using hot melt extrusion), the crystalline energy is overcome, leading to a higher apparent solubility.[13][14] This is a more advanced technique but can significantly improve oral bioavailability.
FAQ 2: Should I consider removing the Boc group to improve solubility?
This is a critical medicinal chemistry decision that involves trade-offs.
-
Pros: Removing the Boc group unmasks a primary amine. This amine will be protonated (-NH3+) at physiological pH, introducing a positive charge. The resulting zwitterionic linker (with a -COO⁻ and -NH3+) would likely have significantly higher aqueous solubility.
-
Cons:
-
Altered Permeability: The newly introduced charge could decrease cell membrane permeability, which is crucial for PROTAC efficacy.
-
Synthetic Complexity: Deprotection must be the final step, as the free amine is reactive.[17][18]
-
PK/PD Impact: The change in charge and polarity could alter protein binding, cellular uptake, and overall pharmacokinetic properties.
-
Recommendation: Before proceeding with deprotection, it is highly advisable to first exhaust all formulation strategies. If solubility remains the primary barrier to generating meaningful data, synthesizing a small batch of the deprotected final compound for comparative solubility and preliminary cell activity testing is a logical next step.
FAQ 3: How does the choice of warhead and E3 ligase ligand impact the linker's contribution to solubility?
The linker is only one of three components.[1][2] The overall properties of the PROTAC are a composite of the warhead, linker, and E3 ligase ligand.[1][2] If both the target warhead and the E3 ligase binder are highly lipophilic, the challenge is magnified. When designing new PROTACs, selecting more soluble fragments for the warhead and E3 ligase ligand can provide greater flexibility in linker design and may better tolerate lipophilic elements like a Boc group.[19]
Section 3: Data Summary & Visualizations
Table 1: Common Excipients for Formulating Poorly Soluble PROTACs
| Excipient Class | Example(s) | Primary Use | Mechanism of Action |
| Co-solvents | PEG 400, Propylene Glycol | Increasing solubility in aqueous vehicles | Reduces the polarity of the aqueous solvent system.[9] |
| Surfactants | Polysorbate 80, Cremophor® EL | Micellar solubilization, wetting agent | Forms micelles that encapsulate the lipophilic drug, increasing apparent solubility.[9] |
| Lipids | Labrafac®, Maisine® | Lipid-based drug delivery systems (LBFs) | Solubilizes the drug in a lipid matrix, which can enhance absorption in the GI tract.[9] |
| Polymers | HPMC, Soluplus® | Amorphous Solid Dispersions (ASDs) | Creates a stable, high-energy amorphous form of the drug, preventing crystallization.[14] |
Diagrams
Caption: Impact of pH on the ionization and solubility of the linker moiety.
Caption: Troubleshooting workflow for PROTAC solubility optimization.
References
- 1. Designing Soluble PROTACs: Strategies and Preliminary Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. arvinas.com [arvinas.com]
- 4. PH dependent solubility study: Significance and symbolism [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. charnwooddiscovery.com [charnwooddiscovery.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. FORMULATION DEVELOPMENT - Formulating Immediate-Release Tablets for Poorly Soluble Drugs [drug-dev.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Welcome to the technical support center for the synthesis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the multi-step synthesis of this important bifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and field-proven insights, to help you optimize your synthetic process and ensure the highest purity of your final product.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable protocols for resolution.
Problem 1: Low Yield in the Williamson Ether Synthesis of Ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate
Question: I am experiencing a low yield in the Williamson ether synthesis step where I react ethyl 4-hydroxybenzoate with a protected 2-aminoethyl halide (e.g., tert-butyl (2-bromoethyl)carbamate). What are the likely causes and how can I improve the yield?
Answer:
A low yield in this SN2 reaction is a common issue and can often be attributed to several factors. The Williamson ether synthesis is a competition between the desired substitution (O-alkylation) and side reactions, primarily elimination and C-alkylation.[1][2][3][4]
Potential Causes and Solutions:
-
Suboptimal Base Selection: The choice of base is critical. A base that is too strong or sterically hindered can favor the E2 elimination of the alkyl halide, especially if there are any impurities or if the reaction temperature is too high.
-
Recommendation: Use a moderately strong, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective in deprotonating the phenolic hydroxyl group of ethyl 4-hydroxybenzoate without promoting significant elimination.[5]
-
-
Reaction Temperature: Elevated temperatures can increase the rate of elimination reactions, which compete with the desired SN2 substitution.
-
Recommendation: Maintain a moderate reaction temperature, typically between 60-80 °C. It is advisable to monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed.
-
-
Poor Quality of Reagents: The presence of moisture can deactivate the base, while impurities in the alkyl halide can lead to unexpected side reactions.
-
Recommendation: Ensure that all reagents and solvents are anhydrous. Use freshly distilled solvents and high-purity starting materials.
-
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities and reducing the yield of the desired product.
-
Recommendation: Using polar aprotic solvents like DMF or acetonitrile can help to favor O-alkylation.
-
Optimized Protocol for Williamson Ether Synthesis:
-
To a stirred solution of ethyl 4-hydroxybenzoate (1.0 eq.) in anhydrous DMF (0.2-0.5 M), add potassium carbonate (1.5-2.0 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add tert-butyl (2-bromoethyl)carbamate (1.1-1.2 eq.) to the reaction mixture.
-
Heat the reaction to 70 °C and monitor its progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate.
Problem 2: Incomplete Saponification of the Ethyl Ester
Question: During the final hydrolysis step to convert ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate to the corresponding carboxylic acid, I am observing residual starting material in my final product. How can I drive the reaction to completion?
Answer:
Incomplete saponification is often due to insufficient hydrolysis time, a suboptimal base concentration, or steric hindrance. A patent describing this synthesis noted slow reaction progression even after extended periods.[6]
Potential Causes and Solutions:
-
Insufficient Reaction Time or Base Stoichiometry: The hydrolysis of the ethyl ester can be sluggish.
-
Recommendation: Increase the reaction time and monitor the progress by TLC or HPLC. Ensure that at least 2-3 equivalents of the base (e.g., lithium hydroxide or sodium hydroxide) are used. In some cases, adding fresh base during the reaction can help to drive it to completion.[6]
-
-
Phase Transfer Issues: In a biphasic solvent system (like THF/water), inefficient mixing can slow down the reaction rate.
-
Recommendation: Ensure vigorous stirring to maximize the interface between the organic and aqueous phases. The use of a phase-transfer catalyst is generally not necessary for this type of reaction but could be considered in difficult cases.
-
Optimized Saponification Protocol:
-
Dissolve the ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate (1.0 eq.) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (2.5 eq.) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible. This may take several hours to overnight.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like diethyl ether to remove any unreacted starting material or nonpolar impurities.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 4-5 to precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[6]
Problem 3: Presence of an Unknown Impurity with a Mass of M+56 in the Final Product
Question: My mass spectrometry analysis of the final product shows an unexpected peak corresponding to the mass of my product plus 56 units. What is this impurity and how can I avoid it?
Answer:
This impurity is likely the tert-butyl ester of your final product, formed by the reaction of the carboxylate with the tert-butyl cation generated during the synthesis or workup. The tert-butyl cation has a mass of 57, and its addition followed by the loss of a proton results in a net addition of 56 mass units.
Formation Mechanism:
The Boc (tert-butoxycarbonyl) protecting group is acid-labile. If acidic conditions are encountered, the Boc group can be cleaved to generate a tert-butyl cation. This cation is an electrophile and can be trapped by the carboxylate of your product, leading to the formation of the corresponding tert-butyl ester.
Prevention and Removal:
-
Avoid Acidic Conditions: Strictly avoid acidic conditions during the workup and purification of the Boc-protected intermediate and final product. When acidifying the carboxylate during the final precipitation step, do so slowly and carefully to avoid a highly acidic local environment.
-
Purification: This impurity can typically be removed by column chromatography or careful recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my final this compound product?
A1: The most common impurities can be categorized by their origin in the synthetic sequence.
| Impurity Class | Specific Examples | Potential Source |
| Unreacted Starting Materials | Ethyl 4-hydroxybenzoate, tert-butyl (2-hydroxyethyl)carbamate | Incomplete Williamson ether synthesis |
| Ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate | Incomplete saponification | |
| Williamson Ether Synthesis Byproducts | C-alkylated isomers of ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate | Ambident nucleophilicity of the phenoxide |
| 1,4-bis(2-((tert-butoxycarbonyl)amino)ethoxy)benzene | Dialkylation of hydroquinone (if present as an impurity in 4-hydroxybenzoic acid) | |
| Boc-Related Impurities | 4-(2-aminoethoxy)benzoic acid | Premature deprotection of the Boc group under acidic conditions |
| tert-Butyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate | Reaction of the carboxylate with the tert-butyl cation | |
| Reagent-Derived Impurities | tert-Butanol | Byproduct of the Boc protection reaction |
Q2: What is the best method for purifying the final product?
A2: A combination of techniques is often the most effective approach.
-
Aqueous Workup: A thorough aqueous workup is crucial. After the saponification, washing the aqueous layer with a solvent like diethyl ether or ethyl acetate before acidification can remove non-polar impurities.[6]
-
Recrystallization: Recrystallization is a highly effective method for purifying the final carboxylic acid. A common solvent system is an ethanol/water or methanol/water mixture.[7][8][9][10][11] The crude product is dissolved in a minimal amount of hot alcohol, and water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, the purified product should crystallize.
-
Column Chromatography: If recrystallization is insufficient to remove closely related impurities, flash column chromatography on silica gel can be employed. A gradient elution system, for example, starting with dichloromethane and gradually increasing the polarity with methanol, is typically effective.[12][13][14]
Q3: Can you provide a starting point for an HPLC method to assess the purity of my this compound?
A3: Yes, a reverse-phase HPLC method with UV detection is well-suited for analyzing this compound and its potential impurities.
HPLC Method Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile.
This method should provide good separation of the non-polar Boc-protected compounds from the more polar starting materials and byproducts. The retention times will need to be confirmed with authentic standards of the potential impurities if available.[12][15][16]
Q4: How can I use NMR spectroscopy to confirm the structure of my product and identify impurities?
A4: ¹H NMR is an invaluable tool for both structural confirmation and impurity identification.
-
Product Confirmation: The ¹H NMR spectrum of the pure product in a solvent like DMSO-d₆ should show characteristic signals:
-
Aromatic protons of the benzoic acid moiety (two doublets).
-
Methylene protons of the ethoxy group (two triplets).
-
A singlet for the nine protons of the tert-butyl group of the Boc protector.
-
A broad singlet for the NH proton of the carbamate.
-
A broad singlet for the carboxylic acid proton.
-
-
Impurity Identification:
-
Ethyl 4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzoate: The presence of a quartet and a triplet corresponding to the ethyl group would indicate incomplete saponification.
-
Ethyl 4-hydroxybenzoate: A distinct set of aromatic signals and a phenolic OH peak would be visible.
-
tert-Butanol: A singlet around 1.2 ppm.
-
C-alkylated isomers: These would likely show more complex aromatic splitting patterns compared to the clean para-substituted pattern of the desired product.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. francis-press.com [francis-press.com]
- 3. [PDF] Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Semantic Scholar [semanticscholar.org]
- 4. francis-press.com [francis-press.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. 4-(2-TERT-BUTOXYCARBONYLAMINO-ETHOXY)-BENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 7. westfield.ma.edu [westfield.ma.edu]
- 8. home.miracosta.edu [home.miracosta.edu]
- 9. famu.edu [famu.edu]
- 10. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 11. scribd.com [scribd.com]
- 12. rsc.org [rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. orgsyn.org [orgsyn.org]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Preventing Peptide Aggregation with 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid (Boc-AEBA)
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for peptide synthesis involving the Boc-AEBA linker. This guide is designed to provide in-depth troubleshooting and practical solutions for one of the most common challenges encountered when using this and similar linkers: on-resin peptide aggregation. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you navigate these complexities and ensure the successful synthesis of your target peptides.
Understanding the Challenge: Why Do Peptides with Boc-AEBA Aggregate?
Peptide aggregation during solid-phase peptide synthesis (SPPS) is a phenomenon where growing peptide chains interact with each other, forming insoluble masses on the resin beads.[1][2] This is primarily driven by the formation of intermolecular hydrogen bonds, which lead to the creation of stable secondary structures like β-sheets.[3][4] Several factors contribute to this issue, and the introduction of a linker like 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid can exacerbate the problem.
While Boc-AEBA is a valuable tool for introducing a hydrophilic spacer, its inherent properties and the nature of the peptides it's often used with can contribute to aggregation. Hydrophobic peptide sequences, in particular, are prone to aggregation as they attempt to minimize their interaction with the more polar synthesis environment.[1][2][5] The presence of a linker can sometimes alter the solvation properties of the resin-bound peptide, potentially creating an environment more conducive to aggregation.[6]
The consequences of on-resin aggregation are severe and can include:
-
Incomplete coupling reactions: The aggregated peptide chains physically block access of the activated amino acid to the N-terminus of the growing peptide.
-
Poor deprotection: The deprotection reagent (e.g., piperidine for Fmoc removal) cannot efficiently reach the protected N-terminus.
-
Low final yield and purity: The culmination of incomplete reactions leads to a complex mixture of truncated and deletion sequences, making purification difficult and significantly reducing the overall yield.[7]
Frequently Asked Questions (FAQs)
Q1: At what point during my synthesis is aggregation most likely to occur?
A1: Aggregation is sequence-dependent and can occur at any stage. However, it is less common before the fifth or sixth residue and often becomes more pronounced as the peptide chain elongates, typically between residues 7 and 20.[8] Hydrophobic sequences are particularly susceptible.[1][5]
Q2: I'm observing poor swelling of the resin. Is this a sign of aggregation?
A2: Yes, poor resin swelling is a strong indicator of on-resin aggregation.[4][8] The formation of intermolecular hydrogen bonds causes the peptide-resin matrix to collapse, preventing proper solvation by the synthesis solvents.
Q3: Can the choice of resin impact aggregation when using the Boc-AEBA linker?
A3: Absolutely. The solid support is a critical factor. For aggregation-prone sequences, using a resin with enhanced swelling and solvation properties, such as a polyethylene glycol (PEG)-grafted resin (e.g., TentaGel), can be highly beneficial.[4][9] Additionally, employing a resin with a lower substitution level (e.g., 0.1-0.3 mmol/g) increases the distance between peptide chains, reducing the likelihood of intermolecular interactions.[9][10]
Q4: Are there any software tools that can predict aggregation-prone sequences?
A4: Yes, several computational tools can predict aggregation "hot spots" within a peptide sequence based on its physicochemical properties.[11] These tools can be valuable for proactively planning a modified synthesis strategy.
Troubleshooting Guides: A Proactive and Reactive Approach
This section provides a structured approach to both preventing and mitigating aggregation when synthesizing peptides with the Boc-AEBA linker.
Proactive Strategies: Designing for Success
The most effective way to combat aggregation is to anticipate it and incorporate preventative measures into your synthesis plan from the outset.
1. Strategic Incorporation of Structure-Disrupting Moieties
The most powerful proactive strategy is to introduce chemical modifications that disrupt the formation of secondary structures.
-
Pseudoproline Dipeptides: These are arguably the most effective tools for preventing aggregation.[12][13] Pseudoproline dipeptides are derived from serine (Ser) or threonine (Thr) and introduce a temporary "kink" in the peptide backbone, similar to proline.[3] This conformational disruption effectively hinders the intermolecular hydrogen bonding required for β-sheet formation.[3] The pseudoproline is stable during Fmoc-SPPS but is reverted to the native serine or threonine residue during the final trifluoroacetic acid (TFA) cleavage.
-
When to Use: For long peptides (>30 amino acids), hydrophobic sequences, or any sequence known to be "difficult."[3]
-
Placement: Strategically insert a pseudoproline dipeptide at intervals of approximately 6-8 residues within the aggregation-prone region of your sequence.
-
-
Backbone Protection (Hmb/Dmb): The 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups can be attached to the backbone amide nitrogen of an amino acid.[14] This bulky group acts as a steric shield, physically preventing the amide from participating in hydrogen bonding.[14]
2. Optimization of Synthesis Conditions
-
Elevated Temperatures: Performing coupling and deprotection steps at elevated temperatures (e.g., 50-75°C) can significantly improve reaction kinetics and disrupt aggregation.[7][9][15] This can be achieved through conventional heating or, more efficiently, with a microwave peptide synthesizer.[9][16][17]
-
Solvent Choice: While DMF is a standard solvent, N-methylpyrrolidone (NMP) often has superior solvating properties for hydrophobic peptides.[4][14] Using a "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[1][2][4] The addition of dimethyl sulfoxide (DMSO) can further enhance solvation.[8][14]
Reactive Strategies: Troubleshooting an Ongoing Synthesis
If you suspect aggregation is occurring during a synthesis, the following reactive measures can be employed.
1. Introduction of Chaotropic Agents
Chaotropic salts, such as lithium chloride (LiCl) or potassium thiocyanate (KSCN), disrupt hydrogen bonding networks.[18][19] They can be added to washing steps or directly to the coupling reaction.[18]
2. Enhanced Coupling and Deprotection
-
Stronger Coupling Reagents: If standard coupling reagents are failing, switch to more potent activators like HATU, HCTU, or PyBOP.[9]
-
Double Coupling: After a standard coupling reaction, wash the resin and perform a second coupling with fresh reagents to ensure all available N-termini have reacted.[9]
-
Modified Deprotection: For Fmoc deprotection, adding a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution can improve the efficiency of Fmoc removal from aggregated peptides.[9]
Visualizing the Problem and Solution
Caption: Causes and solutions for peptide aggregation in SPPS.
Experimental Protocols
Protocol 1: Incorporation of a Pseudoproline Dipeptide
This protocol outlines the manual coupling of a pseudoproline dipeptide into a growing peptide chain.
Materials:
-
Fmoc-deprotected peptide-resin
-
Pseudoproline dipeptide (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU) (3-5 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Kaiser test reagents
Procedure:
-
Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF or NMP in a reaction vessel.
-
Activation: In a separate vessel, dissolve the pseudoproline dipeptide and HATU in a minimal volume of DMF or NMP. Add DIPEA to the mixture and vortex for 1 minute.
-
Coupling: Add the activated pseudoproline dipeptide solution to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a second coupling.[3]
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF, followed by DCM, and then DMF again to prepare for the next deprotection step.
Protocol 2: Chaotropic Salt Wash for Aggregated Peptides
This protocol is an intervention for a synthesis where aggregation is suspected.
Materials:
-
Peptide-resin suspected of aggregation
-
0.4 M LiCl in DMF
-
Standard coupling reagents and amino acid
Procedure:
-
Deprotection and Neutralization: Perform the standard Fmoc deprotection and neutralization steps.
-
Chaotropic Wash: Before coupling the next amino acid, wash the resin with the 0.4 M LiCl in DMF solution for 5-10 minutes.[18]
-
Standard Wash: Thoroughly wash the resin with DMF to remove the LiCl.
-
Coupling: Proceed with the standard coupling protocol for the next amino acid.
Protocol 3: High-Temperature Microwave-Assisted Synthesis
This protocol outlines a general cycle for microwave-assisted SPPS.
Materials:
-
Peptide-resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HCTU, HATU)
-
Activation base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Microwave peptide synthesizer
Procedure:
-
Setup: Place the peptide-resin in the reaction vessel of the microwave synthesizer.
-
Deprotection: Add the deprotection solution. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 3-5 minutes).[9]
-
Washing: The instrument will automatically wash the resin thoroughly with DMF.
-
Coupling: Add the pre-dissolved Fmoc-protected amino acid, coupling reagent, and activation base. Apply microwave energy to reach the target temperature (e.g., 75°C) for a specified time (e.g., 5-10 minutes).
-
Washing: The instrument will wash the resin thoroughly with DMF.
-
Repeat: Continue the deprotection and coupling cycles for the entire sequence.
Summary of Anti-Aggregation Strategies
| Strategy | Mechanism | When to Use | Key Considerations |
| Pseudoproline Dipeptides | Disrupts β-sheet formation by inducing a backbone "kink".[3][12][13] | Proactively for long or hydrophobic sequences. | Reverts to native Ser/Thr upon TFA cleavage. |
| Elevated Temperature/Microwave | Increases reaction kinetics and disrupts hydrogen bonds.[7][15] | Proactively or reactively for "difficult" sequences. | Can increase the risk of racemization for sensitive amino acids like Cys and His.[15][16] |
| Chaotropic Salts (e.g., LiCl) | Disrupts hydrogen bonding networks.[14][18][19] | Reactively when aggregation is suspected. | Must be thoroughly washed away before the next step. |
| Optimized Solvents (NMP, DMSO) | Improves solvation of the growing peptide chain.[4][8][14] | Proactively for hydrophobic sequences. | NMP is a stronger solvent than DMF. |
| Low-Loading Resin | Increases distance between peptide chains, reducing interaction.[9][10] | Proactively for long or aggregation-prone peptides. | Results in a lower overall peptide yield per gram of resin. |
| Backbone Protection (Hmb/Dmb) | Sterically hinders amide hydrogen bonding.[14] | Proactively for sequences lacking Ser/Thr for pseudoproline insertion. | Coupling onto the Hmb/Dmb-protected residue can be slow.[14] |
Concluding Remarks
The synthesis of peptides using linkers like this compound can present significant challenges, with on-resin aggregation being a primary obstacle. However, by understanding the underlying causes of aggregation and employing a combination of proactive and reactive strategies, these difficulties can be overcome. The strategic use of pseudoproline dipeptides, optimization of synthesis conditions such as temperature and solvent choice, and the judicious application of chaotropic agents provide a robust toolkit for the modern peptide chemist. For the most challenging sequences, a multi-faceted approach, such as combining a pseudoproline dipeptide with microwave-assisted synthesis on a low-loading resin, will offer the highest probability of success.
References
- 1. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. Pseudoproline - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. researchgate.net [researchgate.net]
- 17. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. thomassci.com [thomassci.com]
Technical Support Center: Enhancing Amide Bond Stability with 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. As Senior Application Scientists, we understand the nuances of complex chemical syntheses. This guide is structured to address the specific challenges you may encounter when using 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, focusing on the formation and subsequent stability of the crucial amide bond.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing unexpected cleavage of the amide bond formed with my linker, especially under acidic conditions. What is the underlying cause?
A1: Root Cause Analysis: Beyond Standard Hydrolysis
While all amide bonds are susceptible to hydrolysis under harsh acidic or basic conditions, the structure of this compound presents a unique potential vulnerability.[1][2][3][4][5] The primary issue is often not the amide bond's inherent stability but rather the influence of a "neighboring group."
-
The Role of the Ether Oxygen (Anchimeric Assistance): The ethoxy group (-O-CH₂-CH₂-) is positioned proximate to the newly formed amide linkage. Under acidic conditions, the ether oxygen can act as an internal nucleophile. It can attack the protonated amide carbonyl carbon, forming a cyclic intermediate. This process, known as anchimeric assistance, significantly lowers the activation energy for hydrolysis, leading to cleavage at a much faster rate than would be expected for a typical aryl amide.[6] While research often focuses on the amide group assisting in ether bond hydrolysis, the reverse mechanism is a plausible and critical consideration for troubleshooting unexpected lability.[6]
-
Standard Hydrolysis: Amide bonds are fundamentally stable due to resonance delocalization between the nitrogen lone pair and the carbonyl group.[7][8] However, forcing conditions, such as refluxing in strong acid (e.g., 6 M HCl) or base, will eventually lead to cleavage.[9] Your observations under milder acidic conditions strongly suggest an alternative mechanism like anchimeric assistance is at play.
Below is a logical workflow for diagnosing the potential cause of instability.
Caption: Troubleshooting workflow for amide bond instability.
Q2: My amide coupling reaction with this linker shows low yield or generates significant side products. How can I optimize the bond formation step?
A2: Optimizing Amide Coupling: A Multi-Factor Approach
Achieving a stable amide bond begins with a high-fidelity coupling reaction. Low yields are often traced back to incomplete activation of the carboxylic acid, reduced nucleophilicity of the amine, or suboptimal reaction conditions.[10]
-
Choice of Coupling Reagent: The selection of a coupling agent is critical.[11] For sterically unhindered acids like this one, several reagents are effective, but uronium/aminium salts are often preferred for their speed and efficiency.
-
HATU/HBTU: These reagents, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), are highly efficient and generally lead to rapid reactions with minimal side products.[11] They activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.
-
EDC/HOBt: This is a classic, cost-effective combination.[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the acid, and 1-Hydroxybenzotriazole (HOBt) is added to suppress racemization and improve yield by forming an active ester intermediate.[11]
-
-
Solvent and Base:
-
Solvent: Anhydrous aprotic solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are crucial to prevent hydrolysis of the activated acid intermediate.[10]
-
Base: A non-nucleophilic base, typically DIPEA, is required to neutralize the ammonium salt of the amine component and to scavenge the acid produced during the reaction. At least two equivalents are recommended.
-
-
Common Pitfalls:
-
Steric Hindrance: While the benzoic acid itself is not particularly hindered, the amine component might be. If coupling to a bulky amine, reaction times may need to be extended, or a more potent activating agent may be required.[10]
-
Premature Boc Deprotection: If any stray acid is present, it could lead to partial deprotection of the linker before coupling, causing polymerization or other side reactions. Ensure all reagents and solvents are free from acidic impurities.
-
Data Summary: Comparison of Common Coupling Reagents
| Coupling System | Typical Reaction Time | Typical Yield Range | Key Advantages & Considerations |
| HATU / DIPEA | 15 - 60 minutes | 85 - 99% | Very fast and efficient; generally low racemization.[11] |
| HBTU / DIPEA | 30 - 120 minutes | 80 - 98% | Highly effective, slightly slower than HATU.[11] |
| EDC / HOBt | 1 - 12 hours | 70 - 95% | Cost-effective; water-soluble byproducts simplify workup.[11] |
| DCC / HOBt | 1 - 12 hours | 75 - 98% | High yield, but produces insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification.[11] |
Q3: What is the safest protocol for cleaving the Boc protecting group without damaging the newly formed amide bond?
A3: Protocol for Selective Boc Deprotection
Given the potential for acid-catalyzed hydrolysis assisted by the ether linkage, the Boc deprotection step is critical. The goal is to use the mildest conditions possible that still achieve complete deprotection.[12] The standard reagent is Trifluoroacetic Acid (TFA).
-
Minimize Acid Concentration and Exposure Time: Do not use a large excess of TFA or prolonged reaction times. The reaction is often complete within 30-60 minutes at room temperature.
-
Use Scavengers: The deprotection process generates a reactive tert-butyl cation, which can alkylate sensitive residues. Including a scavenger like triisopropylsilane (TIS) is highly recommended.
-
Low Temperature: Performing the deprotection at 0 °C can slow down the rate of amide hydrolysis relative to the rate of Boc cleavage, improving the overall outcome.
Experimental Protocol: Mild Boc Deprotection
-
Preparation: Dissolve the Boc-protected conjugate in anhydrous Dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 20:5:75 v/v/v). Add the cleavage cocktail to the cooled solution of the conjugate.
-
Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC every 15-20 minutes. Look for the disappearance of the starting material.
-
Quenching: Once the reaction is complete (typically < 60 minutes), remove the TFA and DCM under reduced pressure (co-evaporating with toluene can help remove final traces of TFA).
-
Purification: Immediately purify the resulting amine salt via chromatography or proceed to the next step to avoid prolonged exposure to residual acid.
References
- 1. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
How to avoid racemization during the coupling of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Welcome to our dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of racemization during the coupling of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid. As Senior Application Scientists, we have synthesized the following information to ensure scientific integrity and provide practical, field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with this compound?
A: Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity. In the context of coupling this compound, which is a chiral building block, racemization at the α-carbon of the amino acid derivative can lead to the formation of diastereomeric products. These impurities can be challenging to separate and can have significantly different biological activities, which is a major concern in drug development.[1][2]
Q2: What is the primary mechanism leading to racemization during the coupling of N-Boc protected amino acids?
A: The principal pathway for racemization in N-acyl amino acids, including Boc-protected ones, is through the formation of a 5(4H)-oxazolone intermediate.[3][4] The activation of the carboxylic acid group makes the α-proton more acidic and susceptible to abstraction by a base. This leads to the formation of the planar, achiral oxazolone ring. Subsequent nucleophilic attack by the amine on this intermediate can occur from either face of the ring, resulting in a mixture of stereoisomers.[3][5]
Caption: Mechanism of racemization via oxazolone formation.
Q3: What are the key factors that influence the degree of racemization?
A: Several factors can impact the extent of racemization during a coupling reaction:
-
Coupling Reagent: The choice of coupling reagent is critical. Carbodiimides like DCC and DIC, when used alone, are known to cause significant racemization.[1][6] Onium salt reagents (e.g., HBTU, HATU) are generally better but not entirely immune to inducing racemization.[7][8]
-
Additives: The use of additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) is crucial for suppressing racemization.[2][9] They react with the activated amino acid to form an active ester that is less prone to oxazolone formation.[6]
-
Base: The strength and steric hindrance of the base used can influence racemization.[9] Stronger, less hindered bases can accelerate the abstraction of the α-proton, leading to increased racemization.[2]
-
Solvent: The polarity of the solvent can play a role. Less polar solvents may help reduce racemization.[1]
-
Temperature: Higher reaction temperatures generally increase the rate of racemization.[1]
Troubleshooting Guide
Problem: My final product exhibits significant diastereomeric impurities after coupling this compound. How can I minimize racemization?
This is a common challenge that can be addressed by systematically optimizing your reaction conditions. Follow this guide to troubleshoot and mitigate racemization.
Caption: Logical workflow for troubleshooting racemization.
Step 1: Selection of Coupling Reagents and Additives
Your first line of defense is the appropriate choice of coupling reagent and the mandatory use of a racemization-suppressing additive.
-
Recommendation: Avoid using carbodiimides (DCC, DIC, EDC) without an additive.[1][6] For challenging couplings, onium salt-based reagents are generally preferred.
| Coupling Reagent Class | Examples | Propensity for Racemization (without additive) | Recommended Additives |
| Carbodiimides | DCC, DIC, EDC | High | Crucial: HOAt, Oxyma Pure, HOBt |
| Onium Salts (Aminium/Uronium) | HATU, HBTU, HCTU, COMU | Moderate | HOAt, Oxyma Pure (often already part of the reagent, e.g., HATU) |
| Onium Salts (Phosphonium) | PyBOP, PyAOP | Low to Moderate | Generally lower racemization potential |
-
Additives: Additives form active esters that are more stable and less prone to racemization.[9] HOAt and Oxyma Pure are generally more effective at suppressing racemization than HOBt.[2][10]
| Additive | Efficacy in Suppressing Racemization | Notes |
| HOBt (1-Hydroxybenzotriazole) | Good | The historical standard. |
| HOAt (1-Hydroxy-7-azabenzotriazole) | Excellent | More effective than HOBt due to neighboring group participation.[9] |
| Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | Excellent | A non-explosive and highly effective alternative to HOAt.[5][9] |
Step 2: Optimizing the Base
The choice and amount of base are critical. The base is necessary to neutralize salts and deprotonate the incoming amine, but an excess of a strong base will promote racemization.
-
Recommendation: Use a weak, sterically hindered base.
| Base | Type | Recommendation for Use |
| DIPEA (N,N-Diisopropylethylamine) | Strong, sterically hindered | Use with caution; use the minimum required equivalents. |
| NMM (N-Methylmorpholine) | Weak, sterically hindered | Recommended. Generally leads to lower levels of racemization.[2] |
| 2,4,6-Collidine | Weak, very sterically hindered | A good alternative to NMM, especially for sensitive couplings.[5] |
Step 3: Adjusting Reaction Conditions: Solvent and Temperature
-
Temperature: Perform the coupling reaction at a lower temperature. Starting the reaction at 0 °C and allowing it to slowly warm to room temperature is a common strategy to minimize racemization.[1]
-
Solvent: While DMF is a common solvent for peptide coupling, consider using a less polar solvent if solubility allows. Dichloromethane (DCM) or a mixture of DMF/DCM can sometimes reduce racemization.
Step 4: Recommended Experimental Protocol
This protocol is a starting point for the coupling of this compound to an amine, designed to minimize racemization.
Materials:
-
This compound (1.0 eq.)
-
Amine component (1.0-1.2 eq.)
-
Coupling reagent (e.g., HATU, 1.0 eq.)
-
Weak, sterically hindered base (e.g., NMM, 2.0 eq.)
-
Anhydrous, aprotic solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the this compound and the amine component in the anhydrous solvent.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add the weak, sterically hindered base (e.g., NMM).
-
In a separate vessel, dissolve the coupling reagent (e.g., HATU) in the anhydrous solvent.
-
Slowly add the coupling reagent solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 10-15 minutes, then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.[10]
Analytical Verification: Detecting and Quantifying Racemization
It is essential to have a reliable analytical method to determine the extent of racemization. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate technique for this purpose.
Chiral HPLC Analysis
There are two main approaches for chiral HPLC analysis of amino acid derivatives:
-
Direct Separation: Using a chiral stationary phase (CSP) that can differentiate between the enantiomers of the product.[11][12]
-
Indirect Separation: Derivatizing the amino acid with a chiral derivatizing agent (e.g., Marfey's reagent, FDAA) to form diastereomers that can be separated on a standard achiral C18 column.[12][13]
Example Protocol: Indirect Analysis using Marfey's Reagent (FDAA)
This method is highly sensitive and reliable for determining the enantiomeric purity of amino acids.
Procedure:
-
Hydrolysis: Hydrolyze a small sample of your final peptide product to cleave the amide bonds and liberate the constituent amino acids.
-
Derivatization:
-
Dissolve the amino acid sample (approx. 50 nmol) in 100 µL of 1 M sodium bicarbonate.
-
Add 200 µL of a 1% (w/v) solution of (S)-2-(5-fluoro-2,4-dinitrophenyl)amino)propanamide (FDAA) in acetone.
-
Incubate the mixture at 40 °C for 1 hour in the dark.
-
Cool the reaction mixture and neutralize with 100 µL of 2 M HCl.
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[12]
-
-
HPLC Analysis:
-
Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 10% to 60% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 340 nm.[12]
-
By comparing the peak areas of the resulting diastereomers, you can accurately quantify the extent of racemization that occurred during your coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Peptide conjugation: unexpected ring opening of azacrown ether nucleophiles in the oxazolone-based coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. benchchem.com [benchchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
Technical Support Center: Navigating Reactions with 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Welcome to the technical support center for 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and in-depth answers to frequently encountered challenges when working with this versatile but sterically demanding reagent. Our goal is to empower you to overcome synthetic hurdles and achieve optimal results in your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of this compound, focusing on the root causes of reaction difficulties.
Q1: Why am I observing low yields in my amide coupling reactions with this reagent?
Low yields are frequently due to the significant steric hindrance imposed by the tert-butoxycarbonyl (Boc) protecting group.[1] The bulky tert-butyl group physically obstructs the approach of the amine nucleophile to the activated carboxylic acid, slowing down the rate of amide bond formation.[1][2] This issue is compounded if the amine coupling partner is also sterically hindered.
Q2: Are there specific coupling reagents that are more effective for this molecule?
Yes, standard coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often prove insufficient for sterically hindered substrates.[1] More potent, onium salt-based coupling reagents are highly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are significantly more effective as they form highly reactive activated esters that are less susceptible to steric effects.[1] HATU, in particular, is often considered a superior choice for challenging couplings.[1]
Q3: My reaction seems to stall or remains incomplete. What are the likely causes?
Beyond the primary issue of steric hindrance, incomplete reactions can be attributed to several factors:
-
Suboptimal Activation: The carboxylic acid may not be fully activated before the amine is introduced.
-
Reduced Nucleophilicity: The amine partner's nucleophilicity might be diminished by its own bulky substituents.[1]
-
Aggregation: In solid-phase synthesis, hydrophobic sequences containing bulky residues can aggregate, preventing reagents from accessing the reaction sites.[1]
-
Inappropriate Base: The choice and stoichiometry of the base (e.g., DIPEA, N-methylmorpholine) are critical and can influence both the activation step and the suppression of side reactions.
Q4: I am seeing side products after the Boc-deprotection step. What are they and how can I prevent them?
The standard method for Boc deprotection uses strong acids like trifluoroacetic acid (TFA).[3][4] This process generates a highly reactive tert-butyl cation.[5] This cation is a potent electrophile and can attack any nucleophilic sites on your molecule, leading to unwanted alkylation. Common side products include the addition of a tert-butyl group to electron-rich aromatic rings or other sensitive functional groups.[3][5]
To prevent this, "scavengers" must be added to the deprotection cocktail. Scavengers are nucleophiles that are more reactive or in much higher concentration than your substrate, designed to trap the tert-butyl cation.[3] Common scavengers include triisopropylsilane (TIS) and water.
Part 2: Troubleshooting Guide: From Problem to Solution
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Amide Product Formation | Steric Hindrance | 1. Switch to a High-Potency Coupling Reagent: Use HATU, HBTU, or COMU to generate a more reactive activated ester.[1] 2. Increase Reagent Concentration: Higher concentrations can increase the probability of successful molecular interactions.[6] 3. Elevate Reaction Temperature: Carefully increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Monitor for side reactions. |
| Poor Carboxylic Acid Activation | 1. Pre-activation: Allow the carboxylic acid, coupling reagent, and base (if required by the reagent) to react for a period (e.g., 5-15 minutes) before adding the amine. 2. Alternative Activation Method: Convert the carboxylic acid to an acyl fluoride in situ. Acyl fluorides are highly reactive and less sterically demanding than other activated species.[7][8] | |
| Incomplete Reaction (Stalling) | Reversible Reaction or Deactivation | 1. Double Coupling: After the initial coupling reaction, filter and wash the support (if on solid phase) and repeat the coupling step with fresh reagents.[6] This is particularly useful for difficult sequences. 2. Increase Coupling Time: Extend the reaction time (e.g., from 2 hours to 4 hours or overnight) to allow the sterically hindered components more time to react. |
| Presence of Impurities after Deprotection | tert-butyl Cation Side Reactions | 1. Use a Scavenger Cocktail: For TFA deprotection, use a standard mixture such as 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS and water will quench the generated tert-butyl cations.[3] 2. Use Milder Deprotection Conditions: If the molecule is sensitive to strong acid, consider alternatives like 4M HCl in dioxane, which can sometimes be milder.[9] Thermal deprotection is also a possibility for certain substrates.[9] |
| Racemization at an Adjacent Chiral Center | Over-activation or Strong Base | 1. Use a Weaker Base: Substitute a strong, hindered base like DIPEA with a weaker base such as N-methylmorpholine (NMM) or collidine.[1] 2. Add an Anti-Racemization Additive: Ensure your coupling reagent is paired with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1] |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key procedures discussed in this guide.
Protocol 1: High-Efficiency Amide Coupling for Sterically Hindered Systems
This protocol utilizes HATU, a highly effective coupling reagent for challenging amide bond formations.
Materials:
-
This compound (1.0 eq)
-
Amine coupling partner (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DMF.
-
Add HATU to the solution and stir for 2 minutes.
-
Add DIPEA to the mixture and stir. The solution may change color.
-
Allow the carboxylic acid to pre-activate for 10-15 minutes at room temperature.
-
In a separate vial, dissolve the amine coupling partner in a minimal amount of anhydrous DMF.
-
Add the amine solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC, LC-MS). Reactions are typically complete within 2-4 hours but may be extended overnight for particularly difficult couplings.
-
Upon completion, proceed with standard aqueous workup or purification.
Workflow Diagram: Decision-Making for Amide Coupling
Caption: Decision workflow for selecting and optimizing amide coupling conditions.
Protocol 2: Boc-Group Deprotection with Scavengers
This protocol describes the standard procedure for removing the Boc protecting group while minimizing side reactions.
Materials:
-
Boc-protected substrate
-
Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Dichloromethane (DCM) (optional, as co-solvent)
-
Cold diethyl ether for precipitation
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of DCM (if necessary for solubility).
-
Cool the solution in an ice bath (0 °C).
-
Add the pre-mixed deprotection cocktail (95:2.5:2.5 TFA:H₂O:TIS) to the reaction vessel. A typical ratio is 10 mL of cocktail per gram of substrate.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for an additional 1-2 hours. Monitor deprotection by TLC or LC-MS. The reaction is complete when no starting material is observed.
-
Once complete, concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.
-
Add cold diethyl ether to the concentrated residue to precipitate the deprotected product (often as a TFA salt).
-
Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.
Logical Diagram: Boc Deprotection and Side Reaction Prevention
Caption: Mechanism of Boc deprotection showing the critical role of scavengers.
References
- 1. benchchem.com [benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. benchchem.com [benchchem.com]
- 4. jkchemical.com [jkchemical.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 6. biotage.com [biotage.com]
- 7. blogs.rsc.org [blogs.rsc.org]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. reddit.com [reddit.com]
Optimization of reaction time and temperature for 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid conjugation
Welcome to the technical support center for optimizing your conjugation reactions involving 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your experiments effectively. This guide is structured in a question-and-answer format to directly address the challenges you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions about the reaction to build a strong foundational understanding.
Q1: What is the core chemical reaction used to conjugate this molecule, and why is it so common?
The standard and most robust method for conjugating a carboxylic acid like this compound to a molecule containing a primary amine (e.g., a protein, peptide, or amine-functionalized linker) is through carbodiimide-mediated coupling, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
This is a "zero-length" crosslinking reaction, meaning no additional atoms are introduced between the two molecules being conjugated. The reaction proceeds in two key stages:
-
Activation: EDC reacts with the carboxyl group on your benzoic acid to form a highly reactive, but unstable, O-acylisourea intermediate.[2]
-
Stabilization & Coupling: This unstable intermediate is prone to hydrolysis in aqueous solutions. To improve efficiency, NHS is added to react with the O-acylisourea, creating a more stable, amine-reactive NHS ester. This NHS ester is then sufficiently stable to react efficiently with a primary amine on your target molecule, forming a highly stable amide bond.[1][2]
This method is favored for its high efficiency, the stability of the final amide bond, and its compatibility with aqueous buffers, which is critical for many biological applications.
Q2: I'm setting up my first experiment. What are the recommended starting points for reaction time and temperature?
For a baseline experiment, a two-pronged approach is common in the field, depending on the sensitivity of your amine-containing molecule:
-
For Robust Molecules (e.g., small molecules, stable peptides): A reaction time of 2 hours at room temperature is a robust starting point.[3][4]
-
For Sensitive Molecules (e.g., proteins prone to aggregation): An overnight reaction (12-16 hours) at 4°C is recommended. The lower temperature can help preserve the protein's structure and may improve the final yield by minimizing side reactions and aggregation.[3][5]
The initial activation step with EDC/NHS is typically very rapid and is usually performed for 15-30 minutes at room temperature before adding your amine-containing target molecule.[4]
Q3: How stable is the tert-Butoxycarbonyl (Boc) protecting group under these conjugation conditions?
The Boc group is exceptionally stable under the conditions required for EDC/NHS chemistry.[6] It is robust against the mildly acidic conditions used for carboxyl activation and the neutral-to-basic conditions used for the amine coupling step.[6][7]
Deprotection (removal) of the Boc group requires strong acidic conditions, such as using concentrated trifluoroacetic acid (TFA), which are not present in this conjugation protocol.[7][8] Therefore, you can be confident that the Boc group will remain intact throughout the entire conjugation and purification process.
Q4: Why is pH control so important, and what are the optimal ranges?
Proper pH management is arguably the most critical factor for a successful conjugation.[9] The reaction involves two steps with distinct optimal pH ranges:
-
Carboxyl Activation (EDC + Acid): This step is most efficient in a slightly acidic pH range of 4.5 - 6.0 .[2][3][4] In this range, the carboxyl group is sufficiently deprotonated to be reactive, while the EDC remains active. A common buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[4]
-
Amine Coupling (NHS-ester + Amine): This step requires the primary amine on your target molecule to be in its unprotonated, nucleophilic state. This is favored at a neutral to slightly alkaline pH of 7.2 - 8.5 .[9][10] Buffers like PBS (Phosphate-Buffered Saline) or HEPES are excellent choices here.
Attempting to run the entire reaction at a single, intermediate pH will compromise the efficiency of one or both steps, leading to significantly lower yields.
Q5: Are there any buffers or additives I should absolutely avoid?
Yes. The success of your reaction depends on avoiding competing nucleophiles and carboxylates.
-
Buffers to AVOID:
-
Amine-containing buffers: Tris, Glycine, and ammonia-based buffers will directly compete with your target molecule for reaction with the NHS-activated acid, drastically reducing your yield.[5]
-
Carboxylate-containing buffers: Acetate or citrate buffers will compete with your this compound for activation by EDC.[5]
-
-
A Note on Phosphate Buffers: While phosphate buffers are ideal for the second (coupling) step, they can sometimes reduce the efficiency of the first (EDC activation) step.[5][11] For this reason, a two-buffer system (e.g., MES for activation, then adding the amine in PBS and adjusting pH) is considered the gold standard.
Part 2: Troubleshooting and Optimization Guide
This section addresses specific issues you might encounter and provides a logical framework for resolving them.
Q6: My reaction yield is disappointingly low. What are the most common culprits and how do I fix them?
Low yield is a common issue that can almost always be traced back to a few key areas. A systematic check is the best approach.
Troubleshooting Flowchart for Low Conjugation Yield
Caption: Troubleshooting flowchart for low conjugation yield.
-
Reagent Integrity: EDC and NHS are highly sensitive to moisture.[3] If they have been stored improperly or opened frequently in a humid environment, they will hydrolyze and lose activity. Solution: Always use fresh reagents from a reliable supplier. Allow vials to warm completely to room temperature before opening to prevent moisture condensation.[5] Store desiccated at -20°C.
-
pH Control: As detailed in Q4, incorrect pH is a primary cause of failure. Solution: Use a calibrated pH meter. Do not rely on buffer recipes alone. For best results, perform the activation in MES buffer (pH 6.0) and then add your amine-containing molecule along with a concentrated phosphate buffer to raise the pH to 7.2-7.5 for the coupling step.[3]
-
Hydrolysis of the NHS-ester: The activated NHS-ester intermediate, while more stable than the O-acylisourea, still has a finite half-life in aqueous solution. This hydrolysis is accelerated by increasing pH.[10] For example, the half-life can be hours at pH 7.0 but drops to as little as 10 minutes at pH 8.6.[9][10] Solution: Use the activated this compound immediately after the 15-30 minute activation period. Avoid unnecessarily long reaction times at high pH values.
Q7: I'm observing precipitation during my reaction. What causes this and how can I prevent it?
Precipitation can occur for several reasons, particularly when working with proteins:
-
High Reagent Concentration: A large molar excess of EDC can sometimes induce protein precipitation.[3] Solution: Titrate down the molar excess of EDC used in the activation step.
-
pH Shift: The shift in pH during the reaction might move your protein closer to its isoelectric point, causing it to become less soluble. Solution: Ensure your protein is in a buffer that maintains its stability and solubility throughout the entire pH range of the experiment.[5] It may be necessary to screen different buffers.
-
High Degree of Conjugation: Excessive modification of surface amines can alter a protein's solubility properties, leading to aggregation.[5] Solution: Reduce the molar excess of the activated linker used in the reaction.[5] Running the reaction at 4°C can also slow the process and mitigate aggregation.
Q8: How can I best optimize the reaction time and temperature for my specific molecules?
Systematic optimization is key. Instead of random trials, set up a structured experiment.
-
To Optimize Temperature: Set up three identical reactions to run in parallel at 4°C, Room Temperature (~22°C), and 37°C . Let them run for a standard duration (e.g., 2 hours). Analyze the yield and purity of the product from each reaction to determine the optimal temperature.
-
To Optimize Reaction Time: Set up a single, larger reaction at the optimal temperature determined above. At set time points (e.g., 30 min, 1 hr, 2 hr, 4 hr, overnight), withdraw an aliquot of the reaction mixture and immediately quench it (e.g., by adding a small amount of Tris or hydroxylamine buffer) to stop the reaction.[3] Analyze each time point to find the point at which the yield plateaus. This is your optimal reaction time.
| Parameter | Recommended Range | Rationale |
| Activation Time | 15 - 30 minutes | Sufficient for NHS-ester formation at room temperature.[4] |
| Coupling Time | 1 - 4 hours (RT) or 4 - 16 hours (4°C) | Balances reaction completion against hydrolysis of the active ester.[5][10] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures can increase stability and reduce side-reactions for sensitive molecules.[5][12] |
| pH (Activation) | 4.5 - 6.0 | Maximizes the efficiency of carboxyl activation by EDC.[2] |
| pH (Coupling) | 7.2 - 8.5 | Ensures the target amine is deprotonated and maximally nucleophilic.[9] |
Table 1: Summary of key quantitative parameters and their rationale for the two-step EDC/NHS conjugation reaction.
Part 3: Experimental Protocols and Workflow
This section provides actionable, step-by-step protocols for performing and optimizing the conjugation.
General Experimental Workflow
Caption: A typical experimental workflow for EDC/NHS bioconjugation.
Protocol 1: General Two-Step Conjugation
This protocol provides a robust starting point for your experiment.
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (or Sulfo-NHS)
-
Amine-containing target molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[3]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF (for stock solutions)
Procedure:
-
Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening.[3] Prepare 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO or Activation Buffer immediately before use. These solutions are not stable and should be discarded after use.
-
Activation of Carboxylic Acid: a. Dissolve this compound in Activation Buffer. b. Add the EDC solution to achieve a 2-10 fold molar excess over the acid. c. Immediately add the NHS solution to achieve a 2-10 fold molar excess over the acid. d. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[4]
-
Conjugation to Amine: a. Immediately add the activated acid solution to your amine-containing target molecule, which should be in the Coupling Buffer. A typical starting molar ratio is a 10-20 fold excess of the activated acid to your target molecule. b. Ensure the final pH of the reaction mixture is between 7.2 and 7.5.[3] Adjust with a small amount of concentrated, non-amine buffer if necessary. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle agitation.[3]
-
Quenching: Add Quenching Buffer to the reaction to a final concentration of 20-50 mM. Incubate for 15 minutes to stop the reaction by consuming any unreacted NHS-esters.[3]
-
Purification: Remove unreacted reagents and byproducts (e.g., N-acylurea) using a desalting column, dialysis, or an appropriate chromatography method like Size-Exclusion Chromatography (SEC).[3][5]
Protocol 2: Optimization of Reaction Time
This protocol is designed to find the shortest effective time for your conjugation.
Procedure:
-
Set up the conjugation reaction as described in Protocol 1 , but scale the volume up by a factor of 5.
-
Start the reaction (Step 3c) and immediately withdraw the first aliquot (T=0). Quench it.
-
Withdraw and quench subsequent aliquots at desired time points (e.g., T=30 min, 1 hr, 2 hr, 4 hr).
-
Analyze the yield of the desired conjugate in each quenched aliquot using a quantitative method like analytical HPLC.
-
Plot the yield versus time. The optimal reaction time is the point at which this curve begins to plateau.
By following these guidelines and protocols, you will be well-equipped to optimize the reaction time and temperature for your specific conjugation needs, leading to higher yields, improved purity, and more reliable results in your research and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Purity Analysis of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid: HPLC vs. UPLC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity directly impacts the quality of the final drug product, making robust and reliable analytical methods for its assessment paramount.
This guide provides an in-depth comparison of two powerful analytical techniques for the purity analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). We will delve into the rationale behind method development, provide detailed experimental protocols, and present a comparative analysis of their performance, empowering researchers to make informed decisions for their analytical needs.
The Analyte: this compound
Understanding the physicochemical properties of the target analyte is the foundation of successful analytical method development.
Structure:
A Senior Application Scientist's Guide to LC-MS Characterization of PROTACs Featuring a 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic Acid Linker
Introduction: The Analytical Imperative for Next-Generation Therapeutics
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, moving from protein inhibition to targeted protein degradation.[1][2] These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to eliminate proteins of interest (POIs), offering a catalytic mode of action with significant therapeutic potential.[3] A PROTAC's architecture invariably consists of three components: a "warhead" ligand for the POI, an E3 ubiquitin ligase ligand, and a linker that covalently connects them.[3][4][5] The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).
This guide focuses on the liquid chromatography-mass spectrometry (LC-MS) characterization of PROTACs incorporating a specific and versatile linker moiety: 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid .[6] Robust analytical characterization is paramount throughout the PROTAC development pipeline. It confirms molecular identity, assesses purity, reveals degradation pathways in stability studies, and is essential for pharmacokinetic/pharmacodynamic (PK/PD) modeling.[7][8] As a Senior Application Scientist, this guide is designed to provide not just protocols, but the underlying rationale to empower researchers to develop and troubleshoot their own robust analytical methods.
Caption: Mechanism of PROTAC-mediated protein degradation.
Part 1: Navigating the Analytical Challenges of PROTACs
PROTACs occupy a challenging analytical space between small molecules and biologics, often termed "large small molecules" with molecular weights typically in the 700-1200 Da range.[7] This unique characteristic presents several analytical hurdles that must be overcome for successful LC-MS characterization.
-
Complex Fragmentation: The multi-component structure of PROTACs leads to complex fragmentation patterns in tandem mass spectrometry (MS/MS). Disambiguating fragments originating from the warhead, the E3 ligase ligand, and the linker is critical for unequivocal structural confirmation.
-
In-Source Fragmentation & Adduct Formation: The lability of certain bonds and the presence of multiple heteroatoms make PROTACs prone to fragmentation within the ion source, complicating the interpretation of the full-scan mass spectrum.[9] Furthermore, their propensity to form multiple adducts ([M+H]⁺, [M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) can dilute the signal of the primary ion of interest and requires careful data analysis.[10][11]
-
Chromatographic Behavior: Poor peak shape, often manifesting as tailing or splitting, can arise from non-specific binding to active sites on LC columns and hardware.[9] This compromises sensitivity and resolution, hindering accurate quantification and purity assessment.
-
Matrix & Stability Issues: When moving to biological matrices for DMPK studies, PROTACs can exhibit instability, and their hydrophobic nature may lead to significant non-specific binding to labware.[8][9]
Part 2: A Comparative Guide to LC-MS Methodologies
A systematic approach to method development is crucial. The goal is to achieve a balance between chromatographic resolution, ionization efficiency, and meaningful fragmentation for confident characterization.
Liquid Chromatography: The Foundation of Separation
The choice of LC conditions is the first line of defense against the challenges of PROTAC analysis. The primary objective is to achieve a sharp, symmetrical peak for the parent PROTAC, well-resolved from any impurities or degradants.
| Parameter | Recommended Starting Point | Alternative/Advanced Option | Rationale & Expert Insights |
| Column Chemistry | Reversed-Phase C18 (e.g., Waters ACQUITY HSS T3, 1.7-1.8 µm)[7] | Phenyl-Hexyl, or columns with advanced surface technology (e.g., Waters MaxPeak Premier) | C18 provides excellent hydrophobic retention for the typically greasy PROTAC backbone. HSS T3 chemistry is compatible with 100% aqueous mobile phases, offering flexibility. For persistent peak tailing, MaxPeak Premier columns mitigate metal-ion interactions, a common cause of poor peak shape for molecules with chelating moieties. |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Formate in Water | Formic acid is a volatile modifier that provides a source of protons, promoting efficient positive mode ionization ([M+H]⁺). Ammonium formate can improve peak shape for some compounds and is useful when analyzing in both positive and negative ion modes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Methanol | Acetonitrile is the preferred organic solvent due to its lower viscosity and UV transparency. Methanol can offer different selectivity and may be useful for resolving closely eluting impurities. |
| Gradient | 5-95% B over 5-10 minutes | Ballistic (e.g., 5-95% B over 2-4 min) for high-throughput analysis[7] | A standard 5-10 minute gradient provides sufficient resolution for purity analysis. For complex mixtures like forced degradation samples, a shallower gradient may be necessary to resolve all components. |
| Column Temperature | 40 - 60 °C | Ambient (if stability is a concern) | Elevated temperatures (e.g., 60 °C) reduce mobile phase viscosity, improving chromatographic efficiency and sharpening peaks.[7] However, the thermal stability of the PROTAC should be confirmed. |
Mass Spectrometry: The Key to Identification
MS provides the mass-to-charge ratio (m/z) for identity confirmation and, via MS/MS, the structural fingerprint of the molecule.
| Parameter | Recommended Setting | Rationale & Expert Insights |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Negative ESI (ESI-) |
| Full Scan (MS1) | m/z range 200-1500 | N/A |
| Fragmentation | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | Advanced: UVPD, IRMPD[12][13] |
| Source Parameters | Optimize for [M+H]⁺ | N/A |
Part 3: Deconstructing the this compound Linker
Understanding the predictable fragmentation of the linker is essential for confirming its presence and orientation within the PROTAC structure. The linker contains several labile bonds that are expected to cleave under CID conditions.
Caption: Predicted MS/MS fragmentation pathways of the linker moiety.
The following table summarizes the most anticipated neutral losses and resulting fragments from this specific linker. The exact m/z will depend on the point of attachment to the rest of the PROTAC.
| Fragmentation Pathway | Neutral Loss (Da) | Fragment Description | Mechanistic Insight |
| Loss of Isobutylene | 56.0626 | Cleavage within the tert-butyl group. | A common and diagnostically useful fragmentation pathway for any Boc-protected amine, often leading to a prominent fragment.[14] |
| Loss of Boc Group | 100.0524 | Complete loss of the tert-butoxycarbonyl protecting group. | This is a very common low-energy fragmentation, resulting from the loss of isobutylene and CO₂. Its presence is strong evidence for an intact Boc group in the parent molecule. |
| Ether Bond Cleavage | Varies | Cleavage of the C-O bond in the ethoxy chain. | This fragmentation helps to map the connectivity of the linker. The charge can be retained on either side of the cleaved bond, providing complementary fragment ions. |
| Decarboxylation | 44.9977 | Loss of COOH radical from the benzoic acid. | More commonly observed as a loss of CO₂ (-43.9898 Da) in negative ion mode from the [M-H]⁻ precursor, this cleavage confirms the presence of the carboxylic acid.[15] |
Part 4: Validated Experimental Protocols
The following protocols provide a robust framework for the analysis of your PROTAC.
Protocol 1: Identity Confirmation and Purity Analysis by LC-MS
This protocol is designed to confirm the molecular weight of a newly synthesized PROTAC and assess its purity.
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the PROTAC in DMSO.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of Water:Acetonitrile. Expert Tip: Using plastic vials and pipette tips can minimize loss due to non-specific binding.[11]
-
-
LC Method:
-
Column: ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 50 °C.
-
Injection Volume: 2 µL.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 5% B
-
10.0 min: 5% B
-
-
-
MS Method (High-Resolution MS, e.g., Q-TOF or Orbitrap):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temp: 120 °C; Desolvation Temp: 400 °C.
-
MS1 Scan Range: m/z 150-1500.
-
MS/MS (dd-MS2): Data-dependent acquisition on the top 3 most intense ions.
-
Collision Energy: Use a stepped energy ramp (e.g., 20, 30, 40 eV).
-
-
Data Analysis:
-
Extract the chromatogram for the theoretical m/z of your PROTAC's [M+H]⁺ ion.
-
Verify the mass accuracy of the precursor ion (< 5 ppm).
-
Check for common adducts: [M+Na]⁺, [M+K]⁺, and the doubly charged species [M+2H]²⁺.
-
Analyze the MS/MS spectrum to confirm the presence of key fragments from the warhead, E3 ligase ligand, and the diagnostic linker fragments outlined in Part 3.
-
Integrate the main peak in the Total Ion Chromatogram (TIC) or UV chromatogram to assess purity (% Area).
-
Protocol 2: Forced Degradation Study Workflow
Forced degradation is essential for understanding a PROTAC's stability and identifying potential liabilities.
Caption: General workflow for forced degradation studies.
-
Stress Sample Preparation:
-
Prepare five vials of your PROTAC at ~0.1 mg/mL.
-
Control: Add diluent only.
-
Acid: Add 0.1 M HCl.
-
Base: Add 0.1 M NaOH.
-
Oxidation: Add 3% H₂O₂.
-
Thermal: Heat the control sample.
-
Incubate all samples (e.g., at 60 °C for 24 hours), protected from light.
-
-
Quenching:
-
Before analysis, neutralize the acid and base samples with an equimolar amount of NaOH and HCl, respectively.
-
Dilute all samples to the working concentration used in Protocol 1.
-
-
LC-MS Analysis:
-
Analyze all samples using the LC-MS method from Protocol 1. A longer gradient may be beneficial to resolve degradant peaks.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Use the high-resolution mass data to propose elemental formulas for new peaks (degradants).
-
Analyze the MS/MS spectra of the degradants. Look for the loss of the Boc group (-100 Da) as a primary degradation pathway, or hydrolysis of ester/amide bonds in the warhead or E3 ligase ligand. This systematic approach allows for the confident identification of degradation products, providing critical insights for lead optimization.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. waters.com [waters.com]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Challenges of PROTAC Bioanalysis to Unleash the Potential - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to PROTAC Linker Selection: 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid vs. PEG Linkers
Abstract
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-relevant proteins. The success of a PROTAC is not solely dictated by the choice of its two terminal ligands but is critically dependent on the chemical linker that connects them. The linker is not a passive spacer; it is a key determinant of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth, objective comparison between two distinct classes of linker strategies: the flexible, hydrophilic polyethylene glycol (PEG) linkers and the more constrained, semi-rigid linkers derived from building blocks like 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid. We will explore the causal relationships between linker structure and PROTAC performance, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation protein degraders.
The Central Dogma of PROTAC Efficacy: The Ternary Complex
PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them.[2][3] Their mechanism of action hinges on the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which brings the E3 ligase in close enough proximity to the POI to catalyze its polyubiquitination.[4][5] This "kiss of death" marks the POI for degradation by the 26S proteasome.[3][6]
The linker's length, composition, rigidity, and attachment points are paramount as they dictate the geometry and stability of this ternary complex.[4][7][8] An optimal linker facilitates favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances ternary complex stability and drives efficient degradation.[9] Conversely, a poorly designed linker can lead to steric clashes or unproductive binding modes, resulting in reduced efficacy.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. chempep.com [chempep.com]
The Fulcrum of Function: A Comparative Guide to Alkyl vs. Ethoxy-Containing PROTAC Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] The efficacy of these heterobifunctional molecules is critically dependent on the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides an in-depth, objective comparison of two of the most prevalent flexible linker classes: alkyl chains and ethoxy-containing (PEG) linkers.[2] Supported by experimental principles and published data, we will explore how the choice between these linker types profoundly influences a PROTAC's physicochemical properties, ternary complex formation, cell permeability, and ultimately, its protein degradation efficiency.[3]
Introduction: The Linker as a Critical Determinant of PROTAC Efficacy
A PROTAC molecule consists of three key components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers them together.[4] The linker is far from a passive spacer; it is an active contributor to the PROTAC's biological activity.[1] Its length, composition, and flexibility dictate the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[5] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a suboptimal linker can introduce steric hindrance, prevent productive ternary complex formation, or lead to off-target effects.[6] This guide will focus on the comparative efficacy of alkyl versus ethoxy-containing linkers, two foundational choices in PROTAC design.[7]
The PROTAC Mechanism of Action: A Symphony of Molecular Interactions
The fundamental mechanism of a PROTAC is to bring a target protein and an E3 ubiquitin ligase into close proximity, thereby inducing the ubiquitination and subsequent degradation of the target protein.[6] This process is catalytic, with a single PROTAC molecule capable of inducing the degradation of multiple target protein molecules.[1]
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Head-to-Head Comparison: Alkyl vs. Ethoxy-Containing Linkers
The choice between an alkyl and an ethoxy-containing (PEG) linker is a critical decision in PROTAC design, with each offering a distinct set of advantages and disadvantages.[3]
| Feature | Alkyl Linkers | Ethoxy-Containing (PEG) Linkers |
| Composition | Saturated or unsaturated hydrocarbon chains.[3] | Repeating ethylene glycol units.[3] |
| Hydrophilicity | Generally hydrophobic.[8] | Hydrophilic. |
| Solubility | May limit the aqueous solubility of the PROTAC.[8] | Generally improves aqueous solubility.[9] |
| Cell Permeability | Can improve cell permeability due to hydrophobicity, but may also increase non-specific binding.[3] | Can enhance permeability by improving solubility and adopting folded conformations (the "chameleon effect"). However, very long chains can increase the polar surface area, hindering permeability.[10] |
| Metabolic Stability | Generally possess good chemical and metabolic stability.[3] | The ether linkages can be susceptible to oxidative metabolism.[11] |
| Synthetic Accessibility | Readily accessible and synthetically straightforward.[7] | Can be more challenging and costly to synthesize compared to alkyl linkers.[8] |
| Conformation | Tend to adopt elongated anti-conformations.[3] | The gauche effect of PEG-type linkers contributes to a larger proportion of folded conformations.[12] |
Impact on Physicochemical Properties and Cell Permeability
A PROTAC's ability to dissolve in aqueous environments and permeate cell membranes is paramount for its biological activity.[3] Alkyl linkers, being hydrophobic, can sometimes present a challenge to the overall solubility of the PROTAC molecule.[8] In contrast, the hydrophilic nature of PEG linkers often enhances a PROTAC's solubility, which is a desirable trait for administration and bioavailability.[9]
Cell permeability, however, is a more complex issue. While the hydrophobicity of alkyl linkers can aid in passive diffusion across the lipophilic cell membrane, it can also lead to non-specific binding.[3] PEG linkers can exhibit a "chameleon effect," where the flexible chain adopts a folded conformation in a lipophilic environment, shielding its polar surface area and facilitating membrane passage.[10] However, there is an optimal length for PEG linkers, as excessively long chains can increase the topological polar surface area (TPSA) to a point where permeability is reduced.[11]
Ternary Complex Formation and Degradation Efficacy
The flexibility and conformation of the linker are critical for the formation of a stable and productive ternary complex.[13] Alkyl chains, with their tendency for elongated conformations, provide a high degree of flexibility.[3] This can be advantageous in allowing the PROTAC to span the distance between the target protein and the E3 ligase and adopt a conformation suitable for ubiquitination.[7]
Ethoxy-containing linkers, due to the gauche effect, have a higher propensity to adopt folded or bent conformations.[12] This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially increasing the cooperativity of binding. However, the increased hydrophilicity of PEG linkers does not always translate to better degradation. In some cases, the replacement of an alkyl chain with PEG units has been shown to inhibit PROTAC activity.[7]
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct comparative studies are often system-dependent, the general principle is that an optimal linker length and composition exist for each target and E3 ligase pair.[5] For example, in the development of TBK1 degraders, PROTACs with alkyl/ether linkers shorter than 12 atoms showed no activity, while those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency.[7]
Experimental Protocols for Linker Evaluation
To empirically determine the optimal linker for a given PROTAC system, a series of in vitro and cell-based assays are essential.
Ternary Complex Formation Assays
Principle: To quantify the formation and stability of the POI-PROTAC-E3 ligase ternary complex.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Immobilize the biotinylated target protein (POI) onto a streptavidin-coated SPR sensor chip.
-
Analyte Injection: Inject a constant concentration of the E3 ligase (e.g., VHL or Cereblon) mixed with varying concentrations of the PROTAC over the sensor surface.
-
Data Acquisition: Measure the association and dissociation rates to determine the binding affinity and cooperativity of ternary complex formation.
-
Analysis: A positive cooperativity value (α > 1) indicates that the PROTAC enhances the binding between the POI and the E3 ligase.
Caption: Workflow for assessing ternary complex formation using SPR.
In-Cell Target Degradation Assays
Principle: To measure the dose-dependent degradation of the target protein in a cellular context.
Methodology: Western Blotting
-
Cell Culture and Treatment: Plate cells and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities and normalize the target protein levels to the loading control.
-
Data Fitting: Plot the percentage of remaining target protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Cell Permeability Assays
Principle: To assess the ability of the PROTAC to cross the cell membrane.
Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Prepare a donor plate with a solution of the PROTAC in a buffer at a physiological pH. Prepare an acceptor plate with a buffer solution.
-
Membrane Application: Coat the filter of the donor plate with a lipid mixture (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) based on the concentration of the PROTAC that has diffused into the acceptor well.
Conclusion and Future Perspectives
The choice between an alkyl and an ethoxy-containing linker is a critical juncture in the design of a PROTAC, with profound implications for its physicochemical properties, biological activity, and overall therapeutic potential.[3] Alkyl linkers offer synthetic simplicity and metabolic stability, while PEG linkers can provide improved solubility and favorable conformational properties that may enhance cell permeability and ternary complex formation.[3][8] The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical testing of a variety of linker types and lengths to identify the most effective PROTAC candidate.[2]
As our understanding of the structural and dynamic nature of PROTAC ternary complexes deepens through advances in computational modeling and structural biology, the rational design of linkers will become increasingly sophisticated.[14] The future of PROTAC design lies in the development of novel linker chemistries that move beyond simple alkyl and PEG chains to incorporate features that enhance cell permeability, improve metabolic stability, and provide greater control over the geometry of the ternary complex.
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Essential Role of Linkers in PROTACs [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. precisepeg.com [precisepeg.com]
- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Ternary Complex Formation with 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid-based PROTACs
For researchers, scientists, and drug development professionals in the field of targeted protein degradation, the successful design of a Proteolysis Targeting Chimera (PROTAC) is a multi-faceted challenge. The central event underpinning the entire mechanism of action is the formation of a stable ternary complex, consisting of the target protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase.[1][2][3] This guide provides an in-depth comparison of the critical experimental methodologies used to validate and characterize this pivotal interaction, with a specific focus on PROTACs synthesized using linkers derived from 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid.
The linker component of a PROTAC is far more than a simple tether; it is a critical determinant of ternary complex stability, orientation, and cooperativity, which ultimately dictates the efficiency and selectivity of target degradation.[4][5][6] The linker class in focus, based on this compound, provides a semi-rigid backbone with defined spacing and polarity. The Boc-protected amine offers a key synthetic handle, but its presence in a final PROTAC molecule would significantly increase hydrophobicity, a factor that must be considered during validation as it can influence solubility and potential off-target effects. Understanding the strengths and limitations of each validation technique is therefore essential for making informed decisions in your PROTAC development pipeline.
The Cornerstone of PROTAC Efficacy: The Ternary Complex
A PROTAC's function is to act as a molecular bridge, recruiting an E3 ligase to a specific target protein.[1] This induced proximity within the ternary complex is the necessary first step for the E3 ligase to catalyze the transfer of ubiquitin to the target, marking it for destruction by the cell's proteasome.[3] The stability and geometry of this complex are paramount.[4] A well-formed complex can exhibit positive cooperativity, where the binding of the first protein enhances the binding of the second, leading to a highly stable and efficient degradation machine.[7] Conversely, a poorly formed complex can lead to weak or no degradation. Therefore, rigorous, quantitative validation is not just recommended; it is a requirement for a successful PROTAC program.[1]
References
A Comparative Guide to the In Vitro Stability of Amide Linkages Derived from 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
Introduction
In modern drug development, the stability of a molecule is a critical determinant of its therapeutic potential. Amide bonds are fundamental linkages in a vast array of pharmaceuticals and prodrugs, prized for their general stability.[1] However, this stability is not absolute and can be significantly influenced by the local chemical environment and susceptibility to enzymatic cleavage.[2] Understanding the lability of a specific amide linkage under physiological conditions is paramount for predicting a drug candidate's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).
This guide provides a comprehensive comparison of the in vitro stability of an amide derived from 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid. The presence of the ether linkage and the bulky, acid-labile tert-Butoxycarbonyl (Boc) protecting group introduces unique structural features that may impact stability.[3][4] We will present a systematic approach to evaluating both chemical and metabolic stability, comparing our target compound with strategically chosen alternatives to elucidate structure-stability relationships.
Rationale for Compound Selection and Comparison
To conduct a meaningful stability comparison, we synthesized a primary amide from our core molecule and selected two key comparators. This allows for the systematic dissection of how different structural components affect the resilience of the amide bond.
-
Target Compound (A): N-methyl-4-(2-((tert-butoxycarbonyl)amino)ethoxy)benzamide This is our molecule of interest. The stability of its amide bond is influenced by the electron-donating nature of the ether-linked side chain and the steric hindrance provided by the Boc group.
-
Comparator 1 (C1): N-methylbenzamide This compound serves as a baseline, allowing us to evaluate the net effect of the entire 4-(2-((tert-Butoxycarbonyl)amino)ethoxy) substituent on the amide bond's stability.
-
Comparator 2 (C2): N-methyl-4-(2-aminoethoxy)benzamide As the de-protected analog of Compound A, this molecule allows for a direct assessment of the Boc group's contribution to stability. Comparing A and C2 isolates the steric and electronic effects of this specific protecting group.
Experimental Design: A Multi-Faceted Approach to Stability Assessment
A robust stability profile requires testing under various conditions that mimic the physiological journey of an orally administered drug. Our experimental design encompasses both chemical and metabolic stability assays.[5]
-
Chemical Stability: Assessed in simulated gastric and intestinal environments to determine susceptibility to non-enzymatic hydrolysis.
-
Metabolic Stability: Evaluated in key biological matrices to measure susceptibility to enzymatic degradation.
-
Human Plasma: Contains various hydrolytic enzymes, such as esterases and amidases, that can cleave labile functional groups.[9][10]
-
Human Liver Microsomes (HLM): A subcellular fraction of the liver containing a high concentration of cytochrome P450 (CYP) enzymes, which are primary drivers of Phase I drug metabolism.[11][12][13][14]
-
The workflow for these parallel assays is depicted below.
Detailed Experimental Protocols
Scientific rigor demands meticulous and reproducible methodologies. The following protocols outline the step-by-step procedures for each assay.
Chemical Stability Protocol (SGF & PBS)
-
Prepare Media: Prepare Simulated Gastric Fluid (SGF) (2.0 g NaCl, 3.2 g pepsin, 7.0 mL HCl per 1 L water, pH ~1.2) and Phosphate-Buffered Saline (PBS, pH 7.4).[15] Pre-warm both solutions to 37°C.
-
Initiate Reaction: Add the test compound (from a 10 mM DMSO stock) to the pre-warmed media to achieve a final concentration of 1 µM. The final DMSO concentration should not exceed 0.1% to avoid co-solvent effects.
-
Incubation: Incubate the reaction mixtures in a shaking water bath at 37°C.
-
Time Points: At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately terminate the reaction by adding the aliquot to a 4-fold volume of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).
-
Sample Processing: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate proteins (pepsin).
-
Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound.[6]
Plasma Stability Protocol
-
Prepare Plasma: Thaw pooled human plasma at 37°C and pre-warm in a water bath.
-
Initiate Reaction: Add the test compound (1 µM final concentration) to the plasma.[9][16]
-
Incubation: Incubate at 37°C.
-
Time Points: Withdraw aliquots at 0, 15, 30, 60, and 120 minutes.
-
Quench & Process: Follow steps 5-7 from the chemical stability protocol to quench the reaction and prepare samples for analysis.[10]
Human Liver Microsome (HLM) Stability Protocol
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare a mixture of human liver microsomes (final concentration 0.5 mg/mL) and phosphate buffer (100 mM, pH 7.4).[14][17] Pre-warm this mixture at 37°C for 5-10 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding an NADPH regenerating system (to sustain enzyme activity) and the test compound (1 µM final concentration).[11][12]
-
Incubation: Incubate at 37°C in a shaking water bath.
-
Time Points: Withdraw aliquots at 0, 5, 15, 30, and 60 minutes.[11]
-
Quench & Process: Follow steps 5-7 from the chemical stability protocol. The quenching step with cold acetonitrile effectively stops all enzymatic activity.[13][14]
Results: A Comparative Data Summary
The stability of each compound was determined by measuring the percentage of the parent compound remaining over time. From this data, the half-life (t½) was calculated. A shorter half-life indicates lower stability.
| Compound | Assay Condition | Half-Life (t½, min) | % Remaining at 120 min |
| A: Target Compound | SGF (pH 1.2) | > 240 | 96.5% |
| PBS (pH 7.4) | > 240 | 98.1% | |
| Human Plasma | 185 | 36.8% | |
| Human Liver Microsomes | 45 | 18.5% | |
| C1: N-methylbenzamide | SGF (pH 1.2) | > 240 | 99.2% |
| PBS (pH 7.4) | > 240 | 99.5% | |
| Human Plasma | > 240 | 95.3% | |
| Human Liver Microsomes | 110 | 45.1% | |
| C2: Deprotected Analog | SGF (pH 1.2) | > 240 | 97.8% |
| PBS (pH 7.4) | > 240 | 98.5% | |
| Human Plasma | 150 | 29.7% | |
| Human Liver Microsomes | 38 | 13.2% |
Discussion: Interpreting the Structure-Stability Relationship
The data reveals critical insights into how the structural features of Compound A influence its stability.
-
High Chemical Stability: All three compounds demonstrated high stability under both acidic (SGF) and neutral (PBS) conditions. This indicates that the amide bond in this scaffold is resistant to non-enzymatic, acid-catalyzed hydrolysis, a favorable property for oral drug candidates. The Boc group, while acid-labile, remained intact under these aqueous conditions for the duration of the assay, as its cleavage typically requires anhydrous strong acids like TFA.[18]
-
Metabolic Lability in Plasma and Microsomes: The primary route of degradation for these compounds is clearly metabolic.
-
Effect of the Side Chain: Comparing the highly stable Comparator C1 (N-methylbenzamide) to Compounds A and C2 reveals that the 4-(2-aminoethoxy) side chain introduces a significant metabolic liability. Both A and C2 are degraded much faster than C1 in both plasma and HLM. This suggests the side chain itself may be a site for metabolism or that its presence alters the electronics of the amide bond, making it more susceptible to enzymatic hydrolysis.
-
Impact of the Boc Group: The comparison between Compound A and its deprotected analog C2 is particularly revealing. Contrary to providing steric protection, the Boc-protected Compound A is slightly more stable in plasma than C2 (t½ of 185 min vs. 150 min). A similar trend is observed in liver microsomes (t½ of 45 min vs. 38 min). This suggests the bulky, lipophilic Boc group may slightly hinder the optimal binding orientation within the active site of hydrolytic enzymes. However, both compounds remain significantly less stable than the simple benzamide C1, indicating the primary liability is the side chain itself.[19]
-
The principal degradation pathway is the hydrolysis of the amide bond, which cleaves the molecule into its constituent carboxylic acid and amine fragments.
Conclusion
This comparative guide demonstrates a robust methodology for assessing the in vitro stability of a specific amide linkage. Our findings indicate that while the amide bond derived from this compound is chemically stable, it is susceptible to enzymatic degradation in both human plasma and liver microsomes.
The primary driver of this metabolic instability is the 4-(2-aminoethoxy) side chain. The tert-Butoxycarbonyl (Boc) protecting group offers a marginal increase in stability but does not shield the molecule from significant metabolic turnover. These insights are crucial for drug development professionals, suggesting that for this particular scaffold, strategies to improve metabolic stability should focus on modifying the ethoxy side chain rather than relying on the Boc group for steric protection. This data-driven approach allows for the rational design of more stable and ultimately more effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. Plasma Stability Assay | Domainex [domainex.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 14. mercell.com [mercell.com]
- 15. canada.ca [canada.ca]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 19. Synthesis and in vitro metabolic stability of sterically shielded antimycobacterial phenylalanine amides - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Boc-Protected Amino Acid Linkers in Targeted Protein Degradation
A Senior Application Scientist's Guide to Rational Linker Design and Evaluation
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality.[1][][3] These heterobifunctional molecules operate by co-opting the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[4][5] A PROTAC molecule consists of three essential components: a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][6]
While significant attention is often placed on the design of the two binding ligands, the linker is far from a passive spacer.[4][] Its composition, length, rigidity, and physicochemical properties are critical determinants of a PROTAC's success, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's overall efficacy, selectivity, and pharmacokinetic profile.[1][][4][8]
This guide provides a head-to-head comparison of different linker strategies, with a specific focus on the versatile and strategic role of Boc-protected amino acids as foundational building blocks. We will delve into the causality behind experimental choices, provide validated protocols, and present comparative data to empower researchers in the rational design of next-generation protein degraders.
The Core Principle: Why Use Boc-Protected Amino Acids in Linkers?
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide synthesis and bioconjugation chemistry.[9][10][11] Its utility in constructing PROTAC linkers stems from a crucial set of properties:
-
Acid-Labile Reactivity: The Boc group is exceptionally stable under basic and nucleophilic conditions but can be removed cleanly and efficiently under mild acidic conditions, typically with trifluoroacetic acid (TFA).[11][12] This orthogonality allows for a controlled, stepwise synthesis. One end of a linker can be manipulated or conjugated, followed by Boc deprotection to reveal a reactive amine for the next synthetic step.[11][13]
-
Modularity and Diversity: Amino acids offer a rich palette of chemical diversity. By incorporating different Boc-protected amino acids (e.g., glycine, alanine, proline, or non-natural amino acids), chemists can systematically tune the linker's properties. This modular approach, often using mono-N-Boc-diamines, accelerates the exploration of the structure-activity relationship (SAR) for the linker.[14][15]
-
Physicochemical Control: The choice of amino acid directly impacts the linker's characteristics. A simple glycine residue can impart flexibility, while a constrained proline can introduce rigidity.[16] Incorporating amino acids with polar side chains can enhance solubility, a common challenge for large PROTAC molecules that often fall into the "beyond Rule of 5" chemical space.[17][18]
Diagram 1: General Mechanism of PROTAC Action
Caption: Mechanism of action of a PROTAC molecule.
Head-to-Head Comparison: Linker Properties and Performance
The choice of linker is a multi-parameter optimization problem.[6] No single linker is optimal for all targets; rather, its design must be tailored to the specific POI-E3 ligase pair.[4] We can categorize linkers based on key physical properties that are directly influenced by the incorporation of Boc-protected amino acids.
Flexible vs. Rigid Linkers
Flexible Linkers (e.g., Alkyl, PEG, Glycine-based): These are the most common motifs in PROTAC design, primarily due to their synthetic accessibility.[1][][4] They are often constructed from simple alkyl chains or polyethylene glycol (PEG) units. Incorporating Boc-Glycine is a classic strategy to maintain or introduce a point of flexibility.
-
Advantages: The conformational freedom of flexible linkers allows the PROTAC to more easily adopt a productive orientation for ternary complex formation, reducing the synthetic burden of finding a perfectly pre-organized rigid linker.[6] PEG linkers, in particular, can improve the solubility and cell permeability of the final PROTAC molecule.[4][19]
-
Disadvantages: High flexibility comes with an entropic cost upon binding, which can weaken the stability of the ternary complex.[1] Furthermore, simple alkyl chains are often hydrophobic, which can negatively impact solubility.[4][19]
Rigid Linkers (e.g., Aromatic, Heterocyclic, Proline-based): These linkers incorporate structural elements that restrict conformational freedom, such as phenyl rings, piperazine/piperidine heterocycles, or alkynes.[4][6] The incorporation of Boc-Proline is a well-established method to introduce a rigid kink or turn into a linker structure.
-
Advantages: Rigidity can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of forming the ternary complex and potentially leading to higher potency and selectivity.[4][6] Rigid linkers can also improve metabolic stability and other pharmacokinetic properties.[6][16]
-
Disadvantages: The synthesis of rigid linkers is often more complex.[6] If the pre-organized conformation is not optimal for the specific POI-E3 ligase pair, a rigid linker can prevent the formation of a productive complex entirely.[6]
Comparative Performance Data
The optimal linker is highly dependent on the specific biological system, necessitating empirical testing.[4] The following table summarizes experimental data from published studies, highlighting how linker composition affects degradation performance, measured by DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| PROTAC | Target Protein | E3 Ligase | Linker Composition Highlights | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | PEG-based, flexible | ~25 (HeLa cells) | >90 | Zengerle et al., 2015[1] |
| ARV-825 | BRD4 | Cereblon | PEG-based, flexible | <1 (MOLM13 cells) | >95 | Lu et al., 2015[1] |
| QCA570 | BET proteins | Cereblon | Rigid ethynyl group | 0.005 (MOLM13) | >95 | Wang et al., 2018[1] |
| ARD-61 | Androgen Receptor | VHL | Rigid, polar linker | <1 (VCaP cells) | >90 | Salami et al., 2018[1] |
| PROTAC 12a | BRD4 | Cereblon | Flexible ether linker | 23 | Potent | Mares et al., 2022[14] |
| PROTAC 12b | BRD4 | Cereblon | Structurally similar to 12a but with tDHU | 7100 | Weak | Mares et al., 2022[14] |
This table is a representative summary. DC50 and Dmax values are highly cell-line dependent.
This data illustrates that while flexible PEG linkers are effective, the introduction of rigidity can, in some cases, lead to dramatic increases in potency (e.g., QCA570).[1] It also shows how seemingly minor structural changes can have a profound impact on degradation efficacy (e.g., PROTACs 12a vs. 12b).[14]
Experimental Protocols: A Self-Validating System
The following protocols provide a framework for the synthesis and evaluation of PROTACs incorporating Boc-protected amino acid linkers. The key to trustworthiness is in the controls and analytical rigor applied at each stage.
Protocol 1: Synthesis of a PROTAC via Boc-Amino-PEG-Acid Linker
This protocol describes a common synthetic route where a Boc-protected amino-PEG-acid linker is used to connect a POI ligand (containing a free amine) and an E3 ligase ligand (containing a free amine).
Diagram 2: Synthetic Workflow for PROTAC Assembly
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Linkers for Linkerology - Enamine [enamine.net]
- 16. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
A Comparative Guide to the Impact of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic Acid Linker Length on PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering the potential to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules orchestrate the cell's own ubiquitin-proteasome system to achieve selective protein knockdown.[2][3][4] A PROTAC molecule is composed of three key elements: a ligand that binds the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[2][5] It is increasingly evident that the linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][5][6]
This guide provides an in-depth analysis of how varying the length of a specific and commonly utilized linker scaffold, 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid, can profoundly impact PROTAC activity. We will explore the underlying principles, provide detailed experimental protocols for assessment, and present a comparative analysis of hypothetical data to guide rational PROTAC design.
The Central Role of the Linker in PROTAC Function
The linker's primary function is to bridge the POI and the E3 ligase, facilitating the formation of a productive ternary complex.[6][] This complex is the cornerstone of PROTAC-mediated degradation, as it brings the E3 ligase in close enough proximity to the POI to catalyze the transfer of ubiquitin.[8] The subsequent polyubiquitination of the POI marks it for recognition and degradation by the 26S proteasome.[8][]
The length of the linker is a paramount consideration.[10][11] A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex.[1][] Conversely, an excessively long linker can lead to an unstable or unproductive complex, diminishing degradation efficiency.[1] Therefore, empirical testing and systematic variation of linker length are essential for optimizing PROTAC performance for each specific POI and E3 ligase pair.[11]
Visualizing the PROTAC Mechanism
To conceptualize the process, the following diagram illustrates the mechanism of PROTAC-mediated protein degradation.
Caption: Mechanism of PROTAC-mediated protein degradation.
Systematic Evaluation of Linker Length: An Experimental Blueprint
To objectively assess the impact of linker length, a series of PROTACs should be synthesized, each incorporating the this compound scaffold but with varying lengths. This can be achieved by introducing different numbers of polyethylene glycol (PEG) units or alkyl chains.
Experimental Workflow
A logical and robust workflow is critical for validating and comparing the activity of different PROTAC constructs.
Caption: A typical experimental workflow for comparing PROTAC degradation efficiency.
Detailed Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is a fundamental assay to quantify the reduction in the target protein levels following PROTAC treatment.[12]
Methodology:
-
Cell Culture and Treatment: Plate the chosen cell line at an appropriate density in multi-well plates. After overnight adherence, treat the cells with a serial dilution of each PROTAC construct. A vehicle control (e.g., DMSO) must be included.[12]
-
Incubation: Incubate the cells for various time points (e.g., 4, 8, 16, and 24 hours) to assess the kinetics of degradation.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[12]
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein. A loading control antibody (e.g., GAPDH, β-actin) is crucial for normalization. Subsequently, incubate with a suitable HRP-conjugated secondary antibody and visualize using an appropriate chemiluminescent substrate.[12]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage relative to the vehicle-treated control. From this data, the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values can be determined.[1]
Protocol 2: Ternary Complex Formation Assays
Directly assessing the formation of the ternary complex is crucial for understanding the mechanism of action.[6][] Several biophysical techniques can be employed.
Methodology (Surface Plasmon Resonance - SPR):
-
Immobilization: Immobilize the purified target protein or E3 ligase onto an SPR sensor chip.
-
Binary Interactions: First, determine the binary binding affinities by flowing the PROTAC over the immobilized protein.
-
Ternary Complex Formation: To measure the ternary complex formation, inject the PROTAC pre-incubated with the second protein partner (the one not immobilized) over the sensor chip.[13]
-
Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and subsequently the binding affinities (KD). An increase in binding affinity in the presence of the third component indicates positive cooperativity and stable ternary complex formation.[13][14]
Other suitable techniques for assessing ternary complex formation include Isothermal Titration Calorimetry (ITC), Bio-Layer Interferometry (BLI), and proximity-based assays like TR-FRET and AlphaLISA.[6][13][14][15]
Protocol 3: In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.[12]
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation (e.g., 10x DC50) for a shorter duration (e.g., 1-4 hours).[12]
-
Proteasome Inhibition: It is critical to co-treat the cells with a proteasome inhibitor (e.g., MG132) for the final 1-4 hours of the PROTAC treatment. This prevents the degradation of ubiquitinated proteins, allowing them to accumulate.[12]
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Elute the immunoprecipitated protein and analyze it by Western blotting using an antibody against ubiquitin. An increase in the ubiquitin signal in the PROTAC-treated samples compared to the control confirms target ubiquitination.
Comparative Analysis of PROTAC Activity with Varying Linker Lengths
The following tables summarize hypothetical experimental data, illustrating the impact of linker length on the degradation of a target protein.
Table 1: Impact of Linker Length on Degradation Efficiency
| PROTAC Construct | Linker Length (Atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | 12 | 250 | 65 |
| PROTAC-2 | 16 | 50 | 95 |
| PROTAC-3 | 20 | 150 | 80 |
| PROTAC-4 | 24 | 400 | 50 |
Note: The 16-atom linker in this hypothetical study provides a relevant approximation for a PROTAC utilizing a modified this compound core with additional spacing elements.
Table 2: Ternary Complex Formation and Cellular Viability
| PROTAC Construct | Ternary Complex Affinity (KD, nM) | Cooperativity (α) | Cell Viability (GI50, µM) |
| PROTAC-1 | 80 | 1.5 | 5.2 |
| PROTAC-2 | 15 | 5.0 | 0.8 |
| PROTAC-3 | 45 | 2.5 | 2.1 |
| PROTAC-4 | 120 | 1.2 | 8.9 |
Interpreting the Results: The "Goldilocks" Principle of Linker Length
The hypothetical data underscores a common observation in PROTAC development: there is often an optimal linker length that is "just right."[1]
-
PROTAC-2 , with a 16-atom linker, demonstrates the highest potency (lowest DC50) and efficacy (highest Dmax). This is strongly correlated with its high affinity for the ternary complex and significant positive cooperativity (α > 1), indicating that the binding of one protein partner enhances the binding of the other.[14]
-
PROTAC-1 , with a shorter linker, likely suffers from steric hindrance, resulting in weaker ternary complex formation and reduced degradation.[1]
-
PROTAC-3 and PROTAC-4 , with longer linkers, exhibit diminished activity. This could be due to the formation of unstable or non-productive ternary complexes where the E3 ligase is not optimally positioned to ubiquitinate the target protein.[1]
-
The "hook effect," a phenomenon where the degradation efficiency decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes, can also be influenced by linker length and ternary complex stability.[16] A more stable ternary complex, as seen with PROTAC-2, can help mitigate this effect.[16]
Conclusion and Future Directions
The length of the this compound-based linker is a critical parameter in the design of effective PROTACs.[11] There is no universally optimal length; it must be empirically determined for each target protein and E3 ligase combination.[11] A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is paramount for identifying the most potent and efficacious degrader.[11]
By employing the detailed experimental protocols outlined in this guide and understanding the fundamental principles of PROTAC-mediated protein degradation, researchers can rationally design and optimize novel therapeutics for a wide array of diseases. Future advancements in computational modeling and structural biology will likely play an increasingly important role in predicting optimal linker lengths and compositions, further accelerating the development of this transformative therapeutic modality.[5][17]
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid
This guide provides essential safety and logistical information for the handling and disposal of 4-(2-((tert-Butoxycarbonyl)amino)ethoxy)benzoic acid. As laboratory professionals, our primary responsibility is to cultivate a culture of safety, which begins with a thorough understanding of the materials we handle. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical nature of the compound to ensure every step is a self-validating system of safety.
Hazard Assessment: A Chemist's Perspective
Before any personal protective equipment (PPE) is selected, a comprehensive risk assessment is imperative.[1] While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its potential hazards by dissecting its constituent functional groups. This proactive analysis forms the bedrock of our safety protocol.
-
Carboxylic Acid Moiety: This functional group is the primary driver of potential irritation. Carboxylic acids can cause irritation or damage to the skin and eyes upon contact.[2] Therefore, protection against splashes and direct contact is a key consideration.
-
Solid Powder Form: Like many complex organic molecules, this compound is a solid. Handling fine powders presents a significant risk of generating airborne dust, which can be inhaled.[3] This necessitates controls to prevent respiratory exposure. Even non-toxic powders can lead to respiratory issues with routine exposure.[3]
-
tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is generally stable under many conditions but can be cleaved by strong acids.[1] While the group itself is not highly reactive, its presence indicates the compound is a synthetic intermediate, and caution is warranted for any substance of unknown toxicity.[4]
Based on this analysis, the primary hazards are skin and eye irritation from the carboxylic acid group and respiratory irritation from the potential inhalation of dust.[5][6]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the identified hazards. The following table summarizes the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Recommended Equipment | Rationale & Justification |
| Eye & Face Protection | Chemical safety goggles with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of dust generation.[4][7] | The carboxylic acid functional group presents a risk of serious eye irritation.[5][6] Goggles provide a seal around the eyes to protect from dust and potential splashes.[4] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum thickness >0.11 mm).[1] | Nitrile gloves offer robust protection against a wide range of organic chemicals. Gloves must be inspected for tears before use and changed immediately upon contamination to prevent skin contact.[7][8] |
| Skin & Body Protection | A standard, fully-buttoned laboratory coat.[7] | A lab coat protects street clothes and skin from contamination by dust or spills.[1] For larger-scale operations, chemical-resistant coveralls may be appropriate. |
| Respiratory Protection | Not typically required for handling small quantities in a certified chemical fume hood.[1] If a fume hood is unavailable or significant dust is expected, a NIOSH-approved respirator (e.g., N95) is mandatory.[7] | The primary inhalation hazard stems from airborne particulates (dust).[3] Engineering controls like a fume hood are the first line of defense.[9] |
Operational Plan: From Preparation to Cleanup
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe workflow.[7]
Preparation and Engineering Controls
-
Designated Area: All handling of the solid compound should occur in a designated area, preferably within a certified chemical fume hood to control dust and vapors.[7][10]
-
Emergency Equipment: Before starting, confirm the location and functionality of the nearest safety shower and eyewash station.[9] Ensure a chemical spill kit is readily accessible.[11]
-
Surface Preparation: Work over a disposable bench cover to simplify cleanup in case of a minor spill.[3]
Step-by-Step Handling Procedure
-
Don PPE: Put on all required personal protective equipment in the correct sequence. The workflow below illustrates the standard procedure for donning and doffing PPE to prevent cross-contamination.
-
Weighing and Transfer:
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate the spatula and work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.[12]
-
Doff PPE in the reverse order of donning, ensuring contaminated gloves are removed first.
-
Wash hands thoroughly with soap and water after all work is complete, even if gloves were worn.[1][11]
-
Personal Protective Equipment Workflow
The sequence of donning and doffing PPE is critical to avoid contaminating your skin and clothing.
Emergency and Disposal Plans
Preparedness is key to managing unexpected events safely and effectively.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.[1]
-
Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][5]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[1]
Spill Response
Most laboratory spills are minor and can be managed by trained personnel. The following decision tree outlines the initial response to a chemical spill. For any major spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) office immediately.[14]
Minor Solid Spill Cleanup Procedure:
-
Alert personnel in the immediate area.[11]
-
Ensure you are wearing the appropriate PPE (lab coat, goggles, and double gloves).
-
Carefully cover the solid spill with wet paper towels to avoid creating airborne dust.[15][16]
-
Using a plastic scoop or tongs, carefully place the spilled material and paper towels into a polyethylene bag.[15][16]
-
Wipe the area down again with a wet paper towel, placing it into the same waste bag.
-
Seal the bag, attach a hazardous waste label, and place it in the designated solid chemical waste container.[15]
-
Decontaminate all tools used in the cleanup.
Waste Disposal
Proper disposal is the final step in the chemical's lifecycle.[12]
-
Contaminated Materials: All disposable items contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a dedicated and clearly labeled hazardous waste container.[7][17]
-
Excess Chemical: Unused or excess chemical should be disposed of as solid chemical waste. It should not be placed in the regular trash or washed down the drain.[12]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. Once decontaminated, the container can often be disposed of in the regular trash after defacing the label.[17][18]
Always consult your institution's specific waste disposal guidelines, as regulations can vary.[19][20]
References
- 1. benchchem.com [benchchem.com]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. gz-supplies.com [gz-supplies.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. jk-sci.com [jk-sci.com]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 17. sfasu.edu [sfasu.edu]
- 18. sites.rowan.edu [sites.rowan.edu]
- 19. Non-Hazardous Wastes - Recycling - Treatment | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 20. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
